2-Hydroxy-8-methylquinoline-3-carbaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-9(6-13)11(14)12-10(7)8/h2-6H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBIQEWBCTWEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354996 | |
| Record name | 2-hydroxy-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101382-54-1 | |
| Record name | 8-Methyl-2-oxo-1,2-dihydroquinoline-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101382-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-hydroxy-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-8-methyl-3-quinoline carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Hydroxy-8-methylquinoline-3-carbaldehyde chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and its Significance
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral to numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Within this important class of compounds, this compound (also known as 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde) stands out as a versatile and highly reactive intermediate.[3][4] The presence of a nucleophilic hydroxyl group, a reactive aldehyde, and the inherent properties of the quinoline core make it a valuable building block for the synthesis of complex, biologically active molecules and functional materials.[4][5]
This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for professionals engaged in drug discovery and chemical research.
PART 1: Core Physicochemical and Structural Properties
Understanding the fundamental properties of a molecule is the bedrock of its application. This compound exists in a tautomeric equilibrium with its more stable keto form, 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde.[3][4] This tautomerism influences its reactivity and spectroscopic characteristics.
Structural and Identity Data
| Property | Value | Source |
| IUPAC Name | 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | [3] |
| Synonyms | This compound | [3][4] |
| CAS Number | 101382-54-1 | [3][6] |
| Molecular Formula | C₁₁H₉NO₂ | [3][6] |
| Molecular Weight | 187.19 g/mol | [3] |
| Canonical SMILES | CC1=C2C(=CC=C1)C=C(C(=O)N2)C=O | [3] |
Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.4 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 1 | [3] |
| Polar Surface Area | 46.2 Ų | [3] |
PART 2: Synthesis and Characterization
The reliable synthesis and unambiguous characterization of this compound are critical first steps in its utilization for further research.
Synthetic Approach: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for synthesizing quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of an electron-rich aromatic compound using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8][9]
The synthesis of the title compound generally follows a two-step process:
-
Vilsmeier-Haack Cyclization: Reaction of N-(m-tolyl)acetamide with the Vilsmeier reagent (POCl₃/DMF) leads to a cyclization and formylation, yielding the intermediate 2-chloro-8-methylquinoline-3-carbaldehyde.[9]
-
Hydrolysis: The chloro-intermediate is subsequently hydrolyzed, often using an aqueous acid solution (e.g., 70% acetic acid), to replace the chlorine atom at the C2 position with a hydroxyl group, yielding the final product.[9][10]
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Generalized Synthesis
The following is a representative protocol based on established methodologies for similar compounds.[9]
-
Reagent Preparation: Cool N,N-dimethylformamide (DMF, 3 eq.) in an ice bath (0-5 °C). Add phosphorus oxychloride (POCl₃, 4-5 eq.) dropwise with constant stirring to form the Vilsmeier reagent.
-
Addition of Substrate: To the prepared reagent, add N-(m-tolyl)acetamide (1 eq.) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for several hours until TLC indicates the consumption of the starting material.
-
Work-up (Step 1): Carefully pour the reaction mixture onto crushed ice. The resulting precipitate, 2-chloro-8-methylquinoline-3-carbaldehyde, is filtered, washed with cold water, and dried.
-
Hydrolysis (Step 2): Reflux the crude chloro-intermediate in a 70% aqueous acetic acid solution for 2-4 hours.
-
Isolation: Cool the reaction mixture. The solid product, this compound, precipitates out. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified product.
Spectroscopic Characterization
Accurate spectroscopic analysis is essential for structural confirmation. The following data are based on typical values for quinoline-3-carbaldehyde derivatives.[8][11][12]
| Technique | Characteristic Features |
| ¹H NMR | δ ~10.5 ppm (s, 1H): A sharp singlet characteristic of the aldehyde proton (-CHO). Its presence is a strong confirmation of successful formylation.[8][10] δ ~8.3-8.5 ppm (s, 1H): Singlet for the proton at the C4 position of the quinoline ring. δ ~7.3-8.0 ppm (m, 3H): Multiplet corresponding to the other aromatic protons on the benzene ring. δ ~2.8 ppm (s, 3H): Singlet for the methyl group (-CH₃) protons. |
| IR (cm⁻¹) | ~1650-1670 cm⁻¹: Strong absorption from the aldehyde C=O stretching. ~1620-1640 cm⁻¹: C=O stretching of the quinolone ring amide. ~2720 and ~2820 cm⁻¹: Characteristic C-H stretching vibrations for the aldehyde proton.[13] |
| Mass Spec (EI) | m/z 187: Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₁H₉NO₂.[3][6] m/z 158: A significant fragment corresponding to the loss of the formyl group radical (-CHO). |
PART 3: Chemical Reactivity and Potential for Derivatization
The true value of this compound lies in its chemical reactivity, which allows for the straightforward synthesis of a vast library of derivatives. The aldehyde group is the primary site for chemical modification.
Key Reaction Pathways
-
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines, anilines, and hydrazides to form imines (Schiff bases) and hydrazones.[14] This is one of the most powerful strategies for generating derivatives with potent biological activities.[15][16]
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol, (2-hydroxy-8-methylquinolin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new functional group for further elaboration.
-
Oxidation: Treatment with suitable oxidizing agents can convert the aldehyde into a carboxylic acid, yielding 2-hydroxy-8-methylquinoline-3-carboxylic acid, another valuable synthetic intermediate.
-
Condensation with Active Methylene Compounds: The aldehyde can react with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel-type condensations to extend the conjugated system.
Caption: Key derivatization pathways for the title compound.
PART 4: Applications in Drug Discovery and Materials Science
The structural framework of this compound is a launchpad for developing novel therapeutic agents and functional materials.
A Scaffold for Medicinal Chemistry
The quinoline core is a cornerstone of modern drug design.[2] Derivatives synthesized from this carbaldehyde have shown significant potential across multiple therapeutic areas.
-
Antimicrobial Agents: Numerous Schiff base and hydrazone derivatives of quinoline-3-carbaldehydes have been synthesized and tested for their antimicrobial properties.[15][16] They can exhibit activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, as well as various fungi.[15][17] The mechanism often involves the inhibition of essential microbial enzymes like DNA gyrase or disruption of cell wall synthesis.[1][13]
-
Anticancer Activity: The quinoline scaffold is present in several anticancer drugs.[1] Derivatives of the title compound are explored for their ability to induce apoptosis (programmed cell death) in cancer cells and inhibit key signaling pathways involved in tumor proliferation.[4][13]
-
Anti-Inflammatory and Other Activities: Research has also pointed towards the potential for quinoline derivatives to act as anti-inflammatory, antiviral, and antimalarial agents.[1][4]
Applications in Materials and Analytical Chemistry
Beyond medicine, the unique electronic and chelating properties of the quinoline ring system are leveraged in other scientific fields.
-
Fluorescent Probes: The extended π-conjugated system of the quinoline ring gives rise to fluorescent properties. Derivatives of this compound can be used to design and synthesize fluorescent probes for biological imaging or for the detection of specific metal ions in analytical chemistry.[4][5][18]
-
Corrosion Inhibitors: The nitrogen and oxygen atoms in the quinoline structure can coordinate to metal surfaces, making some derivatives effective corrosion inhibitors.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the high reactivity of its aldehyde functional group, provides researchers with a powerful tool for constructing diverse molecular architectures. The proven track record of the quinoline scaffold in successful drug candidates underscores the immense potential held within the derivatives of this compound. For scientists in drug development and materials science, a thorough understanding of its chemical properties is the key to unlocking novel solutions to pressing scientific challenges.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction [ijsr.net]
- 12. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 15. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and mechanistic underpinnings related to 2-Hydroxy-8-methylquinoline-3-carbaldehyde. Quinoline derivatives form the backbone of numerous therapeutic agents and functional materials, making efficient synthetic routes to key intermediates like the title compound a subject of significant interest for researchers in medicinal chemistry, drug development, and materials science. This document explores the primary synthetic methodologies, with a detailed focus on the Vilsmeier-Haack and Duff reactions, providing field-proven insights into experimental choices, reaction mechanisms, and detailed protocols. The guide is structured to serve as a practical resource for scientists engaged in the synthesis and application of complex heterocyclic compounds.
Introduction: Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this nucleus exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific functionalization of the quinoline core is critical to its pharmacological profile. This compound, in particular, is a valuable synthetic intermediate. The presence of three distinct functional groups—a nucleophilic hydroxyl (in its tautomeric 2-quinolone form), a reactive aldehyde, and an activating methyl group—provides multiple handles for further molecular elaboration. This compound serves as a key building block for creating more complex molecules, including pharmaceutical agents, fluorescent probes for biological imaging, and specialized materials.
Physicochemical & Structural Properties
Understanding the fundamental properties of this compound is essential for its synthesis, purification, and application. The compound exists in tautomeric equilibrium with its 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde form, which significantly influences its reactivity.
| Property | Value | Source |
| IUPAC Name | 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde | PubChem[2] |
| CAS Number | 101382-54-1 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[2] |
| Molecular Weight | 187.19 g/mol | PubChem[2] |
| Appearance | Not specified, likely a solid | - |
| Safety | Causes serious eye irritation (H319) | ECHA C&L Inventory[2] |
Core Synthetic Strategies: Formylation of the Quinolone Ring
The introduction of a formyl (-CHO) group onto an aromatic ring, known as formylation, is a cornerstone of synthetic organic chemistry. For an electron-rich heterocyclic system like 8-methyl-2-quinolone (the keto tautomer of 2-hydroxy-8-methylquinoline), the primary challenge lies in achieving high regioselectivity. The hydroxyl/oxo group at C2 and the methyl group at C8 are both electron-donating, activating the ring towards electrophilic substitution. The most effective and commonly cited methods for this class of transformation are the Vilsmeier-Haack and Duff reactions.
The Vilsmeier-Haack Reaction: A High-Yield Approach
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[5]
Causality and Mechanistic Insight: The reaction's efficacy stems from the generation of a potent, yet relatively mild, electrophile: the chloroiminium ion, also known as the Vilsmeier reagent.[5] This electrophile is less reactive than those used in classical Friedel-Crafts reactions, which allows for the formylation of sensitive substrates without excessive side reactions.[5] The 2-quinolone substrate is highly activated. The amide nitrogen within the ring and the C8-methyl group both donate electron density, making the C3 position particularly nucleophilic and susceptible to electrophilic attack.
Generalized Vilsmeier-Haack Mechanism
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
2-Hydroxy-8-methylquinoline-3-carbaldehyde structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
This guide provides a comprehensive, multi-technique framework for the definitive structure elucidation of this compound (C₁₁H₉NO₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple listing of methods. It details the scientific rationale behind the chosen analytical workflow, emphasizing how each technique provides a layer of evidence that, when combined, creates a self-validating and unambiguous confirmation of the molecular structure. The methodologies described herein are grounded in established laboratory protocols and authoritative scientific principles.
The elucidation of a novel or synthesized molecule is a systematic process of deduction. No single technique provides a complete picture; rather, we construct a molecular portrait from complementary pieces of evidence. Our strategy for this compound begins with its synthesis to obtain a pure sample, followed by a cascade of spectroscopic and analytical techniques designed to probe its elemental composition, functional groups, atomic connectivity, and finally, its precise three-dimensional arrangement.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H NMR spectrum of 2-hydroxy-8-methylquinoline-3-carbaldehyde, a key heterocyclic compound with applications in medicinal chemistry and materials science. As an intermediate in the synthesis of pharmaceuticals and fluorescent probes, a thorough understanding of its structural features is paramount. This document offers an expert interpretation of its proton nuclear magnetic resonance (¹H NMR) spectrum, grounded in established principles of chemical shifts, coupling constants, and substituent effects.[1]
Molecular Structure and Proton Environments
The unique arrangement of functional groups in this compound—a hydroxyl group at the 2-position, a carbaldehyde at the 3-position, and a methyl group at the 8-position—creates a distinct electronic environment that influences the chemical shifts of its protons. The molecule exists in tautomeric equilibrium, with the 2-hydroxyquinoline form generally favored over its 2-quinolone tautomer. Intramolecular hydrogen bonding between the 2-hydroxyl group and the aldehyde's carbonyl oxygen is expected, which will have a significant impact on the chemical shifts of these protons.
To facilitate the spectral analysis, the protons are systematically labeled as shown in the diagram below.
Figure 1. Molecular structure of this compound with proton labeling.
Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the hydroxyl proton due to varying degrees of hydrogen bonding.[2] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
Deuterium Exchange: To confirm the assignment of the hydroxyl proton, a D₂O shake experiment can be performed.[3] A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is reacquired. The signal corresponding to the -OH proton will either disappear or significantly decrease in intensity.[4]
Predicted ¹H NMR Spectrum and Interpretation
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| a | 10.0 - 12.0 | broad singlet | - | 2-OH |
| b | 9.8 - 10.5 | singlet | - | 3-CHO |
| c | 8.0 - 8.3 | singlet | - | H-4 |
| d | 7.6 - 7.8 | doublet | 7.5 - 8.5 | H-5 |
| e | 7.3 - 7.5 | triplet | 7.0 - 8.0 | H-6 |
| f | 7.1 - 7.3 | doublet | 6.5 - 7.5 | H-7 |
| g | 2.5 - 2.8 | singlet | - | 8-CH₃ |
-
Hydroxyl Proton (a): The hydroxyl proton at the 2-position is expected to appear as a broad singlet in the range of 10.0 - 12.0 ppm.[5] Its downfield shift and broadness are due to intramolecular hydrogen bonding with the adjacent aldehyde group and potential intermolecular hydrogen bonding.[2] This signal would disappear upon a D₂O shake.[3]
-
Aldehyde Proton (b): The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.[6][7] It is expected to resonate as a sharp singlet between 9.8 and 10.5 ppm.[8][9]
-
H-4 Proton (c): This proton is situated on the same ring as the electron-withdrawing aldehyde group and is also influenced by the adjacent nitrogen atom, leading to a significant downfield shift. It is predicted to appear as a singlet in the region of 8.0 - 8.3 ppm.
-
Aromatic Protons (d, e, f): The protons on the carbocyclic ring (H-5, H-6, and H-7) will exhibit typical aromatic region signals.[10][11]
-
H-5 (d): This proton will appear as a doublet due to coupling with H-6.
-
H-6 (e): This proton will be a triplet due to coupling with both H-5 and H-7.
-
H-7 (f): This proton will be a doublet due to coupling with H-6.
-
-
Methyl Protons (g): The methyl group at the 8-position is attached to the aromatic ring and will appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.5 - 2.8 ppm. The exact chemical shift can be influenced by the solvent and the electronic effects of the other substituents.
Causality of Experimental Choices and Self-Validation
The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the fine splitting patterns of the aromatic protons and accurately determining their coupling constants. The D₂O exchange experiment is a self-validating step to unequivocally identify the labile hydroxyl proton.[3] The use of a well-characterized internal standard like TMS ensures the accuracy and reproducibility of the reported chemical shifts.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The distinct chemical shifts of the aldehyde, hydroxyl, and aromatic protons, along with their characteristic splitting patterns, allow for an unambiguous assignment of the entire proton framework. This in-depth understanding is essential for quality control in its synthesis and for further derivatization in drug discovery and materials science applications.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 6. organicchemistryguide.com [organicchemistryguide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. tsijournals.com [tsijournals.com]
- 11. repository.uncw.edu [repository.uncw.edu]
13C NMR analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
Abstract
Introduction: The Quinoline Core and Its Significance
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals and natural products.[1] Its rigid, bicyclic aromatic system is amenable to functionalization, allowing for the fine-tuning of electronic and steric properties to modulate biological activity. The title compound, this compound, incorporates three key substituents—a hydroxyl group, a methyl group, and a carbaldehyde moiety—each imparting distinct electronic characteristics that influence the molecule's overall chemical behavior and, consequently, its ¹³C NMR spectrum. An accurate and detailed structural analysis is the bedrock of understanding structure-activity relationships (SAR), making NMR spectroscopy an indispensable tool.[1]
This guide moves beyond a simple recitation of data, explaining the causal relationships between molecular structure and the resulting NMR signals. We will build a logical case for the assignment of each carbon atom, grounded in established theory and supported by authoritative references.
Theoretical Framework: Predicting Chemical Shifts
The chemical shift (δ) of a ¹³C nucleus is exquisitely sensitive to its local electronic environment.[2] Before interpreting an experimental spectrum, we can predict the approximate chemical shifts by considering the unsubstituted quinoline core and analyzing the additive effects of the three substituents.
The Unsubstituted Quinoline Backbone
The quinoline ring system presents nine distinct carbon signals. The nitrogen atom's electron-withdrawing nature deshields adjacent carbons (C2, C8a), causing them to resonate at a lower field (higher ppm).[1] Aromatic carbons typically appear in the δ 120-150 ppm range.[3]
Substituent Chemical Shift (SCS) Effects
The predictability of ¹³C NMR relies on the principle that substituent effects are, to a first approximation, additive.[4] We will analyze the influence of each group individually.
-
2-Hydroxy Group (-OH): As a potent electron-donating group (EDG) through resonance, the hydroxyl group dramatically influences the pyridine ring. It will cause a significant downfield shift for the ipso-carbon (C2) to which it is attached. Conversely, it shields the ortho (C3) and para (C4) positions, shifting their signals upfield (lower ppm).[5]
-
3-Carbaldehyde Group (-CHO): This is a strong electron-withdrawing group (EWG). The carbonyl carbon itself is highly deshielded and will produce a characteristic signal far downfield, typically in the δ 188-192 ppm region.[6][7] Its presence at C3 will draw electron density away from the ring, causing a downfield shift for C3 and other conjugated carbons.
-
8-Methyl Group (-CH₃): As a weak electron-donating group, the methyl substituent will have a more modest effect. It will cause a slight downfield shift at the ipso-carbon (C8) and minor shielding (upfield shift) at the ortho (C7) and para (C6) positions. The methyl carbon itself will appear far upfield, typically δ 15-25 ppm.[6]
The interplay between the powerful EDG at C2 and the EWG at C3 creates a "push-pull" system that will significantly modulate the electronic landscape of the pyridine ring, making a careful, theory-guided assignment essential.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data begins with meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum.
Sample Preparation
The quality of the sample has a profound effect on the resulting spectrum. The goal is a homogeneous solution free of particulate matter.
-
Determine Sample Quantity: For a standard ¹³C NMR experiment on a modern spectrometer, aim for 50-100 mg of this compound.[8][9] If the sample quantity is halved, the required acquisition time quadruples to achieve the same signal-to-noise ratio.
-
Select Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[9] If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative. Use approximately 0.5-0.6 mL of solvent, corresponding to a solution height of about 40 mm in a standard 5 mm NMR tube.[10]
-
Dissolution and Filtration: Dissolve the sample in the chosen solvent in a small vial first. This allows for vigorous mixing.[8] Once dissolved, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR in organic solvents.[2] It is often included in commercially available deuterated solvents.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination.[9] Label the tube clearly with the sample identity.
NMR Data Acquisition
The following parameters are recommended for a standard ¹³C spectrum on a 400-600 MHz spectrometer.
-
Experiment 1: Broadband Proton-Decoupled ¹³C Spectrum
-
Purpose: To obtain a spectrum showing one signal for each unique carbon atom.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker systems).[1]
-
Pulse Angle: 30 degrees. This provides a good compromise between signal intensity and preventing saturation of carbons with long relaxation times, especially quaternary carbons.[11]
-
Spectral Width (SW): 0-220 ppm. This range covers nearly all organic compounds.[2]
-
Relaxation Delay (D1): 2.0-5.0 seconds. A sufficient delay is crucial for allowing magnetization to return to equilibrium, which is important for quantitative analysis and observing quaternary carbons.[1]
-
Number of Scans (NS): 128 scans or more. The number should be increased for dilute samples to achieve an adequate signal-to-noise ratio.[1]
-
-
Experiment 2: DEPT-135 Spectrum
-
Purpose: To determine the multiplicity of each carbon atom (CH, CH₂, CH₃). This is a cornerstone of a self-validating analysis.[13]
-
Principle: The DEPT-135 pulse sequence manipulates signal phases based on the number of attached protons.[14]
-
Expected Result:
-
Acquisition: DEPT experiments are typically run using parameters similar to the standard ¹³C experiment and can often be completed in a comparable amount of time.
-
Spectral Interpretation and Assignment
This section presents the predicted ¹³C NMR chemical shifts for this compound. The assignments are justified based on the theoretical principles outlined in Section 2 and the expected results from a DEPT-135 experiment.
Table 1: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Data
| Carbon No. | Predicted δ (ppm) | DEPT-135 Phase | Justification |
| C=O | ~191.0 | Absent | Carbonyl carbon of an aromatic aldehyde; highly deshielded.[6] Quaternary, so absent in DEPT. |
| C2 | ~160.0 | Absent | Ipso-carbon attached to the -OH group; significantly deshielded by the electronegative oxygen.[5] Quaternary. |
| C8a | ~147.5 | Absent | Bridgehead carbon adjacent to nitrogen, expected to be downfield. Quaternary. |
| C4 | ~140.0 | Positive (CH) | Deshielded due to its position on the pyridine ring and proximity to the EWG at C3, but shielded by the EDG at C2. The net effect is predicted downfield. |
| C7 | ~136.0 | Positive (CH) | Aromatic CH on the carbocyclic ring. |
| C8 | ~130.0 | Absent | Ipso-carbon attached to the -CH₃ group. Quaternary. |
| C5 | ~128.0 | Positive (CH) | Aromatic CH on the carbocyclic ring. |
| C4a | ~126.5 | Absent | Bridgehead carbon; typically found in the mid-aromatic range. Quaternary. |
| C6 | ~122.0 | Positive (CH) | Aromatic CH on the carbocyclic ring. |
| C3 | ~115.0 | Absent | Ipso-carbon attached to the -CHO group but strongly shielded by the ortho -OH group's resonance effect. Quaternary. |
| -CH₃ | ~18.0 | Positive (CH₃) | Methyl group carbon attached to an aromatic ring; appears far upfield.[6] |
Detailed Assignment Rationale
-
Quaternary Carbons (C, Absent in DEPT-135): The broadband ¹³C spectrum will show eleven signals. The DEPT-135 spectrum will show only five positive signals (4x CH, 1x CH₃).[16] The six signals absent in the DEPT-135 spectrum must correspond to the six quaternary carbons: C=O, C2, C3, C4a, C8, and C8a.
-
The C=O signal is unambiguously assigned to the peak furthest downfield (~191.0 ppm).[6]
-
The C2 signal is assigned to the next most downfield quaternary peak (~160.0 ppm) due to the direct attachment of the highly electronegative oxygen atom.
-
C8a , being adjacent to the ring nitrogen, is expected to be the next most deshielded quaternary carbon (~147.5 ppm).
-
The remaining three quaternary carbons (C8, C4a, C3 ) can be assigned based on their expected electronic environment. C3, despite being attached to an EWG, is strongly shielded by the ortho -OH group and is predicted to be the most upfield of the aromatic quaternary carbons.
-
-
Methine and Methyl Carbons (CH and CH₃, Positive in DEPT-135):
-
The -CH₃ signal is easily identified as the single peak in the aliphatic region (~18.0 ppm).
-
The four aromatic CH signals (C4, C5, C6, C7 ) can be distinguished by considering their positions relative to the substituents. C4 is expected to be the most downfield due to its proximity to the nitrogen and the aldehyde. The remaining assignments (C5, C6, C7) can be confirmed with more advanced 2D NMR techniques like HSQC and HMBC, which correlate carbon signals to their attached protons.[17]
-
Conclusion
This guide provides a robust and scientifically grounded methodology for the ¹³C NMR analysis of this compound. By combining theoretical predictions based on substituent effects with a rigorous, self-validating experimental workflow incorporating DEPT-135 spectroscopy, researchers can achieve an unambiguous assignment of the carbon skeleton. This detailed structural information is fundamental for advancing research in fields that utilize complex heterocyclic scaffolds, enabling a deeper understanding of molecular properties and accelerating the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. sites.uclouvain.be [sites.uclouvain.be]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. books.rsc.org [books.rsc.org]
- 12. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. jove.com [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the FTIR Spectroscopic Analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde for Pharmaceutical Research and Development
Section 1: Introduction
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, with quinoline derivatives standing out as exceptionally promising scaffolds for therapeutic agents.[1][2] Among these, 2-Hydroxy-8-methylquinoline-3-carbaldehyde is a molecule of significant interest, serving as a versatile intermediate in the synthesis of novel anti-cancer and anti-inflammatory drugs.[3][4] Its unique arrangement of functional groups—a hydroxyl, a methyl, and a carbaldehyde appended to the quinoline core—bestows upon it a rich chemical reactivity and biological activity.
The precise structural confirmation of such molecules is a cornerstone of pharmaceutical development, ensuring purity, consistency, and a clear understanding of structure-activity relationships. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique perfectly suited for this purpose.[5] By measuring the interaction of infrared radiation with the molecule, FTIR provides a distinct "vibrational fingerprint," revealing the presence and environment of its functional groups.[5] This guide provides a comprehensive framework for the FTIR analysis of this compound, from sample preparation to in-depth spectral interpretation, designed for researchers and scientists in the pharmaceutical field.
Section 2: The Molecular Blueprint: Structure and Vibrational Modes
To accurately interpret the FTIR spectrum, one must first understand the molecular structure of this compound (C₁₁H₉NO₂, Molar Mass: 187.2 g/mol ).[6] The molecule is comprised of four key components, each with characteristic vibrational modes that will manifest as absorption bands in the IR spectrum:
-
The Quinoline Core: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. Its C=C and C=N bonds give rise to a series of stretching vibrations, typically in the 1650-1400 cm⁻¹ region.[7] Aromatic C-H bonds will also produce stretching and bending vibrations.
-
The Hydroxyl (-OH) Group: Attached at the C2 position, this group is a strong IR absorber. Its O-H stretching vibration is highly sensitive to hydrogen bonding and typically appears as a broad band in the 3500-3200 cm⁻¹ region.[8]
-
The Methyl (-CH₃) Group: Located at the C8 position, this aliphatic group will exhibit characteristic symmetric and asymmetric C-H stretching vibrations near 3000-2850 cm⁻¹.[9]
-
The Carbaldehyde (-CHO) Group: This is a key functional group at the C3 position. It is identifiable by a very strong C=O stretching band, typically around 1700-1680 cm⁻¹, and a pair of weaker, yet highly characteristic, C-H stretching bands near 2850 and 2750 cm⁻¹.[10]
The proximity of the hydroxyl and carbaldehyde groups suggests the potential for intramolecular hydrogen bonding, which can influence the precise position and shape of their respective absorption bands—an expert insight that is critical for accurate interpretation.
Caption: Molecular structure of this compound.
Section 3: Acquiring a High-Fidelity Spectrum: A Validated Protocol
The quality of an FTIR spectrum is fundamentally dependent on the methodology used to acquire it. The following protocol describes a self-validating system for obtaining a high-fidelity spectrum of a solid sample like this compound.
Experimental Protocol: KBr Pellet Transmission Method
-
Sample and KBr Preparation:
-
Step 1: Gently grind approximately 1-2 mg of the this compound sample to a fine powder using a clean agate mortar and pestle.
-
Step 2: Add approximately 150-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) to the mortar.
-
Step 3: Mix the sample and KBr thoroughly by gentle grinding for 1-2 minutes until the mixture is homogeneous.
-
Rationale: KBr is transparent to infrared radiation in the 4000-400 cm⁻¹ range, making it an ideal matrix.[9] Grinding ensures that the sample is evenly dispersed and particle size is minimized to reduce scattering of the IR beam.
-
-
Pellet Formation:
-
Step 1: Transfer the KBr/sample mixture to a pellet-forming die.
-
Step 2: Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.
-
Step 3: Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.
-
Rationale: High pressure causes the KBr to flow and fuse, trapping the sample in a solid matrix that is ideal for transmission analysis. A transparent, non-cloudy pellet indicates good sample preparation.
-
-
Instrument Setup and Background Acquisition:
-
Step 1: Ensure the FTIR spectrometer's sample compartment is empty and closed.
-
Step 2: Purge the instrument with dry air or nitrogen for at least 15 minutes.
-
Step 3: Acquire a background spectrum. This scan measures the instrument's environment (e.g., atmospheric CO₂ and water vapor) and will be digitally subtracted from the sample spectrum.
-
Rationale: Purging minimizes interference from atmospheric gases. The background scan is a critical self-validation step; without it, atmospheric peaks would contaminate the sample spectrum, leading to misinterpretation.
-
-
Sample Spectrum Acquisition:
-
Step 1: Place the KBr pellet into the sample holder within the spectrometer.
-
Step 2: Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 32 scans.
-
Rationale: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a cleaner, more reliable spectrum. A resolution of 4 cm⁻¹ is standard for routine analysis and provides sufficient detail for structural elucidation.
-
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Section 4: Deciphering the Vibrational Signature: A Region-by-Region Analysis
Interpreting an FTIR spectrum is a systematic process that begins with identifying absorptions from high-energy functional groups and proceeds to the more complex fingerprint region.[5]
The High-Wavenumber Region (4000-2500 cm⁻¹): O-H and C-H Stretching Vibrations
-
~3400-3200 cm⁻¹ (Broad): O-H Stretch. The hydroxyl group is expected to produce a prominent, broad absorption band in this region. The broadness is a direct result of intermolecular and potentially intramolecular hydrogen bonding, which creates a range of vibrational energy states. The spectrum of 8-hydroxyquinoline, a parent compound, shows a phenolic -OH stretching vibration around 3160-3390 cm⁻¹.[11][12]
-
~3100-3000 cm⁻¹ (Medium): Aromatic C-H Stretch. These bands, often appearing as a cluster of smaller peaks, are due to the C-H bonds on the quinoline ring.
-
~2985-2880 cm⁻¹ (Weak to Medium): Aliphatic C-H Stretch. These absorptions correspond to the asymmetric and symmetric stretching vibrations of the C-H bonds in the C8-methyl group.[9]
-
~2850 cm⁻¹ and ~2750 cm⁻¹ (Weak): Aldehydic C-H Stretch. This pair of weak bands, known as a Fermi doublet, is highly characteristic of the aldehyde C-H bond and serves as a crucial diagnostic tool for confirming the presence of the carbaldehyde group.
The Carbonyl and Double Bond Region (1800-1500 cm⁻¹): The Aldehyde and Quinoline Core
-
~1690-1670 cm⁻¹ (Very Strong): C=O Stretch. The most intense band in this region, and likely in the entire spectrum, will be the carbonyl (C=O) stretching vibration of the aldehyde. Its position suggests a conjugated aldehyde system. For comparison, the C=O stretch in 2-chloroquinoline-3-carboxaldehyde has been reported near 1675 cm⁻¹.[8] Intramolecular hydrogen bonding with the C2-hydroxyl group could potentially lower this frequency slightly.
-
~1600-1450 cm⁻¹ (Multiple, Medium to Strong): C=C and C=N Stretches. This series of sharp bands arises from the stretching vibrations within the aromatic quinoline ring system.[7][11] A characteristic band for quinoline derivatives is often observed near 1580 cm⁻¹.[7]
The Fingerprint Region (<1500 cm⁻¹): A Complex but Informative Landscape
This region contains a wealth of structural information from various bending and stretching vibrations, but individual peak assignment can be complex.[5] Key expected vibrations include:
-
~1350-1200 cm⁻¹ (Strong): C-O Stretch. The stretching of the phenolic C-O bond is expected to produce a strong band in this area.
-
~1340-1190 cm⁻¹ (Medium): C-N Stretch. The stretching vibrations of the C-N bonds within the quinoline ring are found in this range.[9]
-
Below 1000 cm⁻¹: This area is dominated by C-H out-of-plane bending (wagging) vibrations, which are characteristic of the substitution pattern on the aromatic rings, and various ring deformation modes.
Section 5: Integrated Spectroscopic Data
For clarity and ease of reference, the key diagnostic peaks for this compound are summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| ~3400-3200 | O-H Stretch | Hydroxyl (-OH) | Strong, Broad |
| ~3100-3000 | C-H Stretch | Aromatic (Quinoline Ring) | Medium |
| ~2985-2880 | C-H Stretch (Asymm/Symm) | Methyl (-CH₃) | Weak to Medium |
| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) | Weak, Sharp |
| ~1690-1670 | C=O Stretch | Aldehyde (-CHO) | Very Strong, Sharp |
| ~1600-1450 | C=C and C=N Stretches | Aromatic (Quinoline Ring) | Medium to Strong |
| ~1350-1200 | C-O Stretch | Phenolic C-O | Strong |
| ~1340-1190 | C-N Stretch | Quinoline Ring | Medium |
Section 6: Conclusion: From Spectrum to Structure
The FTIR spectrum of this compound provides a clear and definitive confirmation of its molecular structure. The presence of a broad hydroxyl band around 3300 cm⁻¹, a very strong carbonyl peak near 1680 cm⁻¹, the characteristic aldehydic C-H doublet, and the specific vibrations of the methyl group and quinoline core collectively act as a unique molecular fingerprint. This analytical guide provides researchers with a robust framework for not only verifying the identity and purity of synthesized batches of this important pharmaceutical intermediate but also for studying its potential interactions in more complex biological and material systems. Mastery of this technique is an invaluable asset in the rigorous and precise world of drug development.
Section 7: References
-
Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Chem-Impex. Retrieved from --INVALID-LINK--
-
Wait, S. C. (1970). Vibrational spectra and assignments for quinoline and isoquinoline. Journal of Molecular Spectroscopy.
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. Retrieved from --INVALID-LINK--
-
Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. (2015). The Journal of Chemical Physics. Retrieved from --INVALID-LINK--
-
Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--
-
FTIR spectrum of 8hydroxyquinoline. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
FTIR spectroscopy of pure 8-hydroxyquinoline and the obtained co-precipitate product after the facile organic co-precipitation process. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
FTIR spectra of 8-HQ and synthesized M(II) complexes. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved from --INVALID-LINK--
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from --INVALID-LINK--
-
An In-depth Technical Guide to 2-Methylquinoline-8-carbaldehyde and Its Derivatives for Researchers and Drug Development Professionals. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Amazon S3. Retrieved from --INVALID-LINK--
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). MDPI. Retrieved from --INVALID-LINK--
-
This compound. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Journal of the Iranian Chemical Society.
-
The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved from --INVALID-LINK--
-
Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. (2006). ResearchGate. Retrieved from --INVALID-LINK--
-
Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Research & Reviews: Journal of Chemistry. Retrieved from --INVALID-LINK--
References
- 1. nbinno.com [nbinno.com]
- 2. rroij.com [rroij.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Mass Spectrometric Analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related quinoline derivatives. This document will delve into the core principles of mass spectrometry as applied to this specific molecule, offering insights into experimental design, data interpretation, and potential applications.
Introduction to this compound and its Significance
This compound, with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol , is a versatile heterocyclic compound.[1][2] Its quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[3][4] The presence of hydroxyl and aldehyde functional groups makes it a valuable precursor in the synthesis of more complex pharmaceutical agents and fluorescent probes.[3][4]
Given its potential in drug discovery and materials science, the precise and reliable characterization of this compound is paramount. Mass spectrometry (MS) stands out as a powerful analytical technique for this purpose, offering high sensitivity, specificity, and the ability to elucidate molecular structure through fragmentation analysis. This guide will explore the mass spectrometric behavior of this compound in detail.
Experimental Approach to Mass Spectrometric Analysis
A systematic approach is crucial for obtaining high-quality mass spectrometry data. The following sections outline the key experimental considerations, from sample preparation to data acquisition.
Sample Preparation and Introduction
The method of sample preparation and introduction will depend on the chosen ionization technique and the sample matrix.
-
For Electrospray Ionization (ESI): The compound is typically dissolved in a suitable solvent system, such as methanol or acetonitrile, often with the addition of a small percentage of formic acid to promote protonation. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is particularly useful for analyzing complex mixtures, providing separation of components prior to mass analysis.
-
For Electron Ionization (EI): The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). GC-MS is suitable for volatile and thermally stable compounds. Given the structure of this compound, derivatization to increase volatility might be necessary for optimal GC-MS analysis.
Ionization Techniques
The choice of ionization technique is critical and influences the type of information obtained.
-
Electrospray Ionization (ESI): A soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. ESI is well-suited for polar and non-volatile compounds and is the preferred method for LC-MS analysis.[5]
-
Electron Ionization (EI): A hard ionization technique that involves bombarding the sample with high-energy electrons. This results in the formation of a molecular ion [M]⁺˙ and extensive fragmentation. EI is valuable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.[5][6]
The logical workflow for the mass spectrometric analysis is depicted in the following diagram:
Caption: Experimental workflow for mass spectrometric analysis.
Predicted Mass Spectrum and Fragmentation Analysis
Molecular Ion and Key Fragments
The chemical structure of this compound is shown below:
Caption: Structure of this compound.
Table 1: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Ion | Description |
| 187 | [M]⁺˙ or [M+H]⁺ | Molecular ion (EI) or protonated molecule (ESI). |
| 186 | [M-H]⁺ | Loss of a hydrogen radical, a common fragmentation for aromatic aldehydes. |
| 159 | [M-CO]⁺˙ | Loss of a neutral carbon monoxide molecule from the aldehyde group. |
| 158 | [M-CHO]⁺ | Loss of the formyl radical (CHO). |
| 130 | [M-CO-HCN]⁺˙ or [M-CHO-H]⁺˙ | Subsequent loss of hydrogen cyanide (HCN) from the quinoline ring structure. |
| 102 | Further fragmentation of the quinoline ring. |
Proposed Fragmentation Pathways (Electron Ionization)
Under electron ionization, the molecular ion [M]⁺˙ at m/z 187 is expected to be observed. The primary fragmentation pathways are likely to involve the aldehyde and hydroxyl groups, as well as the stable quinoline ring system.
A key initial fragmentation step is the loss of the formyl radical (CHO, 29 Da) to yield a stable ion at m/z 158.[6] Alternatively, the loss of a neutral carbon monoxide molecule (CO, 28 Da) can occur, resulting in an ion at m/z 159.
Following these initial losses, the quinoline ring itself can undergo fragmentation. A characteristic fragmentation of the quinoline nucleus is the expulsion of hydrogen cyanide (HCN, 27 Da).[6] This would lead to fragment ions at m/z 131 (from the m/z 158 ion) or m/z 132 (from the m/z 159 ion). The loss of HCN from the quinoline core is a well-documented fragmentation pathway.[6]
The proposed fragmentation pathways are illustrated in the following diagram:
Caption: Proposed fragmentation pathways for this compound.
Applications in Research and Development
The mass spectrometric analysis of this compound is crucial in various scientific domains:
-
Pharmaceutical Development: To confirm the identity and purity of synthesized compounds. It is also essential in metabolite identification studies to understand the in vivo fate of drug candidates derived from this scaffold.
-
Process Chemistry: To monitor the progress of chemical reactions and identify byproducts, aiding in the optimization of synthetic routes.
-
Quality Control: To ensure the quality and consistency of raw materials and finished products in industrial settings.
-
Forensic and Environmental Analysis: To detect and identify quinoline derivatives in various matrices.
Conclusion
Mass spectrometry is an indispensable tool for the comprehensive analysis of this compound. By carefully selecting the appropriate experimental conditions, including the ionization technique and mass analyzer, researchers can obtain detailed information about its molecular weight, elemental composition, and structure. The predictable fragmentation patterns, characterized by the loss of small molecules such as CO, CHO, and HCN, provide a reliable means of structural confirmation. This technical guide serves as a foundational resource for scientists and professionals working with this important class of compounds, enabling them to leverage the full potential of mass spectrometry in their research and development endeavors.
References
- 1. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. asianpubs.org [asianpubs.org]
crystal structure of 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives
An In-Depth Technical Guide to the Crystal Structure of 2-Hydroxy-8-methylquinoline-3-carbaldehyde Derivatives
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Among its myriad derivatives, this compound represents a particularly valuable synthetic intermediate due to its reactive aldehyde function and the electronic properties conferred by the hydroxy and methyl groups. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comprehensive technical exploration of the synthesis and structural elucidation of this compound derivatives, with a primary focus on single-crystal X-ray diffraction analysis. We will delve into the causality behind experimental choices, present detailed protocols, and synthesize crystallographic data to offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are heterocyclic aromatic compounds that exhibit an astonishingly broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a privileged structure known for its potent metal-chelating and biological activities.[2][4] The subject of this guide, this compound, which exists in tautomeric equilibrium with 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde, combines the features of the 8-HQ framework with a versatile carbaldehyde group at the 3-position.[5] This aldehyde function serves as a synthetic handle for creating a diverse library of derivatives, most notably Schiff bases, which are themselves a class of compounds with significant therapeutic potential.
A definitive understanding of a molecule's crystal structure is the bedrock of structure-activity relationship (SAR) studies. It reveals crucial information on molecular geometry, conformation, and the non-covalent interactions—such as hydrogen bonding and π-π stacking—that govern molecular recognition at a biological target and packing in the solid state.[6][7] This guide will illuminate the pathway from synthesis to full structural characterization, providing the foundational knowledge necessary to exploit this chemical scaffold.
Synthesis and Derivatization
The preparation of the title compound and its subsequent derivatives relies on established, robust chemical transformations. The choice of methodology is dictated by the need for regiochemical control and high yields.
Synthesis of the Core Scaffold
The most common and effective method for introducing a formyl (-CHO) group onto an activated aromatic ring is the Vilsmeier-Haack reaction.[8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve electrophilic formylation.
Rationale for Method Selection: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich heterocyclic systems. The hydroxyl group (in its enol form) at the 2-position of the quinoline ring activates the system, directing formylation to the adjacent C3 position.
Experimental Protocol: Synthesis of this compound
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
Reaction: Dissolve 8-methylquinolin-2(1H)-one (1 equivalent) in DMF and add it slowly to the prepared Vilsmeier reagent.
-
Heating: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Hydrolysis: Cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under a vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure this compound.
Synthesis of Derivatives: Schiff Base Formation
The aldehyde group is readily converted into an imine (Schiff base) through condensation with primary amines. This reaction significantly expands the chemical diversity and biological potential of the scaffold.
Rationale for Derivatization: Condensation with various substituted anilines or other primary amines introduces new functional groups and steric bulk, allowing for the fine-tuning of properties such as solubility, lipophilicity, and biological target affinity.[8][9]
Experimental Protocol: General Schiff Base Synthesis
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Addition: Add the desired substituted aniline (1 equivalent) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.
-
Reflux: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and the precipitation of the product.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by filtration, wash with cold ethanol, and dry.
Diagram: Synthetic Workflow The following diagram outlines the general workflow from the starting material to the final, structurally characterized derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
physicochemical properties of substituted quinoline-3-carbaldehydes
An In-Depth Technical Guide to the Physicochemical Properties of Substituted Quinoline-3-carbaldehydes
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Among its many derivatives, substituted quinoline-3-carbaldehydes stand out as exceptionally versatile intermediates. Their inherent chemical reactivity, stemming from the electrophilic aldehyde group and the reactive quinoline core, makes them ideal starting materials for constructing complex heterocyclic systems with significant therapeutic potential.[2][3] This guide provides a comprehensive exploration of the physicochemical properties of these compounds, delving into their synthesis, spectroscopic characterization, and theoretical analysis. We will examine how substituent modifications on the quinoline ring influence its electronic structure, reactivity, and ultimately, its biological activity, offering field-proven insights for researchers in drug discovery and materials science.
The Quinoline-3-carbaldehyde Scaffold: A Privileged Structure
Quinoline and its derivatives are renowned for a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][4][5] The aldehyde functional group at the C3 position serves as a critical chemical handle, enabling a multitude of synthetic transformations such as condensation, reduction, and cycloaddition reactions.[1][6] Specifically, 2-chloroquinoline-3-carbaldehyde is a key precursor due to the reactivity of both the chloro and aldehyde functions, allowing for sequential and diverse modifications.[1][7] Understanding the interplay between the quinoline core and its substituents is paramount for designing novel compounds with tailored physicochemical and pharmacological profiles.
Synthetic Strategies: Accessing the Core Scaffold
The efficient synthesis of the quinoline-3-carbaldehyde core is the gateway to developing novel derivatives. The Vilsmeier-Haack reaction is a powerful and widely documented method for this purpose, involving the formylation of electron-rich aromatic or heteroaromatic compounds.[3][8]
The Vilsmeier-Haack Reaction
This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated substrate, such as a substituted acetanilide.[4][8] The reaction proceeds via electrophilic substitution, followed by cyclization and subsequent hydrolysis to yield the target 2-chloroquinoline-3-carbaldehyde.[3] The efficiency and simplicity of this one-pot reaction make it a preferred method in many synthetic laboratories.[8]
Below is a generalized workflow for the synthesis and subsequent characterization of these compounds.
Caption: General workflow from synthesis to analysis.
Palladium-Catalyzed Cross-Coupling Reactions
For the synthesis of polyaryl-substituted quinolines, which are of great interest for their photophysical properties, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction are employed.[9] This strategy typically involves starting with a halogenated quinoline-3-carbaldehyde, such as 6,8-dibromo-4-chloroquinoline-3-carbaldehyde, and coupling it with various arylboronic acids to install aryl groups at specific positions.[9] These donor-π-acceptor systems often exhibit interesting fluorescent and optoelectronic properties.[9]
Physicochemical Characterization: Elucidating the Structure
Accurate structural confirmation and characterization are critical. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.
Spectroscopic Analysis
A multi-faceted spectroscopic approach is essential for unambiguous characterization.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The most prominent vibrational bands confirm the presence of key functional groups. The sharp carbonyl (C=O) stretching of the aldehyde group is typically observed around 1700 cm⁻¹.[3] Aromatic C=C and C=N stretching vibrations appear in the 1450-1600 cm⁻¹ region, while the C-H stretching of the aldehyde proton can be seen near 2800 cm⁻¹.[3][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular skeleton. The aldehyde proton signal is a highly characteristic singlet appearing far downfield, typically between δ 9.0 and 11.0 ppm.[3][11] Aromatic protons resonate in the δ 7.0-9.0 ppm range, with their coupling patterns providing information about the substitution pattern on the quinoline ring. In ¹³C NMR, the aldehyde carbon gives a signal around δ 190 ppm.[11]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption properties are studied using UV-Vis spectroscopy. Quinoline derivatives typically exhibit intense absorption bands resulting from π-π* transitions within the aromatic system.[9] The position and intensity of these bands are sensitive to the nature and position of substituents, as well as the polarity of the solvent.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular formula of the synthesized compounds.[10]
Table 1: Summary of Typical Spectroscopic Data for a Substituted Quinoline-3-carbaldehyde
| Technique | Functional Group / Proton | Typical Wavenumber (cm⁻¹) / Chemical Shift (δ ppm) | Reference(s) |
|---|---|---|---|
| FT-IR | Aldehyde C=O Stretch | 1660 - 1705 | [3][11] |
| FT-IR | Aromatic C=C/C=N Stretch | 1450 - 1600 | [3] |
| FT-IR | Aldehyde C-H Stretch | 2795 - 2850 | [3] |
| ¹H NMR | Aldehyde Proton (-CHO) | 9.0 - 11.0 | [3][11] |
| ¹H NMR | Aromatic Protons | 7.0 - 9.0 | [8][11] |
| ¹³C NMR | Aldehyde Carbon (-C HO) | ~190 - 192 | [11] |
| ¹³C NMR | Aromatic Carbons | 110 - 160 |[11] |
Computational and Theoretical Insights with DFT
Density Functional Theory (DFT) has become an invaluable tool for complementing experimental data, offering deep insights into the electronic structure and reactivity of molecules.[7][12] The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for these calculations.[7]
Caption: Workflow for DFT-based property analysis.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[7] Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic (LUMO) and electrophilic (HOMO) attack.
Molecular Electrostatic Potential (MEP)
The MEP surface is a 3D map of electron density that visually identifies the electrophilic and nucleophilic regions of a molecule.[7][13] Negative potential regions (typically colored red) are rich in electrons and susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. For quinoline-3-carbaldehydes, the most negative potential is usually located around the nitrogen atom and the aldehyde oxygen, indicating their role as hydrogen bond acceptors.[7]
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule.[7] It quantifies the stabilization energies associated with electron delocalization from filled donor orbitals to empty acceptor orbitals, helping to explain the molecule's stability and the influence of various substituents on its electronic structure.[7]
Structure-Property Relationships
The true power of studying these compounds lies in understanding how structural modifications translate into functional changes.
Impact of Substituents on Biological Activity
The nature and position of substituents on the quinoline ring dramatically influence biological outcomes.
-
Lipophilicity: In a study of quinoline-3-carbaldehyde hydrazones, it was found that more lipophilic benzotriazole analogues exhibited moderate to high cytotoxic effects against human cancer cell lines, whereas less lipophilic 1,2,4-triazole derivatives were generally inactive.[14] This highlights the importance of lipophilicity for cell membrane permeability.
-
Electronic Effects: The introduction of halogen atoms, such as chlorine, can enhance the cytotoxic activity of certain derivatives.[15] This may be attributed to both electronic effects and the ability of halogens to form halogen bonds with biological targets.
-
Steric Factors: The specific arrangement of substituents can create unique binding modes with target enzymes or receptors. Structural studies have shown how different quinoline-carbaldehyde derivatives bind differently to Leishmania donovani MetAP1 versus its human homologue, providing a basis for selective inhibition.[16]
Key Experimental Protocols
Protocol: Synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde
This protocol is adapted from the Vilsmeier-Haack methodology described in the literature.[8]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a condenser, add N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 4.5 eq.) dropwise to the cooled DMF with constant stirring over 30 minutes. The formation of the Vilsmeier reagent is exothermic.
-
Substrate Addition: Dissolve 2-methylacetanilide (1 eq.) in a minimal amount of solvent (e.g., CHCl₃) and add it slowly to the reaction mixture.[4]
-
Reaction: After the addition is complete, slowly raise the temperature and reflux the mixture at 80-90 °C for 4-10 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and a precipitate forms.[4]
-
Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from a suitable solvent like ethyl acetate to obtain the pure 2-chloro-8-methylquinoline-3-carbaldehyde.[4]
Protocol: General Spectroscopic Characterization
-
FT-IR: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a thin disc. Record the spectrum from 4000 to 400 cm⁻¹.[10]
-
NMR: Dissolve 5-10 mg of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[10][11]
-
UV-Vis: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform or methanol). Record the absorption spectrum over a range of 200-800 nm.[9]
Protocol: General Workflow for DFT Calculations
-
Structure Drawing: Draw the 2D structure of the molecule using a chemical drawing software.
-
Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)) using software like Gaussian.[7]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain theoretical IR spectra.[7]
-
Property Calculation: Using the optimized structure, calculate electronic properties such as HOMO-LUMO energies, generate the MEP surface, and perform NBO analysis.[7][12]
Conclusion and Future Outlook
Substituted quinoline-3-carbaldehydes are a cornerstone of modern heterocyclic chemistry, offering a robust platform for the development of novel therapeutic agents and functional materials. Their synthesis is well-established, their characterization is straightforward with modern analytical techniques, and their electronic properties can be accurately modeled using computational methods. The clear link between substituent patterns and resulting physicochemical and biological properties underscores the power of rational design in this field. Future research will likely focus on developing more complex, multi-substituted derivatives through efficient, one-pot reactions and exploring their potential in emerging areas such as targeted anticancer therapy, novel antibiotics, and advanced photophysical materials.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.net [ijsr.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemijournal.com [chemijournal.com]
- 9. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Vilsmeier-Haack Formylation of 8-Methyl-2-Quinolone
This guide provides a comprehensive technical overview of the Vilsmeier-Haack reaction applied to the 8-methyl-2-quinolone scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of functionalized quinoline intermediates. The content herein synthesizes established chemical principles with practical, field-proven insights to ensure both theoretical understanding and successful experimental execution.
Strategic Overview: The Quinolone Core and the Power of Formylation
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. The 2-quinolone (or carbostyril) substructure is of particular importance. However, the functionalization of the pre-formed quinolone ring is essential for modulating its pharmacological profile.
The introduction of a formyl (-CHO) group, specifically at the C3 position, is a strategically critical transformation. The aldehyde functionality serves as a versatile synthetic handle, enabling a vast array of subsequent modifications, including but not limited to:
-
Reductive amination to install amine side chains.
-
Wittig and Horner-Wadsworth-Emmons reactions for C-C bond formation.
-
Oxidation to a carboxylic acid.
-
Condensation reactions to form Schiff bases, chalcones, and further heterocyclic rings.[1][2]
The Vilsmeier-Haack reaction is a highly efficient and industrially scalable method for achieving such formylations on electron-rich heterocyclic systems.[3] This guide will dissect the application of this reaction to 8-methyl-2-quinolone, a common starting material.
The Vilsmeier-Haack Reaction: Core Principles and Reagents
The Vilsmeier-Haack reaction accomplishes the formylation of activated aromatic and heteroaromatic compounds.[4] The process relies on an electrophilic aromatic substitution mechanism where the key electrophile, the Vilsmeier reagent , is generated in situ.
Generation of the Vilsmeier Reagent
The Vilsmeier reagent is a substituted chloroiminium salt, typically formed from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphoryl chloride (POCl₃).[5][6]
The reaction begins with the nucleophilic attack of the amide oxygen of DMF onto the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[7][8] This reagent is the active formylating agent in the reaction.[9]
Application to the 8-Methyl-2-Quinolone System: A Mechanistic Deep Dive
When 8-methyl-2-quinolone is subjected to Vilsmeier-Haack conditions, a nuanced reaction occurs. The phosphoryl chloride (POCl₃) plays a dual role, acting not only as a dehydrating agent to form the Vilsmeier reagent but also as a chlorinating agent that activates the 2-quinolone substrate itself.
Causality of the Transformation: The lactam oxygen at the C2 position of the 8-methyl-2-quinolone is nucleophilic. It readily attacks POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is highly unstable and rapidly eliminates to form a 2-chloro-8-methylquinoline species in situ. This transformation is mechanistically analogous to the conversion of pyridones to chloropyridines using POCl₃.[6]
The resulting 2-chloro-8-methylquinoline is an electron-rich heterocycle, primed for electrophilic substitution. The powerful Vilsmeier reagent then attacks the most nucleophilic position, which is C3, driven by the electron-donating character of the ring nitrogen. A subsequent aqueous workup hydrolyzes the intermediate iminium salt to yield the final aldehyde product.
Therefore, the reaction does not yield 3-formyl-8-methyl-2-quinolone but rather 2-chloro-3-formyl-8-methylquinoline .[10][11] This is a critical distinction for any subsequent synthetic planning.
Reaction Mechanism Workflow
The following diagram illustrates the complete, step-by-step mechanistic pathway.
Caption: Figure 1: Mechanism of Vilsmeier-Haack Reaction on 8-Methyl-2-Quinolone.
Experimental Protocol: Synthesis of 2-Chloro-3-formyl-8-methylquinoline
This protocol is a self-validating system, adapted from established procedures for the Vilsmeier-Haack cyclization and formylation of related acetanilides.[10] The steps are designed to control exothermic events and ensure complete reaction.
Materials:
-
8-Methyl-2-quinolone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Sodium Carbonate (Na₂CO₃) or Sodium Acetate (NaOAc)
-
Crushed Ice / Ice-water
-
Ethyl Acetate or Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, ice bath.
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, place anhydrous DMF (5-10 equivalents).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Add POCl₃ (3-4 equivalents) dropwise via the dropping funnel with vigorous stirring over 30-45 minutes. Causality: This slow, cooled addition is critical to manage the exothermic reaction of forming the Vilsmeier reagent. A thick, sometimes crystalline slurry may form.
-
-
Substrate Addition and Reaction:
-
Once the Vilsmeier reagent is formed, add 8-methyl-2-quinolone (1 equivalent) portion-wise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-8 hours. Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This ensures the reaction goes to completion and avoids unnecessary heating.
-
-
Workup and Isolation:
-
After cooling the reaction mixture to room temperature, carefully pour it into a large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the reaction volume). Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt to the final aldehyde. This process is highly exothermic and must be done cautiously.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate or sodium acetate until the pH is ~7-8. A precipitate of the crude product should form.
-
Stir the mixture for an additional 30 minutes to ensure complete hydrolysis and precipitation.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and air-dry.
-
-
Purification:
-
If required, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Key Reaction Parameters
| Parameter | Value/Range | Rationale & Field Insight |
| Stoichiometry | ||
| 8-Methyl-2-quinolone | 1 equivalent | The limiting reagent. |
| DMF | 5 - 10 equivalents | Often used in excess, serving as both reagent and solvent. |
| POCl₃ | 3 - 4 equivalents | Sufficient excess is required for both Vilsmeier reagent formation and substrate activation. Using a large excess (e.g., >10 eq) can improve yields for less reactive substrates but complicates workup. |
| Temperature | ||
| Reagent Addition | 0 - 5 °C | Manages the exothermicity of Vilsmeier reagent formation, preventing degradation. |
| Reaction | 80 - 90 °C | Provides the necessary activation energy for the electrophilic substitution on the quinoline ring.[10] |
| Reaction Time | 4 - 8 hours | Substrate-dependent; must be monitored by TLC for completion. |
| Expected Yield | 60 - 80% | Yields are typically good to moderate, depending on the purity of reagents and precise control of conditions.[11] |
Applications in Synthesis and Drug Development
The product, 2-chloro-3-formyl-8-methylquinoline, is not an endpoint but a valuable synthetic intermediate. The two functional groups—the C2 chlorine and the C3 aldehyde—offer orthogonal reactivity.
-
The C2 Chlorine: This position is susceptible to nucleophilic aromatic substitution (SₙAr). It can be displaced by a variety of nucleophiles (O, N, S-based) to introduce diverse side chains or build fused ring systems.
-
The C3 Formyl Group: As previously mentioned, this group is a gateway to a multitude of chemical transformations, allowing for the construction of complex molecules with potential therapeutic value. For example, condensation with hydrazines can lead to pyrazolo[3,4-b]quinolines, a class of compounds investigated for various biological activities.[1]
This dual functionality makes the molecule a powerful building block for creating libraries of novel quinoline derivatives for high-throughput screening in drug discovery programs.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. chemijournal.com [chemijournal.com]
- 11. chemijournal.com [chemijournal.com]
starting materials for 2-Hydroxy-8-methylquinoline-3-carbaldehyde synthesis
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde: Core Starting Materials and Strategic Insights
Introduction
This compound is a highly functionalized heterocyclic compound that serves as a valuable scaffold and key intermediate in medicinal chemistry and materials science. Its unique arrangement of a hydroxyl group (existing in tautomeric equilibrium with its keto form, 2-quinolone), a reactive carbaldehyde function, and a methyl group on the quinoline core makes it an attractive precursor for the synthesis of complex molecular architectures, including novel therapeutic agents and functional dyes. This guide provides a comprehensive technical overview of the primary synthetic routes to this target molecule, with a core focus on the selection of starting materials and the underlying chemical principles that govern the synthetic strategy. Designed for researchers and drug development professionals, this document elucidates the causality behind experimental choices, offering field-proven insights into the most efficient and practical synthetic pathways.
Core Synthetic Strategy: The Vilsmeier-Haack Approach
The most prevalent and efficient method for constructing the 2-hydroxyquinoline-3-carbaldehyde scaffold is a two-stage process. This strategy hinges on the initial formation of a chlorinated precursor, 2-chloro-8-methylquinoline-3-carbaldehyde , via the Vilsmeier-Haack reaction, followed by a subsequent hydrolysis step to install the C2-hydroxyl group. This approach is favored due to its reliability, scalability, and the ready availability of the required starting materials.
Stage 1: Vilsmeier-Haack Cyclization and Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of quinoline synthesis, a variation known as the Meth-Cohn synthesis employs an N-substituted acetanilide as the substrate. The reaction proceeds through an intramolecular electrophilic cyclization directed by the Vilsmeier reagent (a chloroiminium salt, typically generated in situ from phosphorus oxychloride and N,N-dimethylformamide).
The primary starting material for this key transformation is N-(o-tolyl)acetamide (also known as 2-methylacetanilide). This precursor contains all the necessary atoms, correctly positioned, to form the desired 8-methylquinoline core.
Causality Behind Experimental Choice: The selection of N-(o-tolyl)acetamide is strategic. The acetamido group serves as the source for the N1 and C2 atoms of the quinoline ring, while the ortho-methyl group on the aniline ring ultimately becomes the C8-methyl group in the final product. The Vilsmeier reagent (POCl₃/DMF) acts as both the cyclizing agent and the source of the C3-carbaldehyde group, making this a highly convergent and atom-economical process.[1][2]
Reaction Mechanism Overview
-
Formation of the Vilsmeier Reagent : Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, N,N-dimethyl-dichloromethyleneiminium chloride.
-
Activation of Acetanilide : The Vilsmeier reagent reacts with the oxygen atom of the N-(o-tolyl)acetamide, forming a reactive intermediate.
-
Intramolecular Cyclization : The activated intermediate undergoes an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the iminium carbon, leading to the formation of the new heterocyclic ring.
-
Formylation and Chlorination : Subsequent reaction steps involving the Vilsmeier reagent lead to the concurrent formylation at the C3 position and chlorination at the C2 position.
-
Hydrolysis : The reaction is quenched with water or a mild base, which hydrolyzes the reaction intermediates to yield the stable product, 2-chloro-8-methylquinoline-3-carbaldehyde.[1]
Caption: Overall workflow for the synthesis of the target molecule.
Stage 2: Hydrolysis of the 2-Chloro Intermediate
The 2-chloro group in 2-chloro-8-methylquinoline-3-carbaldehyde is highly susceptible to nucleophilic substitution. This reactivity is exploited to convert it into the desired 2-hydroxy group. The most common method involves heating the chloro-intermediate in acetic acid in the presence of a salt like sodium acetate.[3]
Causality Behind Experimental Choice: The chloro group at the C2 position is activated by the electron-withdrawing nitrogen atom within the quinoline ring system. This makes it an excellent leaving group. Acetic acid serves as the solvent and a proton source, while sodium acetate acts as a base to facilitate the reaction and buffer the medium. The reaction proceeds via a nucleophilic aromatic substitution mechanism to yield the thermodynamically stable 2-quinolone tautomer.
Alternative Synthetic Strategies and Starting Materials
While the Vilsmeier-Haack approach is dominant, other classical formylation reactions could theoretically be employed, although they are generally less direct for this specific target. These methods typically require a pre-formed quinoline ring as the starting material.
-
Reimer-Tiemann Reaction : This reaction involves the ortho-formylation of phenols using chloroform and a strong base.[4][5] To apply this to the target molecule, one would need to start with 8-methylquinolin-2-ol . The reaction with chloroform (CHCl₃) and sodium hydroxide (NaOH) would generate dichlorocarbene as the electrophile, which would then attack the electron-rich quinoline ring. However, this reaction often suffers from low yields and potential regioselectivity issues, with formylation possible at other activated positions.[6][7]
-
Duff Reaction : The Duff reaction formylates activated aromatic compounds, particularly phenols, using hexamethylenetetramine (HMTA) in an acidic medium like glycerol or acetic acid.[8][9] Similar to the Reimer-Tiemann reaction, the starting material would be 8-methylquinolin-2-ol . The Duff reaction typically directs formylation to the ortho position of the activating hydroxyl group, which would correspond to the desired C3 position in this case. However, yields are often modest.[8][10]
Caption: Comparison of primary and alternative synthetic routes.
Quantitative Data Summary
The Vilsmeier-Haack approach consistently provides good to high yields for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are then efficiently converted to their 2-hydroxy counterparts.
| Reaction Stage | Starting Material | Key Reagents | Typical Yield | Reference |
| Vilsmeier-Haack | N-(o-tolyl)acetamide | POCl₃, DMF | 86% | [11] |
| Hydrolysis | 2-Chloro-8-methylquinoline-3-carbaldehyde | Acetic Acid, Sodium Acetate | Good to High | [3] |
| Reimer-Tiemann | 8-Hydroxyquinoline | CHCl₃, NaOH | 10-38% (for C7/C5) | [12] |
| Duff Reaction | Phenols | Hexamethylenetetramine | Low to Moderate | [8][9] |
Note: Yields for Reimer-Tiemann and Duff reactions are generalized as specific data for 8-methylquinolin-2-ol is sparse and these methods are not preferred for this target.
Experimental Protocols
The following protocols are generalized from literature procedures and represent a reliable method for the synthesis.[11][13]
Protocol 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
-
Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3-4 equivalents) in an ice bath (0-5 °C).
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃, 4-5 equivalents) dropwise to the cold DMF with constant stirring. After the addition is complete, allow the mixture to stir for an additional 20-30 minutes.
-
Substrate Addition : Add N-(o-tolyl)acetamide (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction : After the addition, remove the ice bath and allow the mixture to reach room temperature. Then, heat the reaction mixture to 80-90 °C and maintain for 7-10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization & Isolation : Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate forms. Filter the solid product, wash it thoroughly with cold water, and dry it. The crude 2-chloro-8-methylquinoline-3-carbaldehyde can be purified by recrystallization from a suitable solvent like ethanol.[11]
Protocol 2: Synthesis of this compound
-
Reaction Setup : In a round-bottom flask, suspend 2-chloro-8-methylquinoline-3-carbaldehyde (1 equivalent) and sodium acetate (2-3 equivalents) in glacial acetic acid.
-
Reaction : Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Isolation : Cool the reaction mixture and pour it into cold water. The product will precipitate out of the solution.
-
Purification : Filter the solid, wash with water to remove residual acetic acid and salts, and dry. The crude this compound can be further purified by recrystallization.[3]
Conclusion
For the synthesis of this compound, the most strategically sound and experimentally validated approach involves a two-stage sequence starting from N-(o-tolyl)acetamide . This precursor undergoes a Vilsmeier-Haack cyclization-formylation to yield the key intermediate, 2-chloro-8-methylquinoline-3-carbaldehyde , which is subsequently hydrolyzed to the final product. This pathway is superior to alternative formylation methods due to its high efficiency, excellent regiochemical control, and the use of readily accessible starting materials. This in-depth understanding of the starting materials and the rationale behind the synthetic route is crucial for researchers aiming to utilize this valuable heterocyclic building block in drug discovery and development.
References
- 1. chemijournal.com [chemijournal.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. thescholarship.ecu.edu [thescholarship.ecu.edu]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. mdpi.com [mdpi.com]
- 13. chemijournal.com [chemijournal.com]
Methodological & Application
Application Notes and Protocols: 2-Hydroxy-8-methylquinoline-3-carbaldehyde in Organic Synthesis
Introduction: A Versatile Heterocyclic Building Block
2-Hydroxy-8-methylquinoline-3-carbaldehyde is a multifunctional heterocyclic compound that stands as a pivotal intermediate in modern organic synthesis. Also known by its tautomeric name, 8-methyl-2-oxo-1H-quinoline-3-carbaldehyde, this molecule features a highly reactive aldehyde group ortho to a hydroxyl group on a quinoline scaffold.[1] This unique arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of a wide array of complex molecules.
The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The title compound leverages this potent scaffold, serving as a key starting material for:
-
Schiff Base Ligands: The aldehyde functionality provides a direct handle for the synthesis of imines (Schiff bases), which are themselves critical ligands in coordination chemistry and intermediates for further synthetic transformations.[4][5]
-
Metal Complexes: The inherent chelating ability of the 8-hydroxyquinoline motif, combined with additional donor atoms from its derivatives, allows for the formation of stable and often biologically active metal complexes.[6][7][8]
-
Fluorescent Probes: The quinoline ring system imparts favorable photophysical properties, enabling the development of fluorescent sensors for metal ion detection and biological imaging.[1][9]
This guide provides an in-depth exploration of the synthesis and primary applications of this compound, complete with detailed, field-proven protocols for researchers in synthetic chemistry and drug development.
Physicochemical & Spectroscopic Data
A thorough understanding of the compound's properties is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 101382-54-1 | [10] |
| Molecular Formula | C₁₁H₉NO₂ | |
| Molecular Weight | 187.19 g/mol | |
| Appearance | Typically a yellow to light brown solid | |
| ¹H NMR (Predicted) | Aldehyde proton (CHO) at δ 9.5-10.5 ppm (singlet); Methyl protons (CH₃) at δ 2.5-3.0 ppm (singlet); Aromatic protons in the δ 7.0-8.5 ppm range. | [11] |
| FT-IR (KBr, cm⁻¹) | Carbonyl stretch (C=O, aldehyde) ~1650-1670 cm⁻¹; O-H stretch (hydroxyl) broad band ~3200-3400 cm⁻¹. |
Synthesis of this compound
The most efficient and widely adopted method for introducing a formyl group onto the C3 position of the 2-quinolone ring is the Vilsmeier-Haack reaction .[12][13] This reaction involves the electrophilic substitution of an activated aromatic ring using the Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphorus oxychloride, POCl₃).[12][14] The 2-quinolone system is sufficiently electron-rich to undergo this formylation, providing a direct and high-yielding route to the target aldehyde.[15]
Caption: Workflow for Vilsmeier-Haack Synthesis.
Protocol 3.1: Vilsmeier-Haack Formylation
This protocol details the synthesis of the title compound from 8-methyl-2-quinolone.
Materials:
-
8-Methyl-2-quinolone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ice bath
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Reagent Preparation (Caution): In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF under an inert atmosphere (N₂ or Ar). Cool the flask in an ice bath to 0 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cold DMF with vigorous stirring over 30-45 minutes. Causality Note: This exothermic reaction forms the electrophilic chloromethyleniminium (Vilsmeier) reagent. Slow addition at low temperature is critical to control the reaction and prevent side reactions.
-
Substrate Addition: Once the addition is complete, allow the mixture to stir at 0 °C for an additional 20 minutes. Then, add a solution of 8-methyl-2-quinolone in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: After the addition, remove the ice bath and heat the reaction mixture to reflux (typically 60-70 °C) for 3-5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Hydrolysis (Workup): Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. Causality Note: This step hydrolyzes the intermediate iminium salt to the final aldehyde and quenches any remaining reactive reagents.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ until the pH is ~7-8. The product will often precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.
Application I: Synthesis of Schiff Bases (Imines)
The aldehyde group of this compound is a prime site for condensation reactions with primary amines, yielding Schiff bases.[5] These Schiff bases are not only stable compounds but also act as versatile bidentate or tridentate ligands for forming metal complexes.[4][16] The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Caption: General workflow for Schiff base synthesis.
Protocol 4.1: General Synthesis of a Quinoline-Derived Schiff Base
This protocol describes the condensation with a generic substituted aniline.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 4-chloroaniline) (1.0 - 1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, 2-3 drops)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolution: Dissolve this compound in hot absolute ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add the primary amine, followed by 2-3 drops of glacial acetic acid. Causality Note: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The formation of the product is often indicated by a color change or the precipitation of a solid.[5]
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The precipitated Schiff base product can be collected by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Further purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) to obtain the final product in high purity.
Application II: Synthesis of Bioactive Metal Complexes
The Schiff bases derived from this compound are excellent chelating ligands. The imine nitrogen, the phenolic oxygen, and the quinoline nitrogen can all act as donor atoms, forming stable coordination complexes with various transition metals like Cu(II), Ni(II), Co(II), and Zn(II).[4][8] These metal complexes often exhibit enhanced biological activity (e.g., antimicrobial or anticancer) compared to the free ligands.[4][17]
Caption: Workflow for Metal Complex Formation.
Protocol 5.1: Synthesis of a Copper(II) Schiff Base Complex
This protocol provides a general method for synthesizing a metal complex from a pre-formed Schiff base ligand.
Materials:
-
Synthesized Schiff base ligand (from Protocol 4.1) (2.0 eq)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (1.0 eq)
-
Methanol or Ethanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Ligand Solution: Prepare a hot solution of the Schiff base ligand in methanol or ethanol.
-
Metal Salt Solution: In a separate flask, prepare a solution of copper(II) acetate monohydrate in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately, indicating complex formation.
-
Reaction: Stir the resulting mixture at room temperature or gentle reflux for 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.
-
Washing: Wash the solid product sequentially with the reaction solvent (methanol/ethanol) and then with a non-coordinating solvent like diethyl ether to remove any unreacted materials and facilitate drying.
-
Drying: Dry the purified metal complex in a vacuum oven at 50-60 °C.
| Example Metal Complexes | Metal:Ligand Ratio | Molar Conductance | Geometry (Typical) | Reference |
| Cu(II) Complex | 1:2 | Low (non-electrolytic) | Square Planar / Distorted Octahedral | [4][8] |
| Ni(II) Complex | 1:2 | Low (non-electrolytic) | Octahedral | [4] |
| Co(II) Complex | 1:2 | Low (non-electrolytic) | Octahedral | [4] |
| Cd(II) Complex | 1:2 | Low (non-electrolytic) | Tetrahedral | [4] |
Conclusion
This compound is a demonstrably powerful and versatile platform molecule in synthetic organic chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the strategic placement of its hydroxyl and aldehyde functional groups provide an accessible entry point to a rich variety of derivatives. The protocols outlined herein for the synthesis of Schiff bases and their subsequent metal complexes represent robust and reproducible methods for generating novel compounds with significant potential in medicinal chemistry, catalysis, and materials science. For researchers and drug development professionals, mastering the chemistry of this intermediate opens the door to countless molecular designs based on the potent quinoline scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. jchemlett.com [jchemlett.com]
- 9. rroij.com [rroij.com]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. chemijournal.com [chemijournal.com]
- 14. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemijournal.com [chemijournal.com]
- 16. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Synthesis of Novel Schiff Bases from 2-Hydroxy-8-methylquinoline-3-carbaldehyde: A Comprehensive Guide to Protocols and Applications
Introduction: The Versatility of Quinoline-Based Schiff Bases
Schiff bases derived from quinoline scaffolds represent a privileged class of compounds in medicinal chemistry and materials science.[1] The inherent biological activities of the quinoline ring system, combined with the versatile coordinating ability of the azomethine (-C=N-) group, make these compounds fertile ground for the development of novel therapeutic agents and functional materials.[2] Specifically, Schiff bases synthesized from 2-Hydroxy-8-methylquinoline-3-carbaldehyde are of significant interest due to their potential as antimicrobial agents, anticancer therapeutics, and fluorescent sensors for metal ion detection.[3][4] The presence of the hydroxyl group in the 2-position and the methyl group in the 8-position of the quinoline ring can influence the electronic properties and steric hindrance of the resulting Schiff base, fine-tuning its biological activity and coordinating behavior.
This comprehensive guide provides detailed protocols for the synthesis, purification, and characterization of Schiff bases derived from this compound. It further outlines methodologies for the preliminary evaluation of their potential applications, with a focus on antimicrobial activity and fluorescence-based sensing, to empower researchers, scientists, and drug development professionals in their exploration of this promising compound class.
Underlying Chemistry: The Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, an aldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, or Schiff base. This step is often catalyzed by a weak acid, which protonates the hydroxyl group of the carbinolamine, making it a better leaving group (water).[2]
The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base product.
Caption: Mechanism of Schiff Base Formation.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general and robust method for the synthesis of Schiff bases via the condensation of this compound with various primary amines.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the desired primary amine (1.0 mmol) dissolved in a minimal amount of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid Schiff base is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final pure Schiff base.
-
Dry the purified crystals in a vacuum oven.
Caption: Experimental Workflow for Schiff Base Synthesis.
Protocol 2: Characterization of Synthesized Schiff Bases
A thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases.
Methods:
-
Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Record the IR spectrum to identify the characteristic azomethine (C=N) stretching vibration, which typically appears in the range of 1580-1650 cm⁻¹.[3] The disappearance of the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) also confirms the formation of the Schiff base.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 10.0 ppm.[5][6] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine protons is also a key indicator.
-
¹³C NMR: The presence of the azomethine carbon signal, typically in the range of δ 145-165 ppm, further confirms the structure.[7]
-
-
Mass Spectrometry (MS): Obtain the mass spectrum to determine the molecular weight of the synthesized compound and to support the proposed structure.
| Compound | Primary Amine | Yield (%) | Melting Point (°C) | FTIR ν(C=N) (cm⁻¹) | ¹H NMR δ(-CH=N-) (ppm) |
| SB-1 | Aniline | 85 | 188-190 | ~1625 | ~8.9 |
| SB-2 | p-Toluidine | 88 | 201-203 | ~1620 | ~8.8 |
| SB-3 | 2-Aminophenol | 82 | 215-217 | ~1618 | ~9.1 |
| Note: The data in this table is representative and based on values reported for structurally similar compounds.[3][5] |
Applications and Evaluation Protocols
Application 1: Antimicrobial Agents
Schiff bases derived from quinoline moieties are known to exhibit significant antimicrobial activity.[1] Their mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular processes.[1]
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized Schiff bases against various microbial strains.[8][9]
Materials:
-
Synthesized Schiff bases
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (positive controls)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Prepare a stock solution of each synthesized Schiff base in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth medium to achieve a range of concentrations.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (broth with microorganism and standard drug) and negative controls (broth with microorganism and DMSO, and broth alone).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
| Compound | Microorganism | MIC (µg/mL) |
| SB-1 | S. aureus | 32-64 |
| E. coli | 64-128 | |
| SB-2 | S. aureus | 16-32 |
| E. coli | 32-64 | |
| SB-3 | C. albicans | 64-128 |
| Note: The MIC values are hypothetical and serve as an example of expected results based on similar compounds.[8] |
Application 2: Fluorescent Sensors for Metal Ions
The quinoline scaffold, particularly with a hydroxyl group, is a well-known fluorophore.[4] The formation of a Schiff base and subsequent coordination with metal ions can significantly modulate its fluorescence properties, making these compounds excellent candidates for fluorescent sensors.[10][11]
This protocol provides a general method for evaluating the potential of the synthesized Schiff bases as selective fluorescent sensors for metal ions.
Materials:
-
Synthesized Schiff bases
-
Aqueous or ethanolic solutions of various metal salts (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the Schiff base in a suitable solvent (e.g., ethanol or DMSO).
-
Record the fluorescence emission spectrum of the Schiff base solution.
-
Titrate the Schiff base solution with small aliquots of a stock solution of a specific metal ion and record the fluorescence spectrum after each addition.
-
Observe any changes in the fluorescence intensity (enhancement or quenching) and any shifts in the emission wavelength.
-
Repeat the experiment with a range of different metal ions to assess the selectivity of the Schiff base as a fluorescent sensor. A significant change in fluorescence in the presence of only one or a few metal ions indicates high selectivity.[4]
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound offers a versatile platform for the development of novel compounds with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and preliminary evaluation of these promising molecules. Further investigations into the structure-activity relationships, optimization of the synthetic protocols for higher yields and greener conditions, and in-depth mechanistic studies of their biological activities will be crucial for translating their potential into practical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chemijournal.com [chemijournal.com]
- 3. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 4. A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 6. 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mediresonline.org [mediresonline.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
Application Notes and Protocols: 2-Hydroxy-8-methylquinoline-3-carbaldehyde as a Putative Fluorescent Probe for Metal Ion Detection
Senior Application Scientist Note: Direct experimental data for 2-Hydroxy-8-methylquinoline-3-carbaldehyde as a fluorescent probe is not extensively available in current scientific literature. Therefore, this guide has been constructed based on the well-established principles and experimental data of closely related 8-hydroxyquinoline (8-HQ) derivatives, which are renowned for their utility as fluorescent chemosensors.[1][2] The protocols and mechanistic discussions herein are provided as a robust starting point for researchers to develop and validate assays using this compound.
Introduction: The Promise of Quinoline-Based Fluorophores
Quinoline derivatives represent a cornerstone in the development of fluorescent probes for the detection of metal ions, owing to their intrinsic photophysical properties and potent chelating capabilities.[2][3][4] The 8-hydroxyquinoline (8-HQ) scaffold is particularly noteworthy. In its free form, 8-HQ is typically weakly fluorescent due to an efficient excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline nitrogen.[5] Upon chelation with a metal ion, this non-radiative decay pathway is inhibited, leading to a significant enhancement in fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[2] This "turn-on" response provides a sensitive and selective means of detecting various metal ions crucial to biological and environmental systems.
The subject of this guide, this compound, incorporates the key functional groups of the 8-HQ scaffold, suggesting its potential as a fluorescent probe. The presence of the aldehyde group at the 3-position offers a reactive handle for further chemical modification, such as the formation of Schiff bases, to fine-tune its selectivity and sensitivity for specific metal ions like Al³⁺ and Zn²⁺.[6][7][8]
Principle of Detection: A Mechanistic Overview
The putative sensing mechanism of this compound is predicated on the principles governing its 8-HQ analogues. The core mechanism involves the formation of a stable complex with a target metal ion, leading to a measurable change in its photophysical properties.
Chelation-Enhanced Fluorescence (CHEF)
In the absence of a target metal ion, the probe is expected to exhibit low fluorescence. Upon binding to a metal ion, the formation of a rigid chelate complex with the hydroxyl group and the quinoline nitrogen restricts intramolecular vibrations and rotations, which are non-radiative decay pathways. This rigidity enhances the fluorescence quantum yield, resulting in a "turn-on" signal.
Diagram of the Proposed Sensing Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 8. benchchem.com [benchchem.com]
Designing Novel Fluorescent Sensors: A Guide to 2-Hydroxy-8-methylquinoline-3-carbaldehyde
Introduction: The Quinoline Scaffold - A Versatile Platform for Fluorescent Chemosensors
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, widely recognized for their diverse applications in medicinal chemistry, materials science, and bio-imaging.[1] Their inherent fluorescence, coupled with the ability to form stable complexes with a variety of analytes, makes them an exceptional scaffold for the design of fluorescent chemosensors.[2][3] Among these, the 8-hydroxyquinoline moiety is particularly noteworthy. The proximity of the hydroxyl group and the pyridine nitrogen creates a bidentate chelation site, which upon binding to metal ions, often leads to a significant enhancement in fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4]
This technical guide focuses on a specific, highly functionalizable derivative: 2-Hydroxy-8-methylquinoline-3-carbaldehyde . The presence of the aldehyde group at the 3-position provides a reactive handle for the straightforward synthesis of a diverse library of Schiff base derivatives, enabling the rational design of "turn-on" fluorescent sensors for a multitude of analytes, particularly metal ions of biological and environmental significance.
This document will provide a comprehensive overview of the design principles, synthesis, characterization, and application of fluorescent sensors based on this versatile scaffold, aimed at researchers, scientists, and drug development professionals.
I. Design Principles of this compound Based Sensors
The design of a successful fluorescent sensor hinges on the integration of a fluorophore, a recognition unit (receptor), and a signaling mechanism that translates the binding event into a measurable optical response. In the context of this compound, these components are intrinsically linked.
A. The Fluorophore and Recognition Unit
The 2-hydroxy-8-methylquinoline core serves as both the fluorophore and a key part of the recognition unit. Its fluorescence properties are sensitive to its chemical environment. The aldehyde at the 3-position is the primary site for modification, allowing for the introduction of various amine-containing moieties to create Schiff bases. This appended group plays a crucial role in defining the selectivity of the sensor by providing additional coordination sites for the target analyte.
B. Signaling Mechanisms
The primary signaling mechanism for sensors derived from this scaffold is often a "turn-on" fluorescence response, governed by principles such as:
-
Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay pathways, such as photoinduced electron transfer (PET) or intramolecular rotation, can quench fluorescence. Upon chelation of a metal ion, the molecule becomes more rigid, restricting these non-radiative processes and leading to a significant increase in fluorescence quantum yield.
-
Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline ring can be modulated by the analyte. Binding can alter the electron density distribution, leading to changes in the ICT character of the excited state and resulting in a shift in the emission wavelength and/or intensity.
-
Excited-State Intramolecular Proton Transfer (ESIPT): The 2-hydroxy group can participate in ESIPT, a process that can be perturbed by analyte binding, leading to a change in the fluorescence signal.
By judiciously selecting the amine component for the Schiff base formation, one can tune the sensor's affinity and selectivity for specific analytes. For instance, incorporating aromatic amines can introduce additional π-stacking interactions, while aliphatic amines with heteroatoms can provide extra coordination sites.
II. Synthesis and Characterization
This section details the protocols for the synthesis of the core scaffold and its derivatization into a fluorescent sensor, followed by a comprehensive guide to characterizing its photophysical and binding properties.
A. Synthesis of this compound
While a direct, one-step synthesis from commercially available precursors may not be readily available in the literature, a plausible and effective route involves the formylation of 8-methylquinolin-2-ol (also known as 8-methyl-2-quinolone). The Duff reaction, which utilizes hexamine in an acidic medium, is a suitable method for the ortho-formylation of phenolic compounds and is expected to selectively introduce the aldehyde group at the 3-position due to the directing effect of the hydroxyl group.[5]
Protocol 1: Synthesis of this compound via Duff Reaction
Materials:
-
8-methylquinolin-2-ol
-
Hexamethylenetetramine (Hexamine)
-
Glacial Acetic Acid
-
Hydrochloric Acid (concentrated)
-
Dioxane
-
Sodium Bicarbonate (saturated solution)
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 8-methylquinolin-2-ol (1 equivalent) and hexamine (4 equivalents) in a mixture of glacial acetic acid and dioxane.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and add concentrated hydrochloric acid. Continue to heat the mixture at 100 °C for an additional 30 minutes to hydrolyze the intermediate imine.
-
Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Hexamine as Formylating Agent: Hexamine serves as the source of the formyl group in the Duff reaction.[5]
-
Acidic Medium: The acidic environment is crucial for the reaction mechanism, which involves the in-situ formation of an electrophilic iminium ion from hexamine.[6]
-
Hydrolysis Step: The final acidic workup is necessary to hydrolyze the Schiff base intermediate formed during the reaction to yield the desired aldehyde.
dot
References
- 1. cellmicrosystems.com [cellmicrosystems.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. lumiprobe.com [lumiprobe.com]
metal ion detection using 2-Hydroxy-8-methylquinoline-3-carbaldehyde derivatives
An Application Guide to Metal Ion Detection Using 2-Hydroxy-8-methylquinoline-3-carbaldehyde Derivatives
Abstract
The detection of metal ions is of paramount importance in fields ranging from environmental monitoring and clinical diagnostics to pharmaceutical quality control. Fluorescent chemosensors offer a powerful analytical tool due to their high sensitivity, selectivity, and capacity for real-time analysis.[1][2] Quinoline and its derivatives have emerged as a privileged scaffold for designing these sensors, owing to their inherent fluorescence, robust metal-chelating capabilities, and synthetically tunable photophysical properties.[3][4] This guide focuses on derivatives of this compound, a versatile building block for creating novel chemosensors.[5] We provide a detailed exploration of the underlying principles, step-by-step protocols for synthesis and application, and methods for data analysis, intended for researchers, scientists, and drug development professionals.
The Principle of Detection: Chelation-Modulated Fluorescence
The functionality of quinoline-based sensors is rooted in their ability to act as fluorophores whose emission properties are significantly altered upon binding to a metal ion. The 2-hydroxy-8-methylquinoline core provides a bidentate chelation site involving the hydroxyl oxygen and the quinoline nitrogen, which can form stable complexes with various metal ions.[6][7] The detection mechanism typically follows one of two major pathways:
-
Chelation-Enhanced Fluorescence (CHEF): In the free ligand state, fluorescence is often suppressed by processes like photoinduced electron transfer (PET) or intramolecular rotations. Upon complexation with a metal ion, the molecule's conformation becomes more rigid, inhibiting these non-radiative decay pathways and leading to a significant "turn-on" of fluorescence.[8]
-
Chelation-Enhanced Quenching (CHEQ): Conversely, binding to certain metal ions, particularly paramagnetic species like Fe³⁺ or Cu²⁺, can introduce new non-radiative decay channels, leading to a "turn-off" or quenching of fluorescence.[9][10]
The aldehyde group at the 3-position of the this compound scaffold is a key functional handle. It allows for the straightforward synthesis of Schiff base derivatives through condensation with various primary amines.[11][12] This modularity enables the fine-tuning of the sensor's electronic properties and the introduction of additional binding sites, thereby tailoring its selectivity and sensitivity for specific target metal ions.
Caption: General mechanism of Chelation-Enhanced Fluorescence (CHEF).
Synthesis Protocol: Schiff Base Derivatives
The most common and effective method for creating a library of sensors from this compound is through the formation of Schiff bases. This one-step condensation reaction is efficient and allows for significant structural diversity.
Protocol 2.1: Synthesis of a Schiff Base Sensor
This protocol describes a general procedure for the condensation of this compound with a primary amine.
Rationale: The reaction is typically catalyzed by heat or a trace amount of acid. The choice of solvent is critical; an alcohol like ethanol is often used as it effectively dissolves the reactants and allows for easy removal post-reaction. The formation of the imine (C=N) bond extends the π-conjugated system and introduces a third coordination site for metal chelation, enhancing binding affinity and selectivity.[11][13]
Materials:
-
This compound
-
A selected primary amine (e.g., aniline, ethanolamine, etc.)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the desired primary amine.
-
Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying & Characterization: Dry the purified product under vacuum. The structure of the synthesized Schiff base should be confirmed using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[11][14]
Caption: Workflow for Schiff Base Derivative Synthesis.
Protocols for Metal Ion Detection
Once the chemosensor is synthesized and purified, its response to various metal ions can be evaluated using spectrophotometric and spectrofluorometric methods.
Protocol 3.1: Preparation of Stock Solutions
Rationale: Accurate and consistent solution preparation is fundamental to obtaining reproducible results. Using a buffered aqueous solution mixed with an organic solvent (like DMSO or Acetonitrile) is common, as it helps maintain a stable pH while ensuring the solubility of the organic sensor molecule.[10]
-
Sensor Stock Solution (1 mM): Prepare a 1 mM stock solution of the synthesized sensor in a suitable organic solvent (e.g., DMSO or Acetonitrile).
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂, etc.) in deionized water or a suitable buffer.
-
Working Buffer: Prepare a buffer solution appropriate for the experimental conditions (e.g., 10 mM HEPES, pH 7.4).
Protocol 3.2: Fluorescence Titration for Sensitivity
Rationale: This experiment quantifies the sensor's response to increasing concentrations of the target metal ion, allowing for the determination of the detection limit. By recording the full emission spectrum at each step, one can observe any shifts in the emission wavelength.
Procedure:
-
Prepare Sensor Solution: In a quartz cuvette, prepare a 3 mL solution of the sensor at a working concentration (e.g., 10 µM) in the desired solvent system (e.g., 9:1 v/v HEPES buffer/DMSO).
-
Record Baseline: Place the cuvette in a spectrofluorometer and record the initial fluorescence emission spectrum.
-
Titration: Incrementally add small aliquots (e.g., 1-5 µL) of the target metal ion stock solution to the cuvette.
-
Measure: After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.[9] The limit of detection (LOD) can be calculated using the formula LOD = 3σ/m, where σ is the standard deviation of the blank measurement and m is the slope of the linear portion of the calibration curve.[4]
Protocol 3.3: Competition Experiment for Selectivity
Rationale: A sensor's utility is defined by its selectivity for a target ion over other potentially interfering ions. This experiment validates the sensor's specificity.
Procedure:
-
Prepare Test Solutions: In separate cuvettes, prepare a solution of the sensor (e.g., 10 µM).
-
Add Interfering Ions: To each cuvette, add a significant excess (e.g., 10 equivalents) of a different, potentially interfering metal ion from the prepared stock solutions. Record the fluorescence.
-
Add Target Ion: To this same mixture, now add the target metal ion (e.g., 1 equivalent).
-
Measure and Compare: Record the final fluorescence spectrum. A highly selective sensor will show a significant change in fluorescence only upon the addition of the target ion, with minimal response from the other metal ions present.[10][14]
Caption: Experimental Workflow for Fluorescent Metal Ion Detection.
Comparative Data of Quinoline-Based Sensors
Derivatization of the quinoline scaffold can yield sensors with varied performance metrics. The table below summarizes representative data for different quinoline-based sensors from the literature to provide a comparative context.
| Sensor Type/Name | Target Ion(s) | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Quinoline Derivative (Sensor 1) | Fe³⁺ | 8.67 x 10⁻⁵ M | Fluorescence Quenching | [4] |
| DDTQ (Quinoline-based) | Cd²⁺ | 126 nM | CHEF / PET | [1] |
| 8-HQ Benzoate Derivative (3c) | Hg²⁺ | < 10 µM | "Turn-on" Fluorescence | [15] |
| Quinoline-Thiazole (QPT/QBT) | Fe³⁺, Fe²⁺, Cu²⁺ | Not specified | Fluorescence Quenching | [10] |
| 8-HQ Schiff Base | Zn²⁺ | Not specified | Fluorescence Enhancement | [14] |
Conclusion
Derivatives of this compound represent a highly promising and versatile platform for the development of selective and sensitive fluorescent chemosensors for metal ions. The synthetic accessibility of Schiff bases allows for extensive structural and functional diversification, enabling the rational design of probes for specific analytical challenges. The protocols and principles outlined in this guide provide a robust framework for researchers to synthesize, validate, and deploy these powerful analytical tools in their respective fields. Further research into this specific scaffold is warranted to fully explore its potential in creating next-generation sensors for biological and environmental applications.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 6. scirp.org [scirp.org]
- 7. rroij.com [rroij.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. The Eurasia Proceedings of Science Technology Engineering and Mathematics » Submission » Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline [dergipark.org.tr]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Protocol for Zn²⁺ Sensing with Quinoline-Based Fluorescent Probes: A Guide for Cellular and Acellular Applications
An Application Note from the Desk of a Senior Application Scientist
Introduction: The Significance of Zinc and its Detection
Zinc (Zn²⁺) is an essential transition metal ion, second only to iron in its abundance in the human body. It plays a critical role as a structural component of numerous proteins, including the ubiquitous "zinc-finger" motifs, and as a catalytic cofactor for over 300 enzymes. Beyond these structural and catalytic functions, labile or "free" Zn²⁺ acts as a dynamic signaling molecule, akin to calcium (Ca²⁺), modulating processes from neurotransmission to apoptosis. Given its multifaceted roles, the dysregulation of Zn²⁺ homeostasis is implicated in a host of pathologies, including neurodegenerative diseases, diabetes, and cancer.
Consequently, the ability to accurately detect and quantify fluctuating Zn²⁺ levels in both biological solutions and living cells is of paramount importance. Quinoline-based fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and responsiveness to their microenvironment. This guide provides a comprehensive protocol for the effective use of these probes, grounded in the principles of fluorescence spectroscopy and cell biology.
Principle of Detection: How Quinoline Probes Sense Zn²⁺
Quinoline-based probes are a class of small-molecule fluorophores designed to exhibit a change in their fluorescence properties upon binding to Zn²⁺. The fundamental structure typically consists of a quinoline ring system linked to a metal-chelating moiety, such as bis(2-pyridylmethyl)amine (DPA).
The sensing mechanism most commonly relies on a process called Chelation-Enhanced Fluorescence (CHEF) , often coupled with Photoinduced Electron Transfer (PET) .
-
In the absence of Zn²⁺ (Fluorescence "OFF" state): The lone pair of electrons on the nitrogen atom of the chelator quenches the fluorescence of the quinoline fluorophore through an efficient PET process. Upon excitation with light, the excited electron from the quinoline returns to the ground state non-radiatively.
-
In the presence of Zn²⁺ (Fluorescence "ON" state): The Zn²⁺ ion coordinates with the chelator. This binding event lowers the energy of the chelator's frontier orbitals, which thermodynamically inhibits the PET process. As a result, the excited quinoline fluorophore can no longer be quenched and relaxes to its ground state by emitting a photon, leading to a significant increase in fluorescence intensity.
Caption: Mechanism of a PET-based quinoline sensor for Zn²⁺ detection.
Probe Selection and Characterization
Several quinoline-based probes are commercially available, with Zinquin Ethyl Ester being one of the most widely used for cell-based assays. The choice of probe depends on the specific application.
| Probe Name | Typical Ex/Em (nm) | Dissociation Constant (Kd) | Key Features |
| Zinquin Ethyl Ester | ~368 / ~490 | Low micromolar (µM) range | Cell-permeable due to the ester group, which is cleaved by intracellular esterases to trap the active probe (Zinquin acid) inside cells. |
| 6-Methoxy-8-p-toluenesulfonamido-quinoline (TSQ) | ~360 / ~495 | Nanomolar (nM) to low µM range | One of the earliest developed probes for zinc. Also cell-permeable. |
| Zinquin Acid | ~368 / ~490 | Low micromolar (µM) range | The active, cell-impermeable form of Zinquin. Used for in vitro assays or direct loading into compromised cells. |
Scientist's Note: The Dissociation Constant (Kd) is a critical parameter. It represents the Zn²⁺ concentration at which 50% of the probe is bound. For detecting basal Zn²⁺ levels, a probe with a nanomolar Kd might be suitable. For tracking larger Zn²⁺ fluxes, a probe with a micromolar Kd is often preferred to avoid saturation and provide a broader dynamic range.
Experimental Protocols
This section is divided into two primary applications: (A) in vitro quantification of Zn²⁺ in solution and (B) in situ imaging of labile Zn²⁺ in cultured cells.
Part A: In Vitro Quantification of Zn²⁺ using Zinquin Acid
This protocol allows for the determination of Zn²⁺ concentration in an aqueous sample and the characterization of the probe itself.
1. Materials and Reagents:
-
Zinquin Acid (or Zinquin ethyl ester saponified to its acid form)
-
ZnCl₂ or ZnSO₄ (high purity, e.g., 99.999%)
-
HEPES buffer (e.g., 50 mM, pH 7.4)
-
N,N,N',N'-Tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) - a high-affinity Zn²⁺ chelator
-
DMSO (spectroscopic grade)
-
Quartz cuvettes
-
Fluorometer (spectrofluorometer or plate reader)
2. Reagent Preparation:
-
Probe Stock Solution (1-10 mM): Dissolve Zinquin Acid in DMSO. Store in small aliquots at -20°C, protected from light.
-
Zinc Stock Solution (100 mM): Dissolve a precisely weighed amount of ZnCl₂ in ultrapure water. Prepare serial dilutions from this stock.
-
TPEN Stock Solution (10 mM): Dissolve TPEN in DMSO.
-
Working Buffer: 50 mM HEPES, pH 7.4.
-
Rationale: Avoid phosphate-based buffers (like PBS) as phosphate can chelate Zn²⁺, interfering with the measurement. HEPES is a common non-coordinating buffer suitable for zinc studies.
-
3. Step-by-Step Protocol for Zn²⁺ Titration:
-
Prepare the Assay Buffer: In a quartz cuvette (1 mL volume), add the HEPES buffer.
-
Add the Probe: Add Zinquin Acid from the stock solution to a final concentration of 1-10 µM. Mix gently by pipetting.
-
Scientist's Note: The optimal probe concentration should be well below the expected Zn²⁺ concentration to ensure a linear response and should be determined empirically.
-
-
Record Baseline Fluorescence: Place the cuvette in the fluorometer. Set the excitation wavelength (e.g., 368 nm) and record the emission spectrum (e.g., 420-600 nm). The fluorescence intensity at the emission maximum (~490 nm) is your F₀ or F_min.
-
Perform Zinc Titration:
-
Add small, incremental amounts of the Zn²⁺ solution to the cuvette (e.g., additions to achieve final concentrations of 0.1, 0.5, 1, 2, 5, 10... µM).
-
After each addition, mix and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
-
Determine Maximum Fluorescence (F_max): Continue adding Zn²⁺ until the fluorescence intensity no longer increases, indicating saturation of the probe. This plateau value is F_max.
-
Confirm with Chelator (Control): To the saturated solution, add TPEN to a final concentration that is at least 2-fold higher than the total Zn²⁺ concentration. The fluorescence should decrease back to the baseline level (F_min), confirming the signal was Zn²⁺-dependent.
4. Data Analysis:
-
Plot the Data: Plot the fluorescence intensity at the emission maximum against the total Zn²⁺ concentration.
-
Calculate the Dissociation Constant (Kd): The data can be fit to a one-site binding equation to determine the Kd. The Kd is the concentration of Zn²⁺ at which the fluorescence is half-maximal: F = F_min + (F_max - F_min) * [Zn²⁺] / (Kd + [Zn²⁺]).
Part B: In Situ Imaging of Labile Zn²⁺ in Cultured Cells
This protocol details the use of cell-permeable Zinquin Ethyl Ester to visualize labile Zn²⁺ pools in live cells.
1. Materials and Reagents:
-
Zinquin Ethyl Ester
-
Cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Adherent cells (e.g., HeLa, SH-SY5Y) plated on glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer
-
ZnCl₂ or Pyrithione (a zinc ionophore) for positive controls
-
TPEN for negative controls
-
Fluorescence microscope with appropriate filters (e.g., DAPI or "blue" channel)
2. Step-by-Step Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment. Aim for 60-80% confluency on the day of imaging.
-
Prepare Loading Solution: Dilute the Zinquin Ethyl Ester stock solution in serum-free medium or HBSS to a final working concentration of 10-50 µM.
-
Rationale: Serum contains esterases that can prematurely cleave the probe. A brief incubation in serum-free medium is often preferred for efficient loading. The optimal concentration must be determined empirically to maximize signal while minimizing cytotoxicity.
-
-
Probe Loading:
-
Wash the cells once with warm HBSS.
-
Remove the HBSS and add the Zinquin loading solution.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Wash and Recover:
-
Remove the loading solution.
-
Wash the cells twice with warm HBSS to remove extracellular probe.
-
Add back complete culture medium or HBSS and allow the cells to recover for 15-30 minutes. This allows intracellular esterases to cleave the ester group, trapping the active Zinquin Acid inside.
-
-
Imaging:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Use an excitation source around 360-370 nm and collect emission between 480-520 nm.
-
Acquire baseline images of the resting cells.
-
-
Controls and Treatments:
-
Positive Control (Increase Intracellular Zn²⁺): Treat cells with a solution of ZnCl₂ (e.g., 50 µM) often co-applied with an ionophore like pyrithione (e.g., 5 µM) to facilitate zinc entry into the cell. An increase in fluorescence should be observed.
-
Negative Control (Chelate Intracellular Zn²⁺): Treat cells with TPEN (e.g., 20-50 µM). This should significantly quench the Zinquin fluorescence, confirming the signal is from labile Zn²⁺.
-
Experimental Workflow and Troubleshooting
Caption: General workflow for Zn²⁺ sensing experiments.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence (Cells) | Incomplete removal of extracellular probe; Autofluorescence from cells or medium. | Increase the number and duration of wash steps after loading. Image cells in a phenol red-free medium. Acquire an image of unstained cells to determine the autofluorescence background. |
| No Response to Zn²⁺ Addition | Probe concentration is too high (saturated); Ineffective zinc delivery to cells; Buffer interference. | Lower the probe concentration. Use a zinc ionophore (e.g., pyrithione) to facilitate Zn²⁺ entry. Switch to a non-chelating buffer like HEPES. |
| Signal Fades Quickly (Photobleaching) | Excessive excitation light intensity or exposure time. | Reduce the excitation light intensity using neutral density filters. Decrease the exposure time and increase camera gain. Use an anti-fade mounting medium if fixing cells. |
| Signal is Not Quenched by TPEN | The signal is not from Zn²⁺ (e.g., probe precipitation, autofluorescence). | Check for probe precipitation under the microscope. Verify the specificity in vitro. Ensure the TPEN concentration is sufficient to chelate all available zinc. |
Conclusion
Quinoline-based fluorescent probes are indispensable tools for elucidating the complex roles of Zn²⁺ in biological systems. By understanding the underlying principles of their function and by employing rigorous, well-controlled experimental protocols, researchers can confidently measure and visualize labile Zn²⁺ dynamics. The methodologies outlined in this guide provide a robust framework for both quantitative analysis in solutions and dynamic imaging in live cells, empowering further discoveries in the field of zinc biology.
Application Notes and Protocols: Versatile Synthesis of Heterocyclic Compounds from 2-Hydroxy-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 2-Hydroxy-8-methylquinoline-3-carbaldehyde as a pivotal precursor for the construction of diverse and medicinally relevant heterocyclic scaffolds. Moving beyond simple procedural lists, this document elucidates the mechanistic rationale behind key synthetic transformations, offering detailed, field-tested protocols for the synthesis of pyrano[3,2-h]quinolines, fused quinoline systems, and complex architectures via multicomponent reactions. Each protocol is designed as a self-validating system, incorporating in-process monitoring and characterization guidelines to ensure reproducibility and scientific rigor. The content is structured to empower researchers with both the practical methodology and the strategic understanding required to leverage this versatile building block in medicinal chemistry and drug discovery programs.
The Strategic Importance of this compound
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][2] The compound this compound is a particularly valuable starting material due to the strategic placement of three distinct reactive functionalities:
-
The Nucleophilic Hydroxyl Group: The C2-hydroxyl group (often in tautomeric equilibrium with its 2-quinolone form) can act as a nucleophile, enabling annulation reactions to form fused oxygen-containing heterocycles.
-
The Electrophilic Aldehyde Group: The C3-carbaldehyde is a highly versatile electrophilic site, prime for condensation reactions with a wide array of nucleophiles, including active methylene compounds and primary amines, to initiate cyclization cascades.
-
The Quinoline Ring System: The aromatic core provides a rigid framework that can be further functionalized and serves as a key pharmacophore, influencing the biological activity of the resulting molecules.
The interplay of these groups allows for the streamlined synthesis of complex, polycyclic heterocyclic systems, making it an ideal starting point for generating libraries of novel compounds for biological screening.
Synthesis of Pyrano[3,2-h]quinoline Derivatives
One of the most powerful applications of this compound is in the synthesis of pyrano[3,2-h]quinolines. These fused systems are prevalent in natural alkaloids and exhibit significant pharmacological properties.[1][3] The synthesis typically proceeds via a Knoevenagel condensation followed by an intramolecular Michael addition and cyclization.
Mechanistic Rationale
The reaction is typically catalyzed by a base (e.g., piperidine, triethylamine). The base first deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), generating a potent nucleophile. This carbanion then attacks the electrophilic aldehyde carbon of the quinoline, forming an intermediate. Subsequent dehydration leads to a Knoevenagel condensation product. The final, and often spontaneous, step is an intramolecular Michael addition of the C2-hydroxyl group onto the newly formed electron-deficient double bond, followed by tautomerization to yield the stable pyrano[3,2-h]quinoline ring system.[4]
Caption: Workflow for Pyrano[3,2-h]quinoline Synthesis.
Detailed Protocol: Synthesis of 2-Amino-4-aryl-pyrano[3,2-h]quinoline-3-carbonitriles
This protocol describes a one-pot multicomponent reaction for synthesizing pyrano[3,2-c]quinoline analogues, a principle that is directly applicable to the 2-hydroxy-8-methylquinoline scaffold.[4]
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Piperidine (0.1 mmol, catalytic amount)
-
Ethanol (20 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol), malononitrile (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 2 drops) to the mixture. The addition of a base is crucial for facilitating the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile.[4]
-
Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 3:7). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, slowly add cold water to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and impurities. The product is often of high purity, but if necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques:
-
¹H NMR: To identify aromatic and aliphatic protons.
-
¹³C NMR: To confirm the carbon framework.
-
FT-IR: To identify key functional groups (e.g., -NH₂, -C≡N, C=O).
-
Mass Spectrometry: To determine the molecular weight.
-
| Reactant Combination | Catalyst | Time (h) | Yield (%) |
| Benzaldehyde + Malononitrile | Piperidine | 3 | ~85-95 |
| 4-Chlorobenzaldehyde + Malononitrile | Piperidine | 2.5 | ~90-98 |
| Ethyl Cyanoacetate | Piperidine | 4 | ~80-90 |
Synthesis of Fused Nitrogen Heterocycles
The aldehyde functionality is also a gateway to forming fused nitrogen-containing rings, such as pyrrolo- and pyrazolo- quinolines. These reactions often involve condensation with nitrogen nucleophiles followed by cyclization.
Synthesis of Pyrrolo[3,4-b]quinolinones
The reaction of a formyl-quinoline with formamide provides a direct route to the pyrrolo[3,4-b]quinolinone core. While the literature demonstrates this with 2-chloroquinoline-3-carbaldehyde, the mechanism is applicable here.[5]
Mechanistic Rationale: The synthesis involves an initial nucleophilic addition of the amino group of formamide to the aldehyde's carbonyl carbon. This is followed by a condensation step to form an N-((quinolin-3-yl)methylene)formamide intermediate. A subsequent intramolecular cyclization and elimination reaction yields the final fused heterocyclic system.[5]
Caption: Pathway to Fused Pyrroloquinolinones.
Detailed Protocol:
-
Setup: In a 100 mL round-bottom flask, combine this compound (1.0 mmol), formamide (10 mL), and formic acid (2 mL).
-
Reaction: Heat the mixture under reflux for 6-8 hours. Monitor the reaction via TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water (50 mL).
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure pyrrolo[3,4-b]quinolinone derivative.
Synthesis of Pyrazolo[3,4-b]quinolines
Condensation with hydrazine hydrate is a classic method for converting aldehydes into hydrazones, which can then undergo cyclization to form pyrazole rings.
Detailed Protocol:
-
Hydrazone Formation: Dissolve this compound (1.0 mmol) in ethanol (15 mL). Add hydrazine hydrate (1.2 mmol) and a catalytic amount of acetic acid (1-2 drops).
-
Reaction: Reflux the mixture for 2-3 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: The cyclization to the 1H-pyrazolo[3,4-b]quinoline system can often be achieved by continued heating or by adjusting the reaction conditions, such as using a higher boiling point solvent or a different catalyst, depending on the specific substrate.[5]
-
Isolation & Purification: Cool the reaction mixture, and isolate the precipitated product by filtration. Purify by recrystallization from a suitable solvent.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating substantial portions of all starting materials.[6] The aldehyde group in this compound makes it an excellent substrate for various MCRs.
L-proline Catalyzed Synthesis of Dihydrobenzo[b]pyrimido Naphthyridines
This MCR demonstrates the power of combining the quinoline carbaldehyde with other reactive species to build complex polycyclic systems. The mechanism involves the formation of an iminium ion catalyzed by L-proline, followed by a Knoevenagel condensation and subsequent cyclization steps.[5]
Detailed Protocol:
-
Setup: To a solution of this compound (1.0 mmol), 5,5-dimethylcyclohexane-1,3-dione (dimedone) (1.0 mmol), and an aminopyrimidine (e.g., 6-amino-1,3-dimethyluracil) (1.0 mmol) in ethanol (20 mL), add L-proline (10 mol%).
-
Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Isolation: Cool the reaction to room temperature. The product will typically precipitate. Collect the solid by filtration.
-
Purification: Wash the solid with cold ethanol and dry. If needed, recrystallize from an appropriate solvent.
| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |
| Quinoline Carbaldehyde | Dimedone | 6-Aminouracil | L-proline | Dihydrobenzo[b]pyrimido[3][7]naphthyridine |
| Quinoline Carbaldehyde | 4-Hydroxycoumarin | Enaminone | L-proline | Complex Fused Heterocycle |
General Characterization Data
The characterization of the synthesized heterocyclic compounds is critical for structure elucidation and purity confirmation.
| Compound Type | Key FT-IR Peaks (cm⁻¹) | Expected ¹H NMR Signals (δ, ppm) |
| Pyrano[3,2-h]quinoline | 3400-3200 (NH₂), 2200 (C≡N) | 7.0-8.5 (aromatic-H), 4.5-5.5 (pyran-H), broad singlet (NH₂) |
| Pyrrolo[3,4-b]quinolinone | 3300 (N-H), 1680 (C=O, amide) | 7.2-8.8 (aromatic-H), broad singlet (N-H) |
| Pyrazolo[3,4-b]quinoline | 3350 (N-H) | 7.1-9.0 (aromatic-H), broad singlet (N-H) |
References
- 1. iiste.org [iiste.org]
- 2. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iiste.org [iiste.org]
- 4. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Versatile Condensation Reactions of 2-Hydroxy-8-methylquinoline-3-carbaldehyde for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Synthetic Potential of a Privileged Scaffold
2-Hydroxy-8-methylquinoline-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline moiety itself is a "privileged scaffold," known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic placement of the hydroxyl, methyl, and aldehyde groups on this scaffold offers a rich platform for diverse chemical transformations. Specifically, the aldehyde functionality at the 3-position is a prime site for condensation reactions, enabling the facile construction of more complex molecular architectures.
This application note provides detailed experimental protocols for two key types of condensation reactions involving this compound: Schiff base formation and Knoevenagel condensation. These reactions are fundamental in synthetic organic chemistry for creating carbon-nitrogen and carbon-carbon double bonds, respectively. We will delve into the rationale behind the procedural steps, offering insights honed from practical laboratory experience to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical biology.
Part 1: Schiff Base Condensation - A Gateway to Bioactive Imines
The formation of a Schiff base (or azomethine) through the condensation of an aldehyde with a primary amine is a robust and widely utilized reaction.[2][3] The resulting imine bond is crucial for the biological activity of many compounds.[1] This protocol details a representative procedure for the synthesis of a Schiff base from this compound and a substituted aniline.
Causality Behind the Method:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable imine product. Glacial acetic acid is a common and effective catalyst for this dehydration step.[1] Ethanol is an excellent solvent choice due to its ability to dissolve a wide range of organic reactants and its relatively high boiling point, which allows for efficient reaction at reflux.
Experimental Workflow Diagram:
References
Application Notes and Protocols: 2-Hydroxy-8-methylquinoline-3-carbaldehyde as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Quinoline Scaffold and the Utility of a Key Intermediate
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of pharmaceuticals with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. The strategic functionalization of this privileged scaffold is a key focus in drug discovery. 2-Hydroxy-8-methylquinoline-3-carbaldehyde stands out as a particularly valuable and versatile building block for synthetic chemists.[1] Its structure, featuring a quinolone core (existing in tautomeric equilibrium with its 2-hydroxyquinoline form), a reactive aldehyde group at the 3-position, and a methyl group at the 8-position, offers multiple points for diverse chemical modifications.
The hydroxyl group can be alkylated or acylated, while the aldehyde functionality serves as a crucial handle for constructing carbon-carbon and carbon-nitrogen bonds through reactions such as condensations, multicomponent reactions, and the formation of Schiff bases.[1] This unique combination of reactive sites allows for the efficient assembly of complex molecular architectures, making it an ideal intermediate for developing novel therapeutic agents, particularly in the fields of oncology and inflammation.[2] This guide provides a detailed exploration of its synthesis and application, complete with actionable protocols for researchers in drug development.
Physicochemical Properties
A clear understanding of the intermediate's properties is crucial for its effective use in synthesis.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Alternate Name | 8-Methyl-2-oxo-1H-quinoline-3-carbaldehyde | [1] |
| CAS Number | 101382-54-1 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Appearance | Typically a solid (e.g., yellow or light brown powder) | N/A |
| Melting Point | Not consistently reported, requires experimental verification | N/A |
| Solubility | Soluble in common organic solvents like DMF, DMSO; limited solubility in alcohols | N/A |
Synthesis of the Intermediate
The most direct and widely cited method for the synthesis of 2-chloro-3-formylquinolines, and by extension hydroxy-quinolines, from N-arylacetamides is the Vilsmeier-Haack reaction .[4] This one-pot reaction uses a formylating agent, the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The N-arylacetamide undergoes cyclization and formylation to yield the quinoline-3-carbaldehyde skeleton.
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This protocol describes the synthesis starting from N-(2-methylphenyl)acetamide (2-methylacetanilide).
Reaction Scheme: N-(2-methylphenyl)acetamide → this compound
Materials:
-
N-(2-methylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Crushed ice
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF (3 molar equivalents). Cool the flask in an ice-salt bath to 0 °C.
-
Add POCl₃ (5 molar equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.[5]
-
Addition of Substrate: Add N-(2-methylphenyl)acetamide (1 molar equivalent) portion-wise to the flask, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in a water bath at 80-90 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker filled with crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde and also quenches the excess POCl₃.
-
Stir the mixture vigorously for 1-2 hours until a solid precipitate forms.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The presence of an aldehyde proton signal (~10 ppm in ¹H NMR) and a C=O stretch (~1660 cm⁻¹ in IR) are key indicators.
Application in Pharmaceutical Synthesis: Building Bioactive Scaffolds
The true value of this compound lies in its ability to serve as a scaffold for creating more complex, pharmacologically relevant molecules. The aldehyde group is a prime site for derivatization.
Workflow for Pharmaceutical Intermediate Synthesis
The following diagram illustrates a general workflow starting from the synthesis of the intermediate to its application in generating diverse molecular libraries.
Caption: General workflow for synthesizing and utilizing the title intermediate.
Protocol 2: Synthesis of a Schiff Base Derivative
Schiff bases (imines) are a class of compounds with significant biological activities and are readily formed by the condensation of an aldehyde with a primary amine.[6] This reaction provides a straightforward method to introduce a wide variety of substituents.
Reaction Scheme: this compound + Aniline derivative → Schiff Base
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Ethanol, absolute
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Amine: Add the substituted aniline (1.0-1.1 eq) to the solution.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC until the starting aldehyde spot disappears.[6]
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove impurities.
-
Purification: If necessary, the crude product can be recrystallized from ethanol or methanol to obtain the pure Schiff base.
-
Characterization: Confirm the structure via spectroscopy. Key indicators include the disappearance of the aldehyde proton in ¹H NMR and the appearance of a characteristic imine proton (-CH=N-) signal (typically δ 8-9 ppm).[6] The C=N stretch in the IR spectrum (around 1600-1650 cm⁻¹) is also diagnostic.[6]
Protocol 3: Synthesis of Fused Heterocycles (Pyrazolo[3,4-b]quinoline)
The aldehyde can be used in cyclocondensation reactions to build fused heterocyclic systems, which are of great interest in drug discovery. The reaction with hydrazines or aminopyrazoles can lead to the formation of the pyrazolo[3,4-b]quinoline core, a scaffold known for its photophysical and biological properties.[7][8]
Reaction Scheme: this compound + 5-Amino-3-methyl-1-phenylpyrazole → Pyrazolo[3,4-b]quinoline derivative
Materials:
-
This compound
-
5-Amino-3-methyl-1-phenylpyrazole
-
Glacial acetic acid or Ethylene glycol
-
Ethanol
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and 5-Amino-3-methyl-1-phenylpyrazole (1.0 eq).
-
Solvent and Catalyst: Add a suitable solvent such as glacial acetic acid or ethylene glycol. Acetic acid can act as both the solvent and the catalyst.[7]
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (118 °C for acetic acid) for 6-8 hours. The reaction involves an initial condensation to form an intermediate imine, followed by an intramolecular cyclization and dehydration (Friedländer-type condensation) to form the fused ring system.[7][8]
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture).
-
Characterization: Characterize the final product using NMR, IR, and mass spectrometry to confirm the formation of the fused pyrazolo[3,4-b]quinoline structure.
Protocol 4: Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[9][10] This reaction creates α,β-unsaturated systems, which are versatile intermediates for further Michael additions or can be bioactive in their own right.
Reaction Scheme: this compound + Malononitrile → 2-((2-hydroxy-8-methylquinolin-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile (or other active methylene compounds like diethyl malonate or barbituric acid)
-
Ethanol or Toluene
-
Piperidine or Ammonium acetate (catalytic amount)
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reactants: Add the active methylene compound, such as malononitrile (1.1 eq).
-
Catalysis: Add a catalytic amount of a weak base, such as a few drops of piperidine.[11]
-
Reaction: Stir the mixture at room temperature or heat to reflux for 1-3 hours. The reaction is often rapid and can be monitored by the formation of a colored precipitate. Use TLC to confirm the consumption of the starting aldehyde.
-
Isolation: Cool the reaction mixture. If a precipitate has formed, collect it by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and the catalyst.
-
Purification: The product is often pure after filtration and washing. If needed, it can be recrystallized from a suitable solvent like ethanol or ethyl acetate.[11]
-
Characterization: Confirm the structure of the α,β-unsaturated product. Key features in the ¹H NMR spectrum include a new singlet for the vinylic proton (-CH=C) and the absence of the aldehyde proton.
Conclusion and Outlook
This compound is a high-potential intermediate that provides a gateway to a rich variety of complex molecular structures. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group allow for the efficient generation of Schiff bases, fused heterocycles, and α,β-unsaturated systems. The protocols outlined in this guide offer robust and adaptable starting points for researchers to explore the synthesis of novel quinoline-based derivatives as potential therapeutic agents. The continued exploration of this intermediate in multicomponent reactions and its application in synthesizing targeted covalent inhibitors represents a promising frontier in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. mdpi.com [mdpi.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Application Notes & Protocols: 2-Hydroxy-8-methylquinoline-3-carbaldehyde Derivatives for Advanced Biological Imaging
Introduction: The Quinoline Scaffold Advantage
Quinoline and its derivatives represent a privileged class of heterocyclic aromatic compounds, extensively explored as molecular probes and chemosensors.[1] Their inherent photophysical properties, combined with a versatile scaffold amenable to chemical modification, make them ideal candidates for developing sophisticated tools for biological imaging.[1][2][3] The 2-Hydroxy-8-methylquinoline-3-carbaldehyde core, in particular, offers a unique combination of a bidentate chelation site (the hydroxyl group and quinoline nitrogen), a reactive carbaldehyde group for facile derivatization, and the 8-methyl group which can influence solubility and steric factors. These features allow for the rational design of probes that can detect specific analytes within the complex cellular milieu with high sensitivity and selectivity.[2][4]
The primary application of these derivatives lies in their function as fluorescent chemosensors, especially for biologically significant metal ions like zinc (Zn²⁺) and aluminum (Al³⁺).[5] The fluorescence of the parent quinoline structure is often modest. However, upon forming a complex with a metal ion, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) typically occurs, leading to a dramatic "turn-on" of the fluorescent signal.[6][7][8] This effect arises from the increased rigidity of the molecule upon chelation, which limits non-radiative decay pathways and promotes fluorescence emission.[9]
This guide provides a comprehensive overview of the applications, underlying mechanisms, and detailed protocols for utilizing this compound derivatives in biological imaging.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
The "turn-on" fluorescence response of many quinoline-based probes is governed by the CHEF mechanism.[6][7] In the unbound state, the 2-hydroxyquinoline moiety can undergo efficient non-radiative decay processes, such as photoinduced electron transfer (PET) or excited-state intramolecular proton transfer (ESIPT), which quenches fluorescence.[10] The hydroxyl proton can be transferred to the quinoline nitrogen in the excited state, providing a pathway to return to the ground state without emitting a photon.[10]
Upon coordination with a metal ion (e.g., Zn²⁺), the hydroxyl proton is displaced, and a stable chelate ring is formed between the hydroxyl oxygen, the metal ion, and the quinoline nitrogen. This complexation introduces significant rigidity to the molecular structure and blocks the ESIPT pathway.[10] As a result, the primary deactivation pathway becomes radiative decay (fluorescence), leading to a pronounced increase in the fluorescence quantum yield and a strong observable signal.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. A highly selective quinoline-based fluorescent sensor for Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Schiff Base Formation with Quinoline Aldehydes
Welcome to the technical support center dedicated to the synthesis of quinoline-based Schiff bases. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[1][2][3][4] However, the condensation reaction between quinoline aldehydes and primary amines, while straightforward in principle, can present several challenges.
This guide provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you navigate the complexities of your synthesis, ensuring higher yields, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My Schiff base reaction is showing no product formation. What are the most common initial checks? A: Start by verifying the purity of your starting materials. Both the quinoline aldehyde and the primary amine should be pure, as impurities can inhibit the reaction. Ensure you are using an appropriate solvent; alcohols like ethanol or methanol are common and effective choices.[2][5] Also, confirm your reaction stoichiometry; an equimolar ratio of aldehyde to amine is typically the starting point.[1]
Q2: Is a catalyst always necessary for Schiff base formation? A: Not always, but it is highly recommended. The formation of a Schiff base is a reversible reaction that proceeds through a carbinolamine intermediate.[6][7] The rate-determining step is often the dehydration of this intermediate, which is catalyzed by either acid or base.[6] A few drops of a mild acid catalyst like glacial acetic acid can significantly increase the reaction rate.[1] However, the pH must be carefully controlled; a pH around 5 is often optimal.[8] If the solution is too acidic, the amine nucleophile will be protonated and rendered non-reactive.[6][8]
Q3: How do I drive the reaction equilibrium towards the product side for better yield? A: The reaction produces water as a byproduct.[7][9] According to Le Châtelier's principle, removing water as it forms will shift the equilibrium towards the Schiff base product. This can be achieved by:
-
Azeotropic Distillation: Refluxing in a solvent like toluene or benzene with a Dean-Stark apparatus.[10]
-
Dehydrating Agents: Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[9]
Q4: My quinoline Schiff base appears to be decomposing during purification on a silica gel column. Why is this happening and what can I do? A: Quinoline derivatives are basic due to the nitrogen atom in the heterocyclic ring. This basicity can cause strong interactions with the acidic silanol groups on the surface of standard silica gel, leading to streaking, poor separation, and even decomposition.[11] To mitigate this, you can:
-
Deactivate the Silica: Pre-treat the silica gel or add a small amount (0.5-2%) of a basic modifier like triethylamine (NEt₃) or pyridine to your eluent.[11]
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or for non-polar compounds, reversed-phase (C18) silica.[11]
Q5: What is the best method for purifying a solid quinoline Schiff base? A: For most solid products, recrystallization is the most effective and straightforward purification method.[12] The choice of solvent is critical and depends on the solubility of your specific compound. Ethanol is often a good starting point.[12][13][14] If starting materials remain, optimizing the reaction to ensure full conversion is preferable to relying solely on purification to remove them.[12]
Troubleshooting Guides: From Low Yield to Impure Product
Scenario 1: Low or No Product Yield
Low yield is one of the most common frustrations in Schiff base synthesis. The issue can typically be traced back to reaction conditions or the nature of the reactants themselves.
Causality & Explanation: The formation of the C=N imine bond is a reversible nucleophilic addition-elimination reaction.[6][9] The overall yield is dictated by the position of the chemical equilibrium and the rate at which it is reached.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Solutions & Optimization:
-
Reactant Electronics: Electron-withdrawing groups on the amine can decrease its nucleophilicity, slowing the reaction. Conversely, electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and favor the initial attack.
-
Steric Hindrance: Bulky groups near the reaction centers (the aldehyde on the quinoline and the amino group) can sterically hinder the reaction. In such cases, longer reaction times or higher temperatures may be necessary.[9]
-
Solvent Choice: The choice of solvent can influence reaction rates. While alcohols are common, exploring other solvents like acetonitrile has been shown to improve yields in specific cases.[13]
-
Temperature and Time: Many Schiff base condensations proceed well at room temperature or with gentle heating (e.g., 60-80 °C).[12][15] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion.[10][16]
| Parameter | Condition | Rationale / Expected Outcome |
| Catalyst | Mild Acid (e.g., Acetic Acid) | Catalyzes the dehydration of the carbinolamine intermediate, increasing the reaction rate.[1][6] |
| Solvent | Ethanol, Methanol | Good solubility for many reactants; facilitates reaction.[5] |
| Toluene with Dean-Stark | Azeotropically removes water, driving equilibrium to completion.[10] | |
| Temperature | Reflux | Increases reaction rate, but may promote side reactions. Monitor by TLC.[2] |
| Additives | Anhydrous MgSO₄, Mol. Sieves | Chemically sequesters water, pushing the reaction forward.[9] |
Caption: Impact of reaction parameters on Schiff base synthesis.
Scenario 2: Product is Impure (Presence of Unreacted Starting Materials)
Detecting starting materials in your final product via NMR or other analytical techniques indicates an incomplete reaction.
Causality & Explanation: This is a direct consequence of the reaction equilibrium not being sufficiently shifted towards the product. The reverse reaction, hydrolysis of the Schiff base back to the aldehyde and amine, may also be occurring during workup if aqueous conditions are used.[6][9]
Solutions & Optimization:
-
Increase Reaction Time/Temperature: The most straightforward approach is to allow the reaction to proceed for a longer duration or at a slightly higher temperature. Use TLC to monitor the consumption of the limiting reagent.[12][16]
-
Ensure Water Removal: If you did not actively remove water in your initial attempt, implementing a Dean-Stark trap or adding a dehydrating agent is the most critical step to take.[9]
-
Optimize Catalyst Concentration: While a catalyst is beneficial, too much strong acid can protonate the amine starting material, effectively removing it from the reaction.[6] If you used a strong acid, try reducing the amount or switching to a weaker organic acid like acetic acid.
Experimental Protocols
Protocol 1: General Synthesis of a Quinoline-Based Schiff Base
This protocol describes a standard acid-catalyzed condensation in ethanol.
Materials:
-
Quinoline aldehyde (1.0 mmol, 1.0 equiv)
-
Primary amine (1.0 mmol, 1.0 equiv)
-
Absolute Ethanol (10-20 mL)
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the quinoline aldehyde (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask.
-
In a separate container, dissolve the primary amine (1.0 mmol) in a minimum amount of absolute ethanol and add it to the aldehyde solution.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[1]
-
Stir the reaction mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-12 hours.
-
Monitor the reaction progress by TLC until the limiting starting material is no longer visible.[16]
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure until a solid appears, then proceed with filtration.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude, dry Schiff base product into an Erlenmeyer flask.
-
Add a minimum amount of a suitable solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal recovery, place the flask in an ice bath for 15-30 minutes.
-
Collect the purified crystals by vacuum filtration, wash with a small portion of the cold recrystallization solvent, and dry thoroughly.[12]
Reaction Mechanism & Visualization
The formation of a Schiff base is a classic example of a nucleophilic addition to a carbonyl group, followed by dehydration.
Caption: Mechanism of Schiff base formation.
References
- 1. benchchem.com [benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. beilstein-journals.org [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Substituted Quinoline-3-Carbaldehydes
Welcome to the technical support center for the synthesis of substituted quinoline-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the synthesis of this important class of heterocyclic compounds. Quinoline-3-carbaldehydes are versatile precursors for a wide range of biologically active molecules and functional materials.[1][2] This guide aims to address common challenges encountered during their synthesis, ensuring successful and reproducible outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of substituted quinoline-3-carbaldehydes, with a focus on the widely used Vilsmeier-Haack reaction.
Issue 1: Low or No Yield in Vilsmeier-Haack Formylation
Question: My Vilsmeier-Haack reaction to synthesize a substituted 2-chloroquinoline-3-carbaldehyde from an acetanilide derivative has resulted in a very low yield or failed completely. What are the potential causes, and how can I improve the outcome?
Answer: Low to no yield in a Vilsmeier-Haack reaction is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Causality and Remediation:
-
Inefficient Vilsmeier Reagent Formation: The success of the reaction is critically dependent on the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
-
Actionable Advice:
-
Use fresh, anhydrous DMF. Aged or wet DMF may contain dimethylamine, which can react with the Vilsmeier reagent and diminish its effectiveness.
-
Ensure your POCl₃ is fresh and has been stored under anhydrous conditions to prevent decomposition.
-
The molar ratio of POCl₃ to DMF is critical. An excess of the Vilsmeier reagent is often necessary. Optimization studies have demonstrated that a higher molar ratio of POCl₃ to the substrate can significantly enhance yields.[3]
-
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electronic nature of the substituents on the starting acetanilide can significantly impact the reaction's success.
-
Actionable Advice:
-
Electron-Donating Groups (EDGs): Acetanilides with EDGs (e.g., -CH₃, -OCH₃) at the ortho or para positions are generally more reactive and give good yields.[5]
-
Electron-Withdrawing Groups (EWGs): Substrates with strong EWGs (e.g., -NO₂, -CN) are less reactive and may require more forcing conditions (higher temperatures, longer reaction times) or may not be suitable for this reaction.
-
-
-
Reaction Conditions: Temperature and reaction time are critical parameters that need to be carefully controlled.
-
Actionable Advice:
-
The reaction of acetanilide with the Vilsmeier reagent often requires heating.[6] However, excessive temperatures can lead to decomposition of the product. A typical temperature range is 50-70°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
-
Work-up Procedure: Improper work-up can lead to product loss or decomposition.
-
Actionable Advice:
-
The reaction mixture is typically poured onto crushed ice to hydrolyze the intermediate iminium salt and quench any remaining Vilsmeier reagent.[6] Pouring the hot reaction mixture directly onto ice can sometimes lead to better precipitation of the product.
-
Basification is a crucial step. The reaction generates acidic byproducts, which can protonate the quinoline nitrogen. Neutralization with a base like sodium bicarbonate or sodium hydroxide is necessary to obtain the free product.[6] However, strong basic conditions (e.g., pH 14) might lead to side reactions like the Cannizzaro reaction.[6] It is often recommended to adjust the pH to 6-7.
-
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting decision tree for low yield in Vilsmeier-Haack synthesis.
Issue 2: Formation of Side Products
Question: I am observing significant amounts of side products in my reaction mixture, making purification difficult. What are the common side reactions, and how can I minimize them?
Answer: The formation of side products is a common issue, particularly with highly reactive substrates or under non-optimized conditions.
Common Side Reactions and Mitigation Strategies:
-
Diformylation: If the quinoline ring is highly activated, a second formyl group can be introduced.
-
Mitigation: To minimize diformylation, consider using milder reaction conditions, such as lower temperatures and shorter reaction times. Adjusting the stoichiometry of the Vilsmeier reagent to a lower excess may also be beneficial.[3]
-
-
Reaction with Sensitive Functional Groups: Other functional groups on the substrate can react with the Vilsmeier reagent.
-
Mitigation: Protect sensitive functional groups before performing the Vilsmeier-Haack reaction. For example, hydroxyl groups can be protected as acetyl or silyl ethers, and amino groups as amides or carbamates.[3]
-
Issue 3: Purification Challenges
Question: I am having difficulty purifying my substituted quinoline-3-carbaldehyde. What are the recommended purification techniques?
Answer: Purification can be challenging due to the nature of the product and potential impurities.
Recommended Purification Methods:
-
Recrystallization: This is often the first method to try for solid products.
-
Solvent Selection: Common solvents for recrystallization include ethanol, ethyl acetate/hexane mixtures, or petroleum ether/ethyl acetate mixtures.[7] The choice of solvent will depend on the specific solubility of your compound.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable alternative.
-
Eluent Systems: A common eluent system is a gradient of ethyl acetate in hexane. The polarity can be adjusted based on the TLC analysis of your crude product.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical color of the Vilsmeier reagent and the reaction mixture?
A1: The Vilsmeier reagent itself is often colorless or may appear yellow to orange due to minor impurities.[8] During the reaction with the acetanilide, the mixture often darkens, and a yellow or reddish color may indicate product formation.[6][8] However, color is not a reliable indicator of reaction progress and should be supplemented with TLC analysis.
Q2: Can I use other halogenating agents besides POCl₃ for the Vilsmeier-Haack reaction?
A2: Yes, other halogenating agents like oxalyl chloride or thionyl chloride can be used to generate the Vilsmeier reagent from DMF. However, POCl₃ is the most commonly used and generally provides good results for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides.
Q3: Are there alternative methods for synthesizing quinoline-3-carbaldehydes?
A3: Yes, several other methods exist, although the Vilsmeier-Haack reaction is one of the most direct routes from readily available starting materials. Some alternatives include:
-
Oxidation of 3-methylquinolines: If the corresponding 3-methylquinoline is available, it can be oxidized to the aldehyde using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).
-
Reduction of quinoline-3-carboxylic acid derivatives: Esters or acid chlorides of quinoline-3-carboxylic acid can be reduced to the aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H).
-
Hydrolysis of quinoline-3-carbonitriles: Quinoline-3-carbonitriles can be partially reduced with reagents like DIBAL-H and then hydrolyzed to the corresponding aldehyde.[9]
III. Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is a representative example for the synthesis of a substituted 2-chloroquinoline-3-carbaldehyde from the corresponding acetanilide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(p-tolyl)acetamide | 149.19 | 1.49 g | 10 mmol |
| Phosphorus oxychloride (POCl₃) | 153.33 | 6.5 mL | 70 mmol |
| N,N-Dimethylformamide (DMF) | 73.09 | 2.3 mL | 30 mmol |
| Crushed Ice | - | ~100 g | - |
| Sodium Bicarbonate (sat. aq. soln.) | - | As needed | - |
| Ethyl Acetate | - | For extraction | - |
| Anhydrous Sodium Sulfate | - | For drying | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Add phosphorus oxychloride (7 equivalents) dropwise to the cooled DMF with vigorous stirring. Ensure the temperature is maintained below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Add N-(p-tolyl)acetamide (1 equivalent) to the pre-formed Vilsmeier reagent.
-
Heat the reaction mixture to 60-70°C and maintain it at this temperature for 16-18 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate should form. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel (eluent: ethyl acetate/hexane).
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the Vilsmeier-Haack synthesis of a substituted quinoline-3-carbaldehyde.
IV. References
-
Singh, V. et al. (n.d.). Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives.
-
BenchChem Technical Support Team. (2025, December). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
-
Vaishali, et al. (2025, December 10). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
-
Mogale, D. G., et al. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. PMC.
-
Abdel-Wahab, B. F. (n.d.). Review Article 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications.
-
Vodzinskii, S. V. (2018, February 2). (PDF) SYNTHESIS OF SUBSTITUTED QUINOLINE-3-CARBALDEHYDES. ResearchGate.
-
(n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research.
-
Couto, I., et al. (n.d.). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. MDPI.
-
Massoud, M. A. M. (2018, November 3). (PDF) 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.
-
Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515. --INVALID-LINK--
-
Various Authors. (2019, June 19). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate.
-
(n.d.). RU2217423C2 - Method for preparing quinoline carbaldehyde. Google Patents.
-
Massoud, M. A. M., et al. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
-
(2011, August 21). (PDF) 2-Chlorobenzo[h]quinoline-3-carbaldehyde. ResearchGate.
-
Tekale, A. S., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(6), 95-98.
-
(n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
-
Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111867.
-
(2023, August 11). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes. ResearchGate.
-
(2023, July 7). Synthetic transformations of quinoline-3- carbaldehydes with ethanol as a green solvent. ResearchGate.
-
(n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
-
Various Authors. (2023, June 14). Vilsmeier-Haack formilation help. Reddit.
-
(n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
-
Dembkowski, K., et al. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
-
(n.d.). Quinoline Aldehydes. ResearchGate.
-
(n.d.). Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. NC State University Libraries.
-
(2022, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
-
Nv Classes. (2021, July 20). Aldehydes and Ketones Solutions Q21-30 Properties of Carbonyl Compounds (MSC elementary problems). YouTube.
-
Massoud, M. A. M., et al. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.
-
(n.d.). Aldehydes & Ketones Practice Problems: Organic Chemistry. Studylib.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemijournal.com [chemijournal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Formylation of Quinoline Precursors
Welcome to the technical support center for the formylation of quinoline precursors. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently encountered challenges during these critical synthetic steps. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions, mitigate side products, and achieve your target molecules with higher purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for introducing a formyl group onto a quinoline precursor?
The most prevalent methods for the formylation of quinolines and other electron-rich aromatic systems are the Vilsmeier-Haack, Reimer-Tiemann, and Gattermann reactions.
-
Vilsmeier-Haack Reaction: This is often the method of choice for electron-rich heterocycles. It utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.[1][2][3] The resulting electrophile, a chloroiminium salt, is relatively mild, making the reaction suitable for sensitive substrates.[3]
-
Reimer-Tiemann Reaction: This method is specifically for the ortho-formylation of phenols (or hydroxyquinolines).[4] It involves reacting the substrate with chloroform (CHCl₃) in a strong basic solution. The key reactive species is dichlorocarbene (:CCl₂), which is generated in situ.[4][5]
-
Gattermann Reaction: This reaction formylates aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[6][7] Due to the extreme toxicity of HCN, a modification using zinc cyanide (Zn(CN)₂) is much more common and safer, as it generates the necessary reactants in situ.[7][8]
Q2: Why is regioselectivity a persistent challenge in quinoline formylation?
Regioselectivity is a significant challenge because the quinoline ring system has multiple non-equivalent positions available for electrophilic substitution. The position of the incoming formyl group is dictated by a combination of factors:
-
Electronic Effects: The nitrogen atom in the quinoline ring is deactivating, making the pyridine ring less reactive to electrophilic attack than the benzene ring. Therefore, substitution typically occurs on the benzene ring (positions 5, 6, 7, 8).
-
Substituent Effects: The presence of activating groups (e.g., hydroxyl, amino, alkyl) or deactivating groups on the precursor will strongly direct the position of formylation. Activating groups on the benzene ring, such as a hydroxyl group at C8, will direct formylation to the C5 and C7 positions.[9]
-
Reaction Conditions: As detailed in the troubleshooting guide, factors like temperature and reagent stoichiometry can influence the kinetic vs. thermodynamic product distribution, thereby affecting the final isomeric ratio.[10]
Q3: What exactly is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the Vilsmeier-Haack reaction.[11] It is generated by the reaction of a substituted amide, most commonly DMF, with an acid chloride like phosphoryl chloride (POCl₃).[3][12]
The formation mechanism involves the nucleophilic attack of the amide oxygen onto the phosphorus of POCl₃, followed by elimination and subsequent attack by the released chloride ion to form the electrophilic iminium species.[13]
Caption: Formation of the Vilsmeier reagent from DMF and POCl₃.
Troubleshooting Guide: Side Reactions & Optimization
This guide addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Formylated Product
Q: My reaction is not proceeding, or the yield is unacceptably low. What are the likely causes and how can I fix this?
A: This is a common issue that can often be traced back to substrate reactivity, reagent quality, or reaction conditions.
Root Cause Analysis & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Protocol Adjustments |
| Insufficiently Activated Substrate | The Vilsmeier and Gattermann reactions are electrophilic aromatic substitutions that work best on electron-rich aromatic rings.[1][3] If your quinoline precursor lacks electron-donating groups, it may be too deactivated for the reaction to proceed efficiently. | 1. Assess Substrate: Verify that your quinoline precursor has sufficient electron density. Precursors with hydroxyl, alkoxy, or strong alkyl-donating groups are ideal. 2. Increase Reaction Severity: For less reactive substrates, you may need to increase the temperature, but be aware this can negatively impact regioselectivity and increase side products.[10] 3. Change Reagent: Consider using a stronger Lewis acid in the Gattermann reaction or a more reactive formylating agent if the substrate allows. |
| Reagent Impurity or Degradation | The Vilsmeier reagent is highly sensitive to moisture. Any water present will rapidly hydrolyze the reagent, rendering it inactive. Similarly, other reagents must be pure to avoid side reactions. | 1. Ensure Anhydrous Conditions: Use oven-dried glassware. Ensure all solvents (especially DMF) are anhydrous.[10] Run the reaction under an inert atmosphere (N₂ or Ar). 2. Use High-Purity Reagents: Use freshly opened or properly stored POCl₃, AlCl₃, and other reagents. 3. Verify Reagent Activity: If possible, run a control reaction with a known, highly reactive substrate (e.g., N,N-dimethylaniline) to confirm your Vilsmeier reagent is being generated effectively. |
| Suboptimal Reaction Time/Temp | Formylation reactions may require specific temperature profiles and durations for completion. Insufficient time or incorrect temperature will result in a low conversion of starting material. | 1. Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting material and the formation of the product. Do not rely on literature reaction times alone. 2. Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or higher as needed, while monitoring via TLC.[10] Some sluggish reactions may require heating.[14] |
graph TD { A[Start: Low/No Yield] --> B{Is the quinoline precursor electron-rich?}; B -- No --> C[Consider alternative synthesis or add activating groups]; B -- Yes --> D{Are all reagents anhydrous and high-purity?}; D -- No --> E[Use dry solvents/glassware; Use fresh reagents]; D -- Yes --> F{Is the reaction being monitored?}; F -- No --> G[Monitor reaction progress via TLC/LC-MS]; F -- Yes --> H{Have temperature and time been optimized?}; H -- No --> I[Systematically vary temperature (0°C to reflux) and time]; I --> J[Solution: Optimized Conditions]; E --> J; G --> J; C --> K[End: Re-evaluate Strategy]; J --> L[End: Improved Yield];// Styling style A fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: Troubleshooting workflow for low-yield formylation reactions.
Problem 2: Formation of Multiple Isomers / Poor Regioselectivity
Q: My final product is a mixture of formylated isomers that are difficult to separate. How can I improve the selectivity for my desired product?
A: Achieving high regioselectivity is a matter of controlling the reaction kinetics and understanding the directing effects of your substrate's existing functional groups.
Root Cause Analysis & Solutions:
-
Cause: High Reaction Temperature.
-
Scientific Rationale: Higher temperatures often provide enough energy to overcome the activation barriers for multiple reaction pathways, leading to a mixture of thermodynamically and kinetically favored products. Lowering the temperature favors the formation of the kinetic product, which is often the more desired isomer.
-
Solution: Perform the reaction at a lower temperature. For the Vilsmeier-Haack reaction, start at 0 °C or even -10 °C and allow the reaction to warm slowly to room temperature.[10] Avoid heating unless absolutely necessary for substrate activation.
-
-
Cause: Rapid Reagent Addition.
-
Scientific Rationale: Adding the formylating agent too quickly can create localized "hot spots" and high concentrations of the electrophile, leading to less selective reactions and potential side products.
-
Solution: Add the Vilsmeier reagent (or other electrophile) dropwise to the solution of the quinoline precursor over an extended period (e.g., 30-60 minutes) with efficient stirring.[10] This maintains a low, steady concentration of the electrophile and helps dissipate any exothermic heat.
-
-
Cause: Solvent Effects.
-
Scientific Rationale: The solvent can influence the reactivity and effective size of the electrophilic species, thereby altering regioselectivity.
-
Solution: While DMF is required to generate the Vilsmeier reagent, consider using a non-polar co-solvent for the reaction with the quinoline substrate to modulate the reactivity of the electrophile.[10] For the Reimer-Tiemann reaction, the efficiency of mixing in the biphasic system is critical; vigorous stirring or the use of a phase-transfer catalyst can improve reproducibility.[4]
-
Problem 3: Significant Tar or Polymer Formation
Q: My reaction turns into a dark, tarry mess, making purification nearly impossible. What is causing this polymerization?
A: Tar formation is a classic sign of unwanted polymerization or degradation, typically caused by overly harsh reaction conditions or substrate instability.
Root Cause Analysis & Solutions:
-
Cause: Excessively High Temperature.
-
Scientific Rationale: Many organic molecules, especially activated aromatic systems, are prone to polymerization or decomposition at high temperatures, particularly in the presence of strong acids (Lewis or Brønsted).
-
Solution: Maintain the lowest effective temperature for the reaction.[15] If the reaction is highly exothermic, ensure efficient cooling with an ice bath and control the rate of reagent addition to prevent the temperature from running away.[16]
-
-
Cause: Phenol-Formaldehyde Type Resin Formation.
-
Scientific Rationale: If your quinoline precursor contains a phenolic hydroxyl group, it can undergo side reactions analogous to the formation of Bakelite resin, especially when formaldehyde or its equivalents are used under acidic or basic conditions.[15] This involves repeated hydroxymethylation and condensation.
-
Solution:
-
Control Stoichiometry: Carefully limit the molar ratio of the formylating agent to the substrate. Using a ratio of less than one can help minimize polymerization.[15]
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as a sufficient amount of the desired product has formed to prevent over-reaction.[15]
-
-
Problem 4: Unwanted Side Products: Di-formylation and Chlorination
Q: I'm observing products with two formyl groups or with a chlorine atom added to the quinoline ring. Why is this happening?
A: These side reactions are typically a result of a highly activated substrate or the inherent reactivity of the reagents themselves.
Root Cause Analysis & Solutions:
-
Cause: Di-formylation.
-
Scientific Rationale: If the quinoline ring is highly activated by powerful electron-donating groups (e.g., -OH, -NH₂, -NMe₂), the mono-formylated product may still be electron-rich enough to undergo a second electrophilic attack.[9]
-
Solution: The most effective way to prevent di-formylation is through strict control of stoichiometry. Reduce the amount of the formylating agent to 1.0 equivalent or slightly less relative to the quinoline precursor. Monitor the reaction carefully and stop it before significant amounts of the di-formylated product appear.[15]
-
-
Cause: Chlorination (Vilsmeier-Haack).
-
Scientific Rationale: The Vilsmeier-Haack reaction is not just a formylation method; it is a well-established process for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides.[14] The chloroiminium reagent can act as both a formylating and chlorinating agent in a cyclization reaction.
-
Solution: If you are observing chlorination, it means your substrate and conditions are favoring this alternative reaction pathway. This is not a simple side reaction to eliminate but rather a competing, valid transformation. If simple formylation is the goal, the Vilsmeier-Haack method may be inappropriate for your specific precursor (e.g., an acetanilide). Consider a different formylation method that does not involve a chlorinating agent, such as the Gattermann or Reimer-Tiemann reactions.
-
-
Cause: O-Formylation of Hydroxyquinolines (Vilsmeier-Haack).
-
Scientific Rationale: Phenolic hydroxyl groups are nucleophilic and can attack the Vilsmeier reagent or POCl₃, leading to the formation of an aryl formate ester (O-formylation) instead of the desired C-formylation.[9]
-
Solution: This is a competing reaction pathway. To favor C-formylation, try running the reaction at the lowest possible temperature to slow the rate of O-formylation. If the issue persists, a protecting group strategy for the hydroxyl function or switching to a different formylation method (like the Reimer-Tiemann, which is specific for phenols) may be necessary.
-
Caption: Decision tree for addressing common formylation side products.
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation
Safety Note: Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. Handle in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Reagent Preparation (Vilsmeier Reagent):
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add phosphoryl chloride (POCl₃) (1.1 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the quinoline precursor (1.0 eq) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., 1,2-dichloroethane).
-
Cool the solution of the quinoline precursor to 0 °C.
-
Slowly add the pre-formed Vilsmeier reagent solution/slurry to the quinoline solution via cannula or dropping funnel over 30-60 minutes.
-
Monitor the reaction by TLC. After the addition, let the reaction stir at 0 °C, room temperature, or with gentle heating (e.g., 60-80 °C) until the starting material is consumed.[2]
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The product may precipitate out and can be collected by filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: General Procedure for Reimer-Tiemann Formylation of a Hydroxyquinoline
Safety Note: Chloroform is a suspected carcinogen. Sodium/potassium hydroxide is highly corrosive. Perform this reaction in a well-ventilated fume hood with appropriate PPE. The reaction can be highly exothermic.[4]
-
Reaction Setup:
-
In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve the hydroxyquinoline precursor (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 2-4 M, ~4.0 eq).
-
Add chloroform (CHCl₃) (3.0-4.0 eq) to the flask. This will create a biphasic system.
-
Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve mixing and reaction rate.
-
-
Formylation Reaction:
-
Heat the biphasic mixture to 60-70 °C with vigorous stirring. The vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases.[17]
-
Maintain this temperature and continue stirring for several hours. The reaction mixture will typically darken.
-
Monitor the reaction progress by TLC (after acidifying a small aliquot for extraction).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the excess chloroform by steam distillation or under reduced pressure.
-
Carefully acidify the remaining aqueous solution with dilute hydrochloric acid or sulfuric acid until it is acidic (pH ~2-3). The product will often precipitate.
-
Collect the solid product by filtration. If no solid forms, extract the acidified solution with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic extracts, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product, typically by column chromatography, to separate the ortho and para isomers.
-
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemijournal.com [chemijournal.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: 2-Hydroxy-8-methylquinoline-3-carbaldehyde Synthesis
Welcome to the technical support guide for the synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and systematically increase your product yield.
The synthesis of this compound is typically achieved via a two-step process. The foundational step is the Vilsmeier-Haack reaction, a versatile and efficient method for the formylation and cyclization of activated aromatic compounds to form quinoline systems.[1] This is followed by the hydrolysis of the resulting 2-chloro intermediate to yield the final 2-hydroxy product. Success hinges on precise control over reaction conditions in both stages.
Synthesis Workflow Overview
The overall synthetic pathway involves the Vilsmeier-Haack cyclization of an N-arylacetamide to form a chloro-substituted quinoline carbaldehyde, which is then hydrolyzed.
Caption: General workflow for the synthesis of this compound.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis.
Step 1: Vilsmeier-Haack Reaction (Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde)
Q1: My yield for the 2-chloro-8-methylquinoline-3-carbaldehyde intermediate is very low. What are the most likely causes?
A1: Low yields in the Vilsmeier-Haack step are common and can usually be traced to one of four areas: reactant quality, reagent formation, reaction conditions, or work-up procedure.
-
Reactant Purity: The starting material, N-(2-methylphenyl)acetamide, must be pure. It is often prepared by reacting 2-methylaniline with acetic anhydride.[2] Ensure the starting aniline is clean and the acetanilide is free of unreacted starting materials or excess acetic acid.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent (a chloroiminium salt) is the key electrophile and must be prepared correctly.[3][4] It is formed by the reaction of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃).
-
Temperature Control: Add POCl₃ dropwise to DMF while maintaining a low temperature (0–5 °C) to control the exothermic reaction.[2]
-
Stirring Time: Allow the reagent to stir for at least 30 minutes at low temperature before adding your substrate to ensure its complete formation.
-
-
Reaction Temperature & Duration: This is a critical parameter. The substrate (acetanilide) should be added at a low temperature, after which the reaction mixture is heated. For methyl-substituted acetanilides, a longer heating period of 4 to 10 hours at 80–90 °C is often necessary for the cyclization to complete.[2][5] However, be cautious, as excessive temperatures can degrade the product.
-
Stoichiometry: The Vilsmeier reagent is a relatively weak electrophile, so an excess is typically required.[3][6] A common molar ratio is approximately 3 equivalents of POCl₃ and 5-10 equivalents of DMF relative to the acetanilide substrate.
-
Work-up: The reaction is quenched by pouring the cooled mixture into crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde. Neutralization is then carried out, typically with a mild base like sodium carbonate or sodium bicarbonate solution, to precipitate the product. Ensure the final pH is neutral or slightly basic for complete precipitation.
Q2: The reaction mixture turned black/tarry upon heating. Is it salvageable?
A2: Significant darkening or tar formation indicates product degradation, which is often irreversible. This is typically caused by excessive heat. The reaction temperature for quinoline formation should be carefully controlled, generally not exceeding 90-100°C.[2] If this occurs, it is best to stop the reaction and restart, paying closer attention to the heating mantle's temperature setting and ensuring even heating with vigorous stirring.
Step 2: Hydrolysis (Conversion to this compound)
Q3: The hydrolysis of the 2-chloro intermediate is incomplete. How can I drive the reaction to completion?
A3: The conversion of the 2-chloro group to a 2-hydroxy group is a nucleophilic aromatic substitution. Incompleteness is usually due to insufficient reaction time, temperature, or improper pH.
-
Reaction Conditions: This step typically requires heating in the presence of an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH). The 2-hydroxy tautomer is often favored.
-
Solubility: The 2-chloro intermediate has poor water solubility. To improve this, consider using a co-solvent system such as ethanol/water or dioxane/water. This will increase the concentration of the substrate in the solution and facilitate the reaction.
-
Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[7] The 2-chloro and 2-hydroxy compounds should have different Rf values. Continue heating until the starting material spot is no longer visible.
Purification
Q4: I'm having difficulty purifying the final 2-hydroxy product. What are the best methods?
A4: Purification challenges often arise from residual starting materials or side products.
-
Recrystallization: This is the most effective method for purifying the final product. Experiment with different solvents. Ethanol, or a mixture of ethanol and water, is often a good starting point.[8] Other systems like ethyl acetate/hexane can also be effective. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative.[6] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity can effectively separate the product from impurities. Monitor the fractions by TLC to isolate the pure compound.[7]
Key Parameter Optimization Summary
The following table summarizes critical parameters and their impact on the synthesis.
| Parameter | Step | Effect on Yield & Purity | Recommended Optimization Strategy |
| Reactant Purity | 1 | Impurities in N-(2-methylphenyl)acetamide can lead to side reactions and significantly lower the yield. | Use freshly prepared or purified acetanilide. Confirm purity via melting point or spectroscopy. |
| Vilsmeier Reagent Stoichiometry | 1 | Insufficient reagent leads to incomplete conversion. A typical ratio is ~3 eq. POCl₃ and ~5-10 eq. DMF. | Start with established literature ratios and adjust if conversion is low. |
| Reaction Temperature | 1 & 2 | Step 1: Too low prevents cyclization; too high causes degradation.[2] Step 2: Required for hydrolysis, but excessive heat can cause side reactions. | Step 1: Maintain 0-5°C for reagent formation, then heat to 80-90°C for 4-10 hours.[2][5] Step 2: Start with refluxing in an aqueous/ethanolic solution and monitor by TLC. |
| Reaction Time | 1 & 2 | Insufficient time leads to incomplete reaction. For methyl-substituted quinolines, Step 1 may require extended heating.[2][5] | Monitor reaction progress using TLC to determine the optimal time for both steps. |
| Work-up pH | 1 & 2 | Step 1: Incorrect pH during neutralization can lead to incomplete product precipitation. Step 2: Acidification is needed to precipitate the final product if hydrolysis is done under basic conditions. | Use a pH meter to carefully adjust the pH. For Step 1, neutralize to pH 7-8. For Step 2 (after basic hydrolysis), acidify to precipitate the product. |
| Purification Solvent | Final | The choice of solvent is critical for obtaining high purity through recrystallization. | Screen various solvents (Ethanol, Methanol, Ethyl Acetate, Hexane, and their mixtures) on a small scale to find the ideal system. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde [2][5]
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0–5 °C in an ice-salt bath.
-
Add phosphoryl chloride (POCl₃, 5 mL) dropwise to the DMF with constant stirring over 30 minutes. Ensure the temperature does not rise above 10 °C.
-
After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) for an additional 30 minutes at 0–5 °C.
-
Reaction: Dissolve N-(2-methylphenyl)acetamide (0.01 mol) in a minimal amount of DMF and add it to the Vilsmeier reagent.
-
After the addition, slowly allow the mixture to reach room temperature, then heat it in a water bath to 80–90 °C for 6-8 hours. The reaction progress should be monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into 200 g of crushed ice with stirring.
-
Neutralize the resulting solution with a saturated sodium carbonate solution until the product precipitates completely.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Hydrolysis to this compound
-
Reaction Setup: In a round-bottom flask, suspend the crude 2-Chloro-8-methylquinoline-3-carbaldehyde (0.01 mol) in a mixture of ethanol (20 mL) and 2M aqueous hydrochloric acid (20 mL).
-
Heating: Heat the mixture under reflux. Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as eluent) until the starting material is consumed. This may take several hours.
-
Isolation: Cool the reaction mixture to room temperature. If the product precipitates upon cooling, filter the solid. If it remains dissolved, reduce the volume of ethanol under reduced pressure and then cool to induce crystallization.
-
Purification: Wash the filtered solid with cold water to remove any remaining acid. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield the final this compound.
Vilsmeier-Haack Reaction Mechanism
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then reacts with the electron-rich N-arylacetamide, followed by intramolecular cyclization.
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. chemijournal.com [chemijournal.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. chemijournal.com [chemijournal.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. chemijournal.com [chemijournal.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Quinoline Derivatives
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing quinoline derivatives. The choice of solvent is a paramount, yet often underestimated, factor that can dictate the success or failure of a reaction, influencing everything from yield and purity to regioselectivity.
This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the role of solvents in quinoline synthesis.
Q1: Why is solvent selection so critical in quinoline synthesis? A1: The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism. It influences reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. In many classical quinoline syntheses, such as the Skraup or Friedländer reactions, intermediates are charged or highly polar. The solvent's ability to solvate these species can dramatically affect the energy barriers of the reaction pathway. An incorrect solvent choice can lead to poor solubility, low yields, increased side product formation, or in some cases, complete reaction failure.[1][2]
Q2: How do protic vs. aprotic solvents affect my reaction? A2: The key difference lies in their ability to donate hydrogen bonds.
-
Protic Solvents (e.g., water, ethanol, acetic acid) have O-H or N-H bonds. They are excellent at stabilizing both cations and anions. However, they can also interfere with reactions by protonating strong bases or competing as nucleophiles. In some syntheses, protic solvents like ethanol have been shown to be "extremely harmful" to the reaction, leading to significantly reduced yields.[1]
-
Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, toluene) lack O-H or N-H bonds. Polar aprotic solvents are particularly useful as they can stabilize charged intermediates without interfering through protonation, which is often beneficial in acid-catalyzed cyclizations.[1][3] Non-polar solvents like toluene are typically used for base-mediated reactions.[3]
Q3: What are "green solvents" and are they effective for quinoline synthesis? A3: Green solvents are environmentally benign alternatives to traditional hazardous organic solvents.[4] For quinoline synthesis, the most common green solvents are water, ethanol, glycerol, and deep eutectic solvents.[5][6] Not only are they safer, but they can also offer surprising benefits. For instance, some Friedländer syntheses proceed in higher yields in water compared to ethanol, even without a catalyst.[7] Water's high polarity can enhance reaction efficiency.[5][7] Glycerol has been used in modified Skraup reactions where it acts as both a reactant and a solvent, improving yields and reducing reaction times.[8]
Q4: Can the solvent influence the regioselectivity of my reaction? A4: Yes, particularly in syntheses where an unsymmetrical reactant can cyclize in multiple ways, such as the Combes synthesis using an unsymmetrical β-diketone.[9][10] The solvent can differentially stabilize the transition states leading to the different regioisomers. While steric and electronic effects of the reactants are primary drivers, the reaction medium plays a crucial role in modulating the energy landscape of competing cyclization pathways.
Q5: When should I consider a solvent-free reaction? A5: Solvent-free, or "neat," conditions are an excellent green chemistry approach.[4] They should be considered when the reactants are liquids or have low melting points, allowing them to mix and react without a medium. This approach can lead to higher reaction rates due to increased reactant concentration and often simplifies purification.[5] Several protocols for Friedländer and other quinoline syntheses have been successfully developed under solvent-free conditions, often aided by microwave irradiation or the use of solid-acid or ionic liquid catalysts.[11][12]
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific problems you may encounter during your experiments, with a focus on solvent-based solutions.
Problem 1: Low Yield or Complete Reaction Failure
-
Primary Cause: Poor solubility of starting materials or stabilization of an unproductive intermediate. The polarity of the solvent may be inappropriate for the reaction mechanism. For example, in many acid-catalyzed syntheses, water produced during the reaction can inhibit equilibrium.[13]
-
Recommended Solutions:
-
Re-evaluate Solubility: Ensure your starting materials are soluble in the chosen solvent at the reaction temperature.
-
Match Solvent to Mechanism: For reactions involving polar or charged intermediates, such as the cyclization step in the Friedländer synthesis, a polar aprotic solvent (e.g., DMF, DMSO) may be required to stabilize the transition state without interfering.[1]
-
Consider "Greener" Alternatives: Do not discount water. For certain multicomponent reactions, switching from traditional organic solvents to water can dramatically improve yields.[5][7]
-
Perform a Solvent Screen: If the issue persists, a systematic solvent screening is the most logical next step. See Protocol 1 for a detailed methodology.
-
Problem 2: Significant Tar/Polymer Formation (Common in Skraup & Doebner-von Miller)
-
Primary Cause: The harsh, strongly acidic, and high-temperature conditions cause the polymerization of reactive intermediates, such as acrolein formed from the dehydration of glycerol.[9][14] This is one of the most notorious side reactions in classical quinoline synthesis.[14]
-
Recommended Solutions:
-
Use a Reaction Moderator: The addition of ferrous sulfate (FeSO₄) is a classic technique to control the violent exotherm of the Skraup synthesis and reduce charring.[14]
-
Leverage the Oxidizing Agent as a Solvent: In the archetypal Skraup reaction, nitrobenzene serves as both the oxidizing agent and the solvent, which can help to control the reaction conditions.[15][16]
-
Implement a Biphasic System: To prevent the self-condensation of the carbonyl component in the Doebner-von Miller synthesis, a biphasic medium (e.g., water/toluene) can be used. This sequesters the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization occurs.[14]
-
Problem 3: Aldol Self-Condensation Byproducts (Common in Friedländer)
-
Primary Cause: When using a base catalyst, the ketone reactant (e.g., acetone) can undergo self-condensation faster than it reacts with the 2-aminoaryl ketone.[2][9]
-
Recommended Solutions:
-
Switch Catalyst and Solvent System: Change from a base-catalyzed system (e.g., KOH in a non-polar solvent) to an acid-catalyzed one (e.g., p-TsOH in a polar aprotic solvent like ethanol or even solvent-free).[2][3] Acidic conditions typically disfavor ketone self-condensation.
-
Control Reactant Concentration: Employ the slow addition of the ketone to the reaction mixture. This maintains a low instantaneous concentration of the ketone, favoring the desired intermolecular reaction over the undesired self-condensation.[14]
-
Data Summary: Solvent Effects on Reaction Yield
The following table summarizes reported data on how solvent choice can impact the yield of quinoline synthesis. This data highlights the importance of empirical testing for reaction optimization.
| Synthesis Type | Reactants | Catalyst | Solvent | Yield (%) | Reference |
| Friedländer | 2-Aminobenzaldehyde + Cyclohexanone | None | Water | 93% | [5][7] |
| Friedländer | 2-Aminobenzaldehyde + Cyclohexanone | None | Ethanol | 32% | [5] |
| Friedländer | 2-Aminoaryl Ketone + Methylene Ketone | Fe₃O₄ NPs | Ethanol | 68-96% | [11] |
| Friedländer | 2-Aminoaryl Ketone + Methylene Ketone | Fe₃O₄ NPs | Water | 88-96% | [11] |
| Skraup (Microwave) | Aniline + Glycerol | H₂SO₄ | Water | 77% | [5] |
| Multi-component | Aniline + Aldehyde + Malononitrile | Nanocatalyst | Ethanol | 95% | [11] |
| Cyclization | 1,3-Ynone + o-Aminothiophenol | Catalyst | DMF | 83% | |
| Cyclization | 1,3-Ynone + o-Aminothiophenol | Catalyst | Ethanol | 17% |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues in quinoline synthesis, with a focus on solvent-related strategies.
Caption: A troubleshooting workflow for solvent effects in quinoline synthesis.
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Friedländer Synthesis Optimization
This protocol provides a general method for efficiently screening multiple solvents to optimize the yield of a Friedländer reaction.
-
Objective: To identify the optimal solvent for the condensation of a 2-aminoaryl ketone with a methylene-containing ketone.
-
Materials:
-
2-aminoaryl ketone (1.0 mmol scale per reaction)
-
Active methylene ketone (1.1 mmol scale per reaction)
-
Acid catalyst (e.g., p-TsOH, 10 mol%)
-
A selection of anhydrous solvents to test (e.g., Toluene, Dioxane, Acetonitrile, DMF, Ethanol, Water)
-
Small, identical reaction vials with stir bars and caps
-
Heating block or oil bath with temperature control
-
TLC plates and appropriate eluent system
-
-
Procedure:
-
Preparation: In separate, labeled reaction vials, add the 2-aminoaryl ketone (1.0 mmol) and the acid catalyst (0.1 mmol).
-
Solvent Addition: To each vial, add 5 mL of a different solvent to be tested.
-
Reactant Addition: While stirring, add the active methylene ketone (1.1 mmol) to each vial.
-
Reaction: Securely cap the vials and place them in the preheated block at the desired temperature (e.g., 80-100 °C). Ensure consistent stirring for all vials.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC. Spot each reaction mixture against the starting materials to gauge consumption.
-
Work-up: Once a reaction appears complete (or after a set time, e.g., 8 hours), cool the vials to room temperature. Dilute each mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Evaluation: Determine the crude mass for each reaction. Analyze the purity and yield of the desired quinoline product using ¹H NMR and/or LC-MS. The solvent that provides the highest yield of the pure product is the optimal choice for scale-up.
-
References
- 1. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 11. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
Catalyst Selection for Reactions Involving 2-Hydroxy-8-methylquinoline-3-carbaldehyde: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst selection for reactions involving the versatile building block, 2-Hydroxy-8-methylquinoline-3-carbaldehyde. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Part 1: Foundational Understanding of the Substrate
Before selecting a catalyst, it is crucial to understand the inherent reactivity of this compound. Its structure contains several key functional groups that dictate its chemical behavior:
-
Aldehyde Group (-CHO): Highly electrophilic and prone to nucleophilic attack. It is the primary site for condensation, reduction, and certain C-C bond-forming reactions.
-
2-Hydroxyquinoline Core: This moiety exists in tautomeric equilibrium with its 2-quinolone form. This equilibrium can influence the electronic properties of the entire molecule. The nitrogen atom can act as a Lewis base, potentially coordinating to and deactivating certain metal catalysts.
-
Phenolic Hydroxyl Group (-OH): Weakly acidic, it can be deprotonated under basic conditions, increasing the electron density of the aromatic system.
-
Aromatic Ring System: Susceptible to electrophilic substitution, although the existing substituents will direct the position of further functionalization.
This multifunctional nature makes this compound a valuable precursor but also presents unique challenges in achieving reaction selectivity.
Logical Workflow for Catalyst Selection
Below is a generalized workflow for approaching catalyst selection for a novel transformation with this substrate.
Monitoring the Synthesis of 2-Hydroxy-8-methylquinoline-3-carbaldehyde by Thin-Layer Chromatography (TLC)
<Technical Support Center >
Welcome to the technical support center for the synthesis and monitoring of 2-Hydroxy-8-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during reaction monitoring with Thin-Layer Chromatography (TLC).
The Vilsmeier-Haack Approach to Synthesis
The synthesis of this compound is commonly achieved via the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 2-hydroxy-8-methylquinoline (also known as 8-hydroxyquinaldine), using a Vilsmeier reagent.[1][2] The Vilsmeier reagent is typically prepared in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][3]
The reaction proceeds through an electrophilic aromatic substitution mechanism where the electron-rich quinoline ring attacks the electrophilic Vilsmeier reagent.[2][4] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde product.[1] Careful monitoring of this reaction is crucial to ensure the complete consumption of the starting material and to minimize the formation of byproducts.[5] TLC is a rapid, efficient, and cost-effective method for this purpose.[6][7]
Frequently Asked Questions (FAQs) for TLC Monitoring
Q1: I'm setting up my TLC for the first time for this reaction. What is a good starting solvent system?
A1: Selecting an appropriate solvent system (mobile phase) is critical for achieving good separation. The goal is to have the starting material, 2-hydroxy-8-methylquinoline, exhibit a Retention Factor (Rf) of approximately 0.3-0.5.[6][8] This provides an optimal window to observe the appearance of the more polar product, this compound, at a lower Rf value.
A common starting point for separating moderately polar aromatic compounds is a mixture of a non-polar and a polar solvent.[9]
| Recommended Starting Solvent Systems | Rationale |
| 30-50% Ethyl Acetate in Hexane | This is a versatile system that provides a good polarity range for many organic compounds.[9][10] |
| 5% Methanol in Dichloromethane | This is a suitable alternative if your compounds are more polar and do not move significantly in the ethyl acetate/hexane system.[10] |
Always start with a less polar system and gradually increase the polarity until you achieve the desired separation.[11]
Q2: My spots are not moving from the baseline (Rf ≈ 0). What should I do?
A2: This indicates that the mobile phase is not polar enough to move your compounds up the silica gel plate.[11][12] Your starting material and product are likely polar, and the non-polar solvent system is not effectively competing for interactions with the polar stationary phase.
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent in your mixture. For example, if you are using 20% ethyl acetate in hexane, try increasing it to 40% or 60%.[12]
-
Switch to a More Polar Solvent System: If adjusting the ratio is ineffective, consider a more potent polar solvent. A system of 5% methanol in dichloromethane is a good next step for very polar compounds.[10][11]
Q3: All my spots are running at the solvent front (Rf ≈ 1). How can I fix this?
A3: This is the opposite problem of spots remaining at the baseline. It signifies that your mobile phase is too polar, causing all components to travel with the solvent front instead of interacting with the stationary phase.[11][12]
Troubleshooting Steps:
-
Decrease Mobile Phase Polarity: Reduce the concentration of the polar solvent in your mixture. For instance, if you are using 80% ethyl acetate in hexane, try decreasing it to 50% or 30%.[11]
-
Switch to a Less Polar Solvent System: If you are already using a high percentage of a polar solvent, switch to a less polar combination, such as 10% ethyl acetate in hexane.[11]
Q4: I can't see any spots on my TLC plate after development. What are the possible reasons?
A4: There are several potential causes for not observing any spots on your developed TLC plate.[11][13]
Troubleshooting Checklist:
-
UV Visualization: Quinolines are aromatic and highly conjugated systems, making them typically UV-active.[11] Ensure you are viewing the plate under a UV lamp at 254 nm.[11][14]
-
Sample Concentration: The concentration of your spotted sample might be too low.[13][15] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[13][15]
-
Staining Techniques: If your compounds are not UV-active, you will need to use a chemical stain for visualization.[11][14]
-
Iodine Chamber: A simple and generally effective method is to place the dried TLC plate in a chamber containing a few iodine crystals.[11][14] Iodine vapor will complex with many organic compounds, rendering them as brown spots.[11][14]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent stain for visualizing compounds that can be oxidized, such as alcohols and aldehydes.[16] The spots will appear as yellow to brown on a purple background.[16]
-
Q5: My spots are streaking or tailing instead of being round. What causes this and how can I prevent it?
A5: Streaking or tailing of spots on a TLC plate is a common issue that can hinder accurate Rf determination.[12][13]
Potential Causes and Solutions:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[12][13] Dilute your sample before spotting.[12]
-
High Polarity: Highly polar compounds can interact strongly with the silica gel, leading to tailing.[12] Adding a small amount of a polar solvent like acetic acid or triethylamine to the mobile phase can help to mitigate this effect.[12][15]
-
Acidic or Basic Nature of Compounds: The hydroxyl group on the quinoline can interact strongly with the acidic silica gel. Adding a small amount of a modifier to the mobile phase can improve spot shape. For acidic compounds, a few drops of acetic acid can be beneficial. For basic compounds, a small amount of triethylamine or ammonia may be necessary.[15]
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of the this compound synthesis.
Materials:
-
Silica gel TLC plates (with fluorescent indicator F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Reactant (2-hydroxy-8-methylquinoline) solution for co-spotting
-
Reaction mixture
-
Chosen mobile phase (e.g., 40% Ethyl Acetate in Hexane)
-
Iodine chamber or Potassium Permanganate stain (optional)
Procedure:
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.[12] Mark three lanes for spotting: "S" for starting material, "C" for co-spot, and "R" for the reaction mixture.
-
Sample Preparation: Dissolve a small amount of the starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate) to create a reference solution.[12] The reaction mixture can often be spotted directly, but if it is too concentrated, dilute a small aliquot.[6]
-
Spotting: Using a capillary tube, apply a small spot of the starting material solution onto the "S" lane on the baseline.[12] On the "R" lane, spot the reaction mixture. For the "C" lane, first spot the starting material, and then on top of the same spot, apply the reaction mixture (this is the co-spot).[11]
-
Development: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[6] Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[11] Cover the chamber and allow the solvent to ascend the plate via capillary action.[11]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[12] Allow the plate to dry completely.[11] Visualize the spots under a UV lamp and circle them with a pencil.[11] If necessary, use a chemical stain for further visualization.[11]
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[12] As the reaction progresses, the spot corresponding to the starting material in the "R" lane should diminish in intensity, while a new, lower Rf spot corresponding to the product should appear and intensify.[12] The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.[12]
Visualizing the Workflow and Chemical Transformation
TLC Monitoring Workflow
Caption: Standard workflow for monitoring a reaction using TLC.
Vilsmeier-Haack Reaction Transformation
Caption: Chemical transformation in the Vilsmeier-Haack synthesis.
Troubleshooting Guide: Advanced Scenarios
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reactant and product spots have very similar Rf values. | The chosen solvent system does not provide adequate resolution. | Try a different solvent system with a different polarity or composition. Sometimes, a ternary (three-component) solvent system can improve separation. |
| Reaction mixture lane shows multiple unexpected spots. | Side reactions may be occurring, or the reaction is not clean. | Re-evaluate the reaction conditions (temperature, stoichiometry). Consider that some intermediates may be visible on the TLC plate. |
| The TLC plate changes after work-up. | The product may be unstable to the work-up conditions (e.g., exposure to acid, base, or water). | Test small aliquots of the reaction mixture under different quenching conditions to identify the source of instability.[17] |
| Reaction is in a high-boiling solvent (e.g., DMF) and the TLC is a smear. | The high-boiling solvent streaks up the plate, obscuring the spots. | After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing.[17] |
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. silicycle.com [silicycle.com]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. Chromatography [chem.rochester.edu]
Validation & Comparative
Navigating the Bioactive Landscape of Quinoline-3-Carbaldehyde Derivatives: A Comparative Guide
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents what medicinal chemists refer to as a "privileged structure." This designation is earned by its recurring presence in a multitude of compounds exhibiting a wide array of pharmacological activities. From the historical anti-malarial quinine to modern anticancer and antimicrobial agents, the quinoline scaffold has proven to be a remarkably versatile template for drug discovery. Its rigid, planar structure and the presence of a nitrogen heteroatom allow for diverse interactions with biological targets through hydrogen bonding, pi-pi stacking, and coordination with metal ions.
Within this important class of heterocycles, quinoline-3-carbaldehyde has emerged as a particularly valuable and versatile starting precursor for the synthesis of novel bioactive molecules. The aldehyde functional group at the 3-position is a reactive handle, enabling a plethora of chemical transformations to build diverse molecular architectures, including Schiff bases, chalcones, hydrazones, and various fused heterocyclic systems. This guide provides a comparative analysis of prominent quinoline-3-carbaldehyde derivatives, focusing on their synthesis, biological activities, and the structure-activity relationships (SAR) that govern their performance. We will delve into experimental data to offer a clear comparison of their potential as anticancer, antimicrobial, and anti-inflammatory agents, providing researchers with the foundational knowledge to navigate this promising chemical space.
Synthetic Pathways: From Acetanilide to Bioactive Derivatives
The primary and most efficient route to the core 2-chloroquinoline-3-carbaldehyde scaffold is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to achieve formylation and cyclization of an electron-rich aromatic precursor, such as acetanilide. The elegance of this method lies in its ability to construct the functionalized quinoline core in a single, high-yielding step.
The causality behind this choice is clear: the Vilsmeier reagent acts as a potent electrophile that attacks the activated aromatic ring of the acetanilide, leading to a regioselective cyclization that preferentially yields the desired quinoline structure.[1][2] Once the 2-chloroquinoline-3-carbaldehyde core is obtained, the aldehyde group serves as a versatile anchor for diversification. Simple condensation reactions open the door to vast libraries of derivatives.
-
Schiff Bases: Condensation with various primary amines (anilines, amino acids, etc.) yields Schiff bases (imines). This is a straightforward and often high-yielding reaction, typically catalyzed by a few drops of acid.[3]
-
Hydrazones: Reaction with hydrazines or hydrazides produces hydrazones. These derivatives are of particular interest due to their ability to act as ligands and their frequent appearance in potent bioactive compounds.
-
Chalcones: The Claisen-Schmidt condensation of quinoline-3-carbaldehyde with acetophenones, usually under basic conditions (e.g., NaOH or KOH in ethanol), affords quinolinyl chalcones. These α,β-unsaturated ketone systems are well-known pharmacophores.
Caption: Synthetic routes to quinoline-3-carbaldehyde derivatives.
Comparative Biological Evaluation
The true value of these derivatives is realized in their biological performance. By systematically altering the substituents appended to the quinoline-3-carbaldehyde core, researchers can fine-tune the pharmacological properties of the resulting molecules.
Anticancer Activity
Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis. Hydrazone derivatives of quinoline-3-carbaldehyde have shown particularly promising results.
A comparative study evaluated a series of novel quinoline-3-carbaldehyde hydrazones against several human cancer cell lines. The key finding was that derivatives containing a benzotriazole ring at the 2-position of the quinoline were significantly more cytotoxic than those with a 1,2,4-triazole ring. This highlights the critical role of lipophilicity and the specific nature of the heterocyclic substituent in determining anticancer potency. The benzotriazole derivatives exhibited IC₅₀ values in the low micromolar range, indicating potent cancer cell growth inhibitory effects.
| Derivative Class | Specific Compound | Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hydrazones | 5e | 2-(1H-benzotriazol-1-yl) | DAN-G (Pancreatic) | 1.23 | |
| 5e | 2-(1H-benzotriazol-1-yl) | LCLC-103H (Lung) | 1.49 | ||
| 7a | 2-(1H-benzotriazol-1-yl) | SISO (Cervical) | 2.50 | ||
| 4e | 2-(1H-1,2,4-triazol-1-yl) | All tested | >10 (Inactive) | ||
| Chalcones | 12e | 2-methyl, 4-(chalcone)amino | MGC-803 (Gastric) | 1.38 | |
| 12e | 2-methyl, 4-(chalcone)amino | HCT-116 (Colon) | 5.34 | ||
| Schiff Bases | 5i | 2-chloro, 6-methoxy | MCF7 (Breast) | 10.65 | |
| 5i | 2-chloro, 6-methoxy | A549 (Lung) | 10.89 |
Analysis of SAR: The data clearly indicates that the substituent at the 2-position of the quinoline ring is a major determinant of cytotoxicity. The more lipophilic benzotriazole moiety in compounds like 5e and 7a leads to significantly higher potency compared to the less lipophilic 1,2,4-triazole derivatives. For chalcones, the specific substitutions on the chalcone moiety itself play a crucial role, with compound 12e demonstrating superior activity against gastric cancer cells compared to the standard drug 5-FU.
Caption: Structure-Activity Relationship (SAR) for anticancer activity.
Antimicrobial Activity
The quinoline core is famously present in the quinolone class of antibiotics (e.g., Ciprofloxacin). Therefore, it is a logical and well-trodden path to evaluate novel quinoline-3-carbaldehyde derivatives for antimicrobial properties. The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.
Studies on hydrazone derivatives have identified compounds with promising activity, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance, specific halogenated phenylhydrazone derivatives of 2-hydroxyquinoline-3-carbaldehyde showed encouraging Minimum Inhibitory Concentration (MIC) values.
| Derivative Class | Specific Compound | Modification | Organism | MIC (µg/mL) | Reference |
| Hydrazones | 3q5 | 2-OH, 4-Cl-Ph hydrazone | MRSA | 16 | |
| 3q6 | 2-OH, 2,4-di-Cl-Ph hydrazone | MRSA | 16 | ||
| Reference Drug | Ampicillin | - | MRSA | 32 | |
| Reference Drug | Ciprofloxacin | - | MRSA | 4 | |
| Schiff Bases | - | 2-chloro, various anilines | S. aureus | 256-2048 |
Analysis of SAR: While many of the synthesized compounds showed weaker activity than standard drugs like Ciprofloxacin, compounds 3q5 and 3q6 demonstrated noteworthy activity against MRSA, even outperforming Ampicillin. This suggests that the combination of a 2-hydroxyquinoline core with a halogenated phenylhydrazone moiety is a favorable structural motif for anti-MRSA activity. Docking studies revealed that these compounds could form hydrogen bonds with key residues in the active site of DNA topoisomerase IV, providing a mechanistic rationale for their activity. In contrast, the tested Schiff base derivatives showed significantly weaker antibacterial potency.
Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, and the development of novel anti-inflammatory agents is a key research area. Quinoline derivatives have been explored as inhibitors of inflammatory mediators like cyclooxygenase (COX) and various cytokines.
A study evaluating a range of quinoline derivatives found that certain compounds exhibited significant inhibition of inflammation in cellular assays. Specifically, quinoline-3-carboxylic acid (a potential metabolite or related structure) showed appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced macrophage models, comparable to the classical NSAID indomethacin. While direct data on quinoline-3-carbaldehyde derivatives is less abundant in a comparative context, the strong activity of the closely related carboxylic acid suggests this is a promising avenue for exploration. The general anti-inflammatory potential of the quinoline scaffold is well-established, with SAR studies indicating that substituents at various positions can modulate activity against targets like PDE4 and TACE.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Here, we provide representative methodologies for synthesis and biological evaluation.
Protocol 1: General Synthesis of Quinoline-3-carbaldehyde Hydrazones
Causality: This protocol utilizes a simple condensation reaction in ethanol, a green and effective solvent. The reaction is often spontaneous at room temperature, but gentle heating can be used to drive it to completion. The choice to collect the product by filtration is based on the common observation that these hydrazone derivatives are often crystalline solids with low solubility in the reaction medium, allowing for easy isolation and purification.
Methodology:
-
To a suspension of the appropriate quinoline-3-carbaldehyde (1.0 mmol) in ethanol (10 mL), add the desired hydrazine or hydrazide (1.0 mmol).
-
Stir the mixture at ambient temperature for 24 hours or at a gentle reflux (e.g., 40-60°C) for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent like an ethanol/DMF mixture.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
Causality: The MTT assay is a standard, colorimetric method for assessing cell viability. It relies on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of a compound's cytotoxicity. This protocol includes controls to ensure the observed effects are due to the compound and not the solvent or other artifacts.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Replace the medium in the wells with 100 µL of medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using a suitable regression analysis.
Conclusion and Future Outlook
The quinoline-3-carbaldehyde scaffold is a demonstrably fruitful starting point for the development of novel therapeutic agents. The synthetic accessibility of the core and the ease of derivatization allow for the rapid generation of diverse chemical libraries. The comparative data presented herein reveal clear structure-activity relationships:
-
For anticancer activity, lipophilic substituents at the 2-position, such as a benzotriazole ring, are highly beneficial for hydrazone derivatives.
-
For antimicrobial activity, a 2-hydroxyquinoline core combined with halogenated phenylhydrazones shows promise against resistant bacteria like MRSA.
The field is ripe for further exploration. Future work should focus on expanding the diversity of the appended moieties, exploring alternative heterocyclic systems at the 2-position, and conducting more extensive in vivo testing of the most potent lead compounds. Furthermore, detailed mechanistic studies are required to fully elucidate the pathways through which these derivatives exert their biological effects. By leveraging the insights from this comparative guide, researchers can more effectively design the next generation of quinoline-based drugs to address pressing challenges in oncology and infectious disease.
References
A Multi-Faceted Approach to the Structural Validation of 2-Hydroxy-8-methylquinoline-3-carbaldehyde: A Comparative Guide
In the landscape of medicinal chemistry and drug development, the unequivocal structural confirmation of a synthesized compound is paramount. Quinoline derivatives, in particular, are a cornerstone of many therapeutic agents, exhibiting a wide array of biological activities. This guide provides an in-depth, multi-technique framework for the structural validation of 2-Hydroxy-8-methylquinoline-3-carbaldehyde, a key heterocyclic building block. We will delve into the practical and theoretical aspects of spectroscopic and crystallographic techniques, offering a comparative analysis to ensure the highest degree of scientific integrity for researchers in the field.
The Imperative of Orthogonal Validation
Relying on a single analytical technique for structural elucidation can be fraught with ambiguity. A robust validation strategy employs multiple, orthogonal methods that probe different molecular properties. This approach creates a self-validating system where the data from each technique must converge to support a single, unambiguous structure. For this compound (C₁₁H₉NO₂), we will explore the synergistic power of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and the definitive, albeit not always accessible, method of X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential.
The "Why" Behind the NMR Experiment
¹H NMR allows us to "see" the hydrogen atoms in the molecule. Their chemical shift (δ) tells us about their electronic environment (e.g., aromatic vs. aliphatic), the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. ¹³C NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment. Together, they provide a detailed map of the molecule's covalent framework.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Due to the tautomeric nature of the 2-hydroxyquinoline system, which can exist in equilibrium with its 2-quinolone form, the exact chemical shifts can be sensitive to the solvent and concentration. The 2-quinolone tautomer is often predominant.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Data |
| ~12.0 - 13.0 | br s | 1H | N-H | The N-H proton of the quinolone tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and its acidic nature. |
| ~10.2 | s | 1H | -CHO | Aldehyde protons are characteristically found at very downfield shifts (>9.5 ppm) and are typically singlets. This is consistent with data for other quinoline carbaldehydes. |
| ~8.5 | s | 1H | H4 | The proton at position 4 is adjacent to the electron-withdrawing aldehyde group and the ring nitrogen, leading to a significant downfield shift. |
| ~7.8 | d | 1H | H5 | Aromatic proton on the benzo-fused ring, likely a doublet coupled to H6. |
| ~7.6 | d | 1H | H7 | Aromatic proton, likely a doublet coupled to H6. |
| ~7.3 | t | 1H | H6 | Aromatic proton, expected to be a triplet due to coupling with both H5 and H7. |
| ~2.6 | s | 3H | -CH₃ | The methyl group at position 8 is attached to the aromatic ring and is expected to be a singlet in the typical range for aryl methyl protons. |
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Data |
| ~190 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield. |
| ~162 | C2 | The C2 carbon, bonded to both nitrogen and oxygen (in the quinolone form), will be significantly downfield. |
| ~145 | C8a | Quaternary carbon at the ring junction. |
| ~140 | C4 | The carbon at position 4 will be downfield due to its proximity to the nitrogen and the aldehyde. |
| ~135 | C7 | Aromatic CH carbon. |
| ~128 | C5 | Aromatic CH carbon. |
| ~125 | C6 | Aromatic CH carbon. |
| ~122 | C4a | Quaternary carbon at the ring junction. |
| ~120 | C3 | The carbon bearing the aldehyde group. |
| ~118 | C8 | The carbon bearing the methyl group. |
| ~18 | -CH₃ | The methyl carbon is expected in the typical aliphatic region. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure. Two-dimensional NMR experiments like COSY and HSQC can be used for unambiguous assignments.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectrum.
The "Why" Behind the IR Experiment
For this compound, IR spectroscopy is crucial for confirming the presence of the key functional groups: the hydroxyl/amine group, the carbonyl group of the aldehyde, and the aromatic system.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & Comparative Data |
| ~3200-2800 | Broad | O-H and N-H stretch | The broadness is indicative of hydrogen bonding. The 2-hydroxyquinoline moiety exists in tautomeric equilibrium with the 2-quinolone form, so both O-H and N-H stretching vibrations are possible. The IR spectrum of 8-hydroxyquinoline shows a broad phenolic -OH stretch around 3180 cm⁻¹. |
| ~1660 | Strong | C=O stretch (aldehyde) | A strong absorption in this region is a clear indicator of a conjugated carbonyl group. This is consistent with data for other quinoline carbaldehydes. |
| ~1620, ~1580, ~1470 | Medium-Strong | C=C and C=N stretch (aromatic ring) | Multiple bands are expected for the vibrations of the quinoline ring system. |
| ~2850, ~2750 | Weak | C-H stretch (aldehyde) | The presence of two weak bands in this region (Fermi doublet) is characteristic of an aldehyde C-H stretch. |
| ~2950 | Medium | C-H stretch (methyl) | Characteristic stretching vibration for the methyl group. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹, using an FTIR spectrometer.
-
Analysis: Identify the characteristic absorption bands and assign them to the functional groups of the proposed structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method that provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure.
The "Why" Behind the MS Experiment
The primary goal of MS in this context is to confirm the molecular formula (C₁₁H₉NO₂) by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, further solidifying the elemental composition.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): The molecular weight of C₁₁H₉NO₂ is 187.19 g/mol . Therefore, a prominent peak at m/z = 187 is expected.
-
Key Fragmentation Pathways:
-
Loss of -CHO (M-29): A common fragmentation for aldehydes is the loss of the formyl radical, which would result in a peak at m/z = 158.
-
Loss of CO (M-28): Another typical fragmentation is the loss of carbon monoxide, leading to a peak at m/z = 159. This is often observed in quinolone systems.
-
Further fragmentation of the quinoline ring system would lead to a complex pattern of lower mass ions.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions and generate the mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to see if it is consistent with the proposed structure.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide compelling evidence, X-ray crystallography is the "gold standard" for structural determination, providing an unambiguous three-dimensional model of the molecule in the solid state.
The "Why" Behind X-ray Crystallography
This technique provides precise information on bond lengths, bond angles, and stereochemistry, leaving no doubt about the atomic connectivity and conformation of the molecule. Although obtaining suitable single crystals can be a challenge, a successful crystal structure provides irrefutable proof.
Experimental Protocol for X-ray Crystallography
-
Crystallization: Grow single crystals of the compound, which is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to generate a final, detailed 3D model of the molecule.
Comparative Summary and Workflow
The following table summarizes the role of each technique in the structural validation of this compound.
| Technique | Information Provided | Strength | Limitation |
| ¹H & ¹³C NMR | Detailed map of C-H framework, atom connectivity, and chemical environments. | Provides the most comprehensive structural information in solution. | Can be complex to interpret for novel structures. Tautomerism can complicate spectra. |
| IR Spectroscopy | Identification of key functional groups (C=O, O-H/N-H, aromatic rings). | Fast, simple, and provides a quick "fingerprint" of the molecule. | Provides limited information on the overall molecular skeleton. |
| Mass Spectrometry | Molecular weight and elemental composition (HRMS). Structural clues from fragmentation. | Extremely sensitive, confirms molecular formula. | Isomers may have identical molecular weights. Fragmentation can be complex. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, and angles. | Provides definitive proof of structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Visualizing the Validation Workflow
Inter-technique Relationship Diagram
Conclusion
A Spectroscopic Guide to the Isomers of 2-Hydroxy-8-methylquinoline-3-carbaldehyde: A Tale of Two Tautomers
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their versatile applications, from anti-cancer agents to fluorescent probes.[1][2] The compound 2-Hydroxy-8-methylquinoline-3-carbaldehyde is a particularly intriguing molecule, not just for its synthetic potential but for its existence in isomeric forms known as tautomers.[3] This guide provides an in-depth spectroscopic comparison of the two primary tautomeric isomers of this compound: the enol form (2-hydroxyquinoline) and the keto form (2-quinolone). Understanding the distinct spectroscopic signatures of these tautomers is paramount for researchers in drug development and analytical sciences, as the predominant form can dictate the molecule's biological activity and physicochemical properties.
The equilibrium between the enol and keto forms is a dynamic process influenced by factors such as solvent polarity and temperature.[4][5] Generally, for 2-hydroxyquinolines, the keto form is the more stable and therefore predominant tautomer in most environments.[4] This preference is rooted in the greater thermodynamic stability of the amide group in the keto tautomer compared to the iminol group in the enol form.[4] This guide will dissect how this subtle structural difference manifests in various spectroscopic techniques.
The Keto-Enol Equilibrium
The isomeric relationship between the 2-hydroxy (enol) and 2-oxo (keto) forms of 8-methylquinoline-3-carbaldehyde is a classic example of keto-enol tautomerism. This process involves the migration of a proton between the oxygen and nitrogen atoms of the quinoline ring.
Caption: Keto-enol tautomerism of this compound.
Comparative Spectroscopic Analysis
The differentiation between the enol and keto tautomers is readily achieved through a combination of spectroscopic methods. Each technique probes different aspects of the molecular structure, providing a comprehensive picture of the tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy is highly sensitive to the electronic structure of molecules. The extended conjugation in quinoline systems gives rise to characteristic absorption bands.[6] The tautomeric form present significantly influences the position and intensity of these bands.
The enol form, with its aromatic hydroxyquinoline ring, is expected to have absorption maxima at different wavelengths compared to the keto form, which possesses a quinolone structure. The specific solvent environment can also cause shifts in the absorption spectra, a phenomenon known as solvatochromism.[7]
Expected Observations:
| Tautomer | Expected λmax Range (nm) | Rationale |
| Enol Form | Shorter Wavelengths | Aromatic system with distinct electronic transitions. |
| Keto Form | Longer Wavelengths | The conjugated system includes a carbonyl group, which can lead to a red shift (bathochromic shift) in the absorption maxima. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most telling difference between the enol and keto tautomers in an IR spectrum lies in the presence or absence of characteristic vibrational bands for the hydroxyl (O-H) and carbonyl (C=O) groups.
Key Differentiating IR Bands:
| Tautomer | Key Vibrational Band (cm⁻¹) | Description |
| Enol Form | ~3400-3200 (broad) | O-H stretching vibration of the hydroxyl group. |
| Keto Form | ~1680-1640 (strong) | C=O stretching vibration of the amide carbonyl group. |
| Keto Form | ~3200-3000 (broad) | N-H stretching vibration of the amide group. |
The presence of a strong absorption band in the carbonyl region is a definitive indicator of the keto tautomer's presence. Conversely, a broad band in the O-H stretching region would suggest the presence of the enol form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. The chemical shifts of protons and carbons are highly sensitive to the electronic structure, making NMR an excellent technique for distinguishing between the enol and keto forms.
¹H NMR Spectroscopic Comparison (Predicted):
| Proton | Enol Form (δ, ppm) | Keto Form (δ, ppm) | Rationale for Difference |
| OH/NH Proton | ~10.0-12.0 (broad) | ~11.0-13.0 (broad) | The chemical shift is sensitive to hydrogen bonding and the electronic environment. The amide proton in the keto form is often deshielded. |
| Aldehyde Proton (CHO) | ~9.8-10.2 | ~10.0-10.5 | The electronic environment of the aldehyde group is slightly different in the two tautomers. |
| Aromatic Protons | ~7.0-8.5 | ~7.0-8.5 | Subtle shifts in the aromatic region are expected due to changes in the overall electronic distribution of the quinoline ring system. |
| Methyl Protons (CH₃) | ~2.5-2.7 | ~2.5-2.7 | The methyl group is relatively distant from the site of tautomerism, so a significant shift is not expected. |
¹³C NMR Spectroscopic Comparison (Predicted):
| Carbon | Enol Form (δ, ppm) | Keto Form (δ, ppm) | Rationale for Difference |
| C2 Carbon | ~150-160 | ~160-170 | In the enol form, this carbon is attached to a hydroxyl group, while in the keto form, it is a carbonyl carbon, resulting in a significant downfield shift. |
| Aldehyde Carbon (CHO) | ~190-195 | ~190-195 | Minor shifts may be observed. |
The most significant difference in the ¹³C NMR spectrum will be the chemical shift of the C2 carbon, which is a clear diagnostic marker for the predominant tautomeric form.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While both tautomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) can differ due to their distinct structures.[8][9]
Expected Fragmentation Pathways:
-
Molecular Ion Peak (M⁺˙): Both tautomers will exhibit a molecular ion peak at the same m/z value.
-
Fragmentation Differences: The initial fragmentation steps may differ. For instance, the enol form might show a more prominent loss of CO from the aldehyde group, while the keto form could exhibit fragmentation patterns characteristic of amides. The substitution on the quinoline ring can significantly influence the fragmentation pattern.[8]
Experimental Protocols
To empirically determine the spectroscopic characteristics of the tautomers of this compound, the following experimental workflows are recommended.
Spectroscopic Sample Preparation and Analysis Workflow
Caption: General workflow for spectroscopic analysis of tautomers.
Conclusion
The spectroscopic comparison of the enol and keto tautomers of this compound reveals distinct signatures for each isomeric form. The prevalence of the more stable keto (2-quinolone) form is expected to be confirmed by the presence of a strong carbonyl absorption in the IR spectrum and a downfield-shifted C2 signal in the ¹³C NMR spectrum. A comprehensive analysis using a suite of spectroscopic techniques is essential for the unambiguous characterization of this compound and its derivatives. These insights are critical for medicinal chemists and materials scientists aiming to harness the specific properties of one tautomer over the other in their research and development endeavors.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. scispace.com [scispace.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chempap.org [chempap.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparing Fluorescence Efficiency in Quinoline-Based Sensors
For researchers and professionals in drug development and the broader scientific community, the careful selection of a fluorescent sensor is paramount to experimental success. Quinoline, a heterocyclic aromatic compound, forms the backbone of a highly versatile and widely utilized class of fluorescent sensors.[1] Its rigid structure and amenability to synthetic modification allow for the fine-tuning of photophysical properties, leading to sensors tailored for a vast array of analytes, from metal ions to reactive oxygen species.[2][3]
This guide provides an in-depth comparison of the fluorescence efficiency of various quinoline-based sensors. Moving beyond a simple catalog of options, we will delve into the causality behind their performance, grounding our discussion in the fundamental mechanisms of fluorescence and providing field-proven experimental protocols.
The Cornerstone of Performance: Understanding Fluorescence Quantum Yield
The single most critical parameter for evaluating the efficiency of a fluorescent sensor is its fluorescence quantum yield (Φf) . Defined as the ratio of photons emitted to photons absorbed, this value directly quantifies the efficiency of the fluorescence process.[3][4] A sensor with a high quantum yield is brighter and, consequently, more sensitive, allowing for the detection of lower analyte concentrations.
The quantum yield is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways. When a quinoline sensor is excited by light, it can return to its ground state by emitting a photon (fluorescence) or by dissipating the energy as heat through processes like internal conversion and intersystem crossing.[5] The introduction of specific structural modifications and the sensor's interaction with its target analyte can dramatically shift this balance, forming the basis of its sensing capability.
Key Mechanisms Governing Fluorescence Efficiency in Quinoline Sensors
The fluorescence output of a quinoline-based sensor is typically modulated by one of several photophysical mechanisms upon binding to an analyte. Understanding these mechanisms is crucial for interpreting sensor performance and selecting the appropriate tool for a given application.
Photoinduced Electron Transfer (PET)
PET is a primary mechanism for designing "turn-on" fluorescent sensors. In its unbound state, the sensor has a low fluorescence quantum yield because the excited fluorophore (the quinoline core) is quenched by an electron transfer from a nearby electron-rich receptor. Upon binding to the target analyte (e.g., a metal cation), the receptor's electrons are engaged in the new bond, lowering their energy and inhibiting the PET process. This blockage of the non-radiative decay pathway allows the excited fluorophore to relax by emitting a photon, leading to a significant increase in fluorescence.[6][7]
Caption: Photoinduced Electron Transfer (PET) Mechanism.
Chelation-Enhanced Fluorescence (CHEF)
CHEF is another prominent mechanism leading to fluorescence enhancement, particularly in sensors for metal ions. This effect arises from the rigidification of the sensor's structure upon chelation with the analyte. In the unbound state, intramolecular rotations and vibrations can serve as non-radiative pathways for energy dissipation, resulting in low fluorescence. By binding to the analyte, the molecule becomes more planar and rigid, which reduces the efficiency of these non-radiative processes and favors fluorescence emission.[8]
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Intramolecular Charge Transfer (ICT)
In many quinoline sensors, the quinoline core acts as an electron acceptor, while a substituent on the ring serves as an electron donor. Upon excitation, an intramolecular charge transfer (ICT) occurs, creating a more polar excited state. The energy of this ICT state, and thus the emission wavelength and quantum yield, is highly sensitive to the local environment and interactions with an analyte. Analyte binding can enhance or perturb the ICT process, leading to a detectable change in the fluorescence signal, which can manifest as a change in intensity, a shift in the emission wavelength (ratiometric sensing), or both.[8]
Performance Comparison of Selected Quinoline-Based Sensors
The following table summarizes the fluorescence quantum yields of various quinoline-based sensors, highlighting the impact of their structure and target analyte on their efficiency. It is important to note that direct comparison of Φf values across different studies should be done with caution, as experimental conditions such as solvent and temperature can influence the results.
| Sensor Name/Derivative | Target Analyte | Unbound Φf | Bound Φf | Mechanism | Reference |
| QZ1 | Zn(II) | 0.024 | 0.78 | PET | [9] |
| QZ2 | Zn(II) | 0.005 | 0.70 | PET | [9] |
| Sensor TQA | Fe(III) | 0.053 | 0.31 | Quenching | [10] |
| PQPc | Zn(II) | 0.0075 (in ACN) | 0.10 (in ACN) | PET | [6] |
| Quinoline-based Probe | HSO₃⁻/SO₃²⁻ | - | High Φf | - | [2] |
| Quinoline-2-thiol deriv. | HNO | Non-fluorescent | Fluorescent | Reaction-based | [7][11] |
Experimental Protocol: Relative Determination of Fluorescence Quantum Yield
The most common and accessible method for determining the fluorescence quantum yield is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[5]
Causality Behind Experimental Choices:
-
Choice of Standard: The selected standard should have absorption and emission profiles that are as close as possible to the sample under investigation. This minimizes wavelength-dependent biases in the spectrometer's detector. Quinine sulfate (Φf ≈ 0.58 in 0.1 M H₂SO₄) and fluorescein (Φf ≈ 0.95 in 0.1 N NaOH) are common standards.[9][12]
-
Low Absorbance: It is critical to maintain a low absorbance (typically < 0.1) at the excitation wavelength for both the sample and the standard.[5] This is to avoid the "inner filter effect," where emitted light is reabsorbed by other fluorophore molecules in the solution, leading to an underestimation of the true fluorescence intensity.
-
Solvent and Temperature: The solvent's refractive index is a factor in the quantum yield calculation. Whenever possible, the same solvent should be used for the sample and the standard. Temperature can also significantly impact fluorescence quantum yield by affecting the rate of non-radiative decay through molecular collisions; therefore, all measurements should be conducted at a constant, controlled temperature.[13][14][15]
Step-by-Step Methodology:
-
Prepare a series of dilutions of both the test compound and the fluorescence standard in the chosen solvent.
-
Measure the UV-Vis absorbance spectra for all solutions. The absorbance at the chosen excitation wavelength should be within the linear range (ideally between 0.01 and 0.1).
-
Record the fluorescence emission spectra for all solutions using the same excitation wavelength and spectrometer settings (e.g., slit widths). The excitation wavelength should ideally be at the absorbance maximum of the compound.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard. The resulting plots should be linear.
-
Calculate the slope (gradient) of the best-fit line for both plots.
-
Calculate the quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard.
-
Caption: Workflow for Relative Quantum Yield Determination.
Conclusion
The fluorescence efficiency of quinoline-based sensors is a multifaceted property governed by a delicate interplay of molecular structure, environment, and the specific sensing mechanism at play. By understanding the principles of PET, CHEF, and ICT, researchers can make informed decisions about sensor selection and design. The provided experimental protocol for determining the relative fluorescence quantum yield offers a robust and validated method for quantifying and comparing the performance of these powerful analytical tools. As the demand for more sensitive and specific detection methods continues to grow, a thorough understanding of fluorescence efficiency will remain a critical asset for scientists and drug development professionals alike.
References
- 1. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantum yield - Wikipedia [en.wikipedia.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO » Growing Science [growingscience.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. edinst.com [edinst.com]
A Comparative Guide to the Cytotoxicity of Novel Quinoline-Carbaldehyde Derivatives
Introduction: The Growing Prominence of Quinoline Scaffolds in Oncology
The quinoline ring, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] In recent decades, the focus has increasingly shifted towards their potential as anticancer agents.[4][5] Quinoline-based compounds can exert their cytotoxic effects through diverse mechanisms, such as inducing apoptosis, arresting the cell cycle, inhibiting angiogenesis, and interfering with critical signaling pathways by targeting enzymes like topoisomerases and protein kinases.[2][6][7]
This guide provides a comparative analysis of the cytotoxic profiles of several novel quinoline-carbaldehyde derivatives. As a senior application scientist, my objective is to move beyond a mere presentation of data. Instead, this document will elucidate the causality behind experimental design, provide robust, validated protocols for key assays, and ground all claims in authoritative scientific literature. We will explore how subtle structural modifications to the quinoline-carbaldehyde core can lead to significant variations in cytotoxic potency and selectivity against different cancer cell lines.
Synthesis of Quinoline-Carbaldehyde Derivatives: The Foundation of Diversity
The biological activity of quinoline derivatives is intrinsically linked to their structure. The synthesis process allows for the introduction of various functional groups at different positions on the quinoline ring, which in turn modulates their physicochemical properties and biological targets.
Common synthetic routes like the Skraup, Doebner-von Miller, and Vilsmeier-Haack reactions are employed to generate the core quinoline-carbaldehyde structure.[8][9][10] For instance, the Vilsmeier-Haack reaction provides an efficient method for synthesizing 2-chloro-3-formyl-quinoline derivatives from substituted acetanilides.[9] From this versatile intermediate, a library of compounds can be generated. For example, condensation reactions with various hydrazines can yield quinoline-3-carbaldehyde hydrazones, a class of compounds that has shown pronounced cancer cell growth inhibitory effects.[1][11]
The rationale for creating these diverse derivatives is to perform Structure-Activity Relationship (SAR) studies. By comparing the cytotoxicity of compounds with different substituents (e.g., halogens, nitro groups, amines), researchers can identify the chemical moieties responsible for enhanced potency or selectivity, guiding the design of more effective and less toxic therapeutic candidates.[4][12]
Comparative Cytotoxicity Analysis
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the in vitro cytotoxic activity of representative novel quinoline-carbaldehyde derivatives against a panel of human cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference | Source |
| Quinoline-3-carbaldehyde Hydrazone | 2-(1H-benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline (5e) | DAN-G (Pancreatic) | 1.23 | - | - | [1] |
| LCLC-103H (Lung) | 2.01 | - | - | [1] | ||
| SISO (Cervical) | 1.63 | - | - | [1] | ||
| Nitro-quinoline Carbaldehyde | 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 (Colorectal) | 0.535 | - | - | [12] |
| Amine-quinoline Carbaldehyde | 8-Amino-7-quinolinecarbaldehyde (F) | Caco-2 (Colorectal) | > IC50 of (E) | - | - | [12] |
| 7-Fluoro-4-anilinoquinoline | 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 | [13] |
| BGC-823 (Gastric) | 8.32 | Gefitinib | 19.27 | [13] | ||
| 8-Methoxy-4-anilinoquinoline | 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 | [13] |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | [13] |
Analysis of Structure-Activity Relationship: The data reveals critical insights. The benzotriazole-containing hydrazone 5e demonstrates potent, low-micromolar activity across multiple cell lines.[1] The nitro-aldehyde derivative (E) shows the highest cytotoxicity against Caco-2 cells in its series, an effect that is significantly diminished upon reduction of the nitro group to an amine (F) , highlighting the importance of the electron-withdrawing nitro group for its activity.[12] Furthermore, comparing the anilinoquinolines, the 8-methoxy substituted compound 2i is more potent than the 7-fluoro substituted compound 1f , suggesting that the position and nature of the substituent profoundly impact cytotoxic efficacy.[13]
Core Experimental Methodologies
To obtain reliable and reproducible cytotoxicity data, standardized and well-validated assays are paramount. The choice of assay depends on the specific cellular function being interrogated. Here, we detail the protocols for two fundamental and complementary assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses membrane integrity.
Experimental Workflow Overview
The overall process for evaluating the cytotoxicity of a novel compound follows a structured workflow, from initial cell culture to final data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
MTT Assay: Assessing Cell Viability via Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[14] The principle lies in the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[15]
Detailed Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline-carbaldehyde derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (medium with the compound's solvent, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile-filtered) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16] Gently pipette to ensure complete dissolution. The plate can be left on an orbital shaker for 15 minutes to aid this process.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC50 value.
LDH Assay: Quantifying Cytotoxicity via Membrane Damage
The Lactate Dehydrogenase (LDH) assay is a method used to quantify cell death by measuring the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane.[17] LDH is a stable enzyme present in the cytosol of most cell types.[18] Its release into the culture medium is a reliable indicator of necrosis or late-stage apoptosis, where membrane integrity is lost.[19]
The assay is a coupled enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH.[18][20] Then, a second enzyme (diaphorase) uses the newly formed NADH to reduce a tetrazolium salt (like INT) into a colored formazan product, which can be measured spectrophotometrically at ~490 nm.[19][20]
Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Detailed Step-by-Step Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up three additional control wells for each cell type:
-
Spontaneous LDH Release: Cells treated with vehicle only (measures background LDH release from healthy cells).[18]
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 10% Triton™ X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).[18]
-
Medium Background: Culture medium without cells (to measure LDH activity present in the serum).[20]
-
-
Sample Collection: At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 3-5 minutes to pellet any detached cells.[20]
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[20] Causality Note: This step is critical to avoid transferring intact cells, which would continue to release LDH and skew the results.
-
Reaction Mixture Addition: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically containing the substrate, cofactor, and diaphorase). Add 50 µL of this mixture to each well containing the supernatant.[20]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of Stop Solution (often a mild acid) to each well. This terminates the enzymatic reaction.[20]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader. A reference wavelength of 680 nm is often used to subtract instrument background.[20]
-
Data Analysis: a. Subtract the 680 nm absorbance from the 490 nm absorbance for each well. b. Subtract the medium background control average from all other values. c. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Unveiling the Mechanism: Apoptosis vs. Necrosis
Observing cytotoxicity with assays like MTT and LDH is the first step. The crucial next step is to understand how the cells are dying. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Quinoline derivatives often act by inducing apoptosis.[6][11]
Apoptosis is a highly regulated process characterized by distinct morphological features like cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[21][22] A key early event is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23]
Necrosis , in contrast, is typically a result of acute injury and involves cell swelling and lysis, leading to the release of intracellular contents and inflammation.[19]
Apoptosis Detection with Annexin V/PI Staining
A standard method to differentiate apoptosis from necrosis is through flow cytometry using Annexin V and Propidium Iodide (PI) co-staining.[17][24]
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS). When conjugated to a fluorophore (e.g., FITC), it can label apoptotic cells where PS is exposed on the outer membrane.[23]
-
Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is lost.[25]
This dual staining allows for the identification of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
Caption: Simplified apoptotic pathway and corresponding detection markers.
Conclusion
This guide provides a framework for the comparative analysis of novel quinoline-carbaldehyde derivatives. The data clearly indicates that this chemical class holds significant promise as a source of potent cytotoxic agents. The efficacy of these compounds is highly dependent on their specific structural features, as demonstrated by the varied IC50 values across different derivatives and cell lines.[1][12][13]
For researchers in drug development, a multi-assay approach is essential. Combining a metabolic assay like MTT with a membrane integrity assay like LDH provides a more complete picture of a compound's cytotoxic effect.[26] Furthermore, mechanistic studies, such as Annexin V/PI staining, are critical to confirm that the desired mode of cell death—typically apoptosis—is being induced.[27] By integrating robust synthetic strategies with rigorous, well-validated biological testing, the path from a promising quinoline scaffold to a potential clinical candidate becomes clearer.
References
- 1. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazone… [ouci.dntb.gov.ua]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 11. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]
- 12. brieflands.com [brieflands.com]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Apoptosis | Abcam [abcam.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. kosheeka.com [kosheeka.com]
- 26. mdpi.com [mdpi.com]
- 27. Apoptosis Detection Assays | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Fluorescent Probes for Aluminum (Al³⁺) Detection: A Focus on 2-Hydroxy-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
The detection of aluminum ions (Al³⁺) in biological and environmental systems is of paramount importance due to their association with various health disorders and ecological concerns. Fluorescent probes have emerged as a powerful tool for this purpose, offering high sensitivity, selectivity, and the potential for real-time imaging. This guide provides an in-depth comparison of 2-Hydroxy-8-methylquinoline-3-carbaldehyde and other prominent classes of fluorescent probes for Al³⁺ detection, supported by experimental insights and methodologies.
The Critical Role of Aluminum Ion Detection
Aluminum is the most abundant metal in the Earth's crust and is widely used in various industries.[1] However, its accumulation in the human body has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1] This has necessitated the development of reliable and sensitive methods for the detection of Al³⁺ in biological and environmental samples. Fluorescent chemosensors are particularly well-suited for this task due to their operational simplicity, high sensitivity, and good selectivity.[2]
This compound: A Promising Scaffold
Quinoline derivatives, particularly those with a hydroxyl group at the 8-position, are well-established fluorophores for metal ion sensing.[3] this compound combines the inherent fluorescence of the quinoline moiety with a reactive carbaldehyde group, making it an excellent candidate for designing selective Al³⁺ probes.
The sensing mechanism of 8-hydroxyquinoline-based probes often involves a process called Chelation-Enhanced Fluorescence (CHEF).[4] In the free ligand, non-radiative decay processes can quench the fluorescence. Upon chelation with a metal ion like Al³⁺, a rigid complex is formed, which restricts these non-radiative pathways and leads to a significant enhancement in fluorescence intensity, often referred to as a "turn-on" response.[3]
Synthesis of this compound
Comparative Analysis of Fluorescent Probes for Al³⁺ Detection
While this compound holds promise, a comprehensive evaluation requires comparison with other established classes of fluorescent probes. This section will compare its anticipated performance with Schiff base, Rhodamine-based, and Naphthalimide-based probes.
Schiff Base Probes
Schiff base derivatives are a versatile class of fluorescent probes, often synthesized through the condensation of an aldehyde or ketone with a primary amine.[8] Many highly selective and sensitive Al³⁺ probes are based on Schiff base chemistry, often incorporating fluorophores like quinoline or naphthaldehyde.[9]
The sensing mechanism of Schiff base probes for Al³⁺ typically involves the inhibition of Photoinduced Electron Transfer (PET) and/or CHEF.[8] The formation of a coordinate bond between the Al³⁺ ion and the imine nitrogen and a nearby hydroxyl or other donor group leads to a "turn-on" fluorescence response.
Rhodamine-Based Probes
Rhodamine derivatives are known for their excellent photophysical properties, including high quantum yields and photostability.[10] Rhodamine-based probes for Al³⁺ often operate on a spirolactam ring-opening mechanism. In the "off" state, the probe exists in a non-fluorescent, colorless spirolactam form. The binding of Al³⁺ induces a conformational change, opening the spirolactam ring and resulting in a highly fluorescent and colored product.[10]
Naphthalimide-Based Probes
Naphthalimide-based probes are another important class of fluorescent sensors for metal ions. They are characterized by their good photostability and tunable fluorescence properties. The sensing mechanism of naphthalimide probes for Al³⁺ can also involve PET inhibition or CHEF, leading to a significant fluorescence enhancement upon ion binding.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes key performance metrics for different classes of fluorescent probes for Al³⁺ detection, based on available literature data. It is important to note that direct, comprehensive experimental data for this compound is limited in the public domain. The values presented for this compound are estimations based on closely related quinoline-aldehyde structures.
| Probe Class | Example Probe/Core Structure | Limit of Detection (LOD) | Stokes Shift (nm) | Response Time | Sensing Mechanism |
| Quinoline-Aldehyde | This compound | Estimated < 1 µM[3] | Estimated > 100 nm | Typically fast (< 5 min) | CHEF |
| Schiff Base | 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline derivative | 3.23 x 10⁻⁸ M[9] | > 100 nm | < 2 min | CHEF, PET Inhibition |
| Rhodamine-Based | Rhodamine B derivative | 0.33 µM | ~30-50 nm | < 10 min | Spirolactam Ring Opening |
| Naphthalimide-Based | Naphthalimide-picolinohydrazide derivative | 39 nM | > 100 nm | < 1 min | PET Inhibition, CHEF |
Experimental Protocols
Synthesis of a Quinoline-Based Schiff Base Fluorescent Probe
This protocol describes the synthesis of a representative Schiff base probe from 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline, which is analogous to derivatives of this compound.[9]
Materials:
-
2-hydroxy-1-naphthaldehyde
-
8-aminoquinoline
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-hydroxy-1-naphthaldehyde (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Add a solution of 8-aminoquinoline (1 mmol) in 10 mL of ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
General Protocol for Fluorescence Detection of Al³⁺
Materials:
-
Synthesized fluorescent probe
-
Dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Aqueous buffer (e.g., HEPES or Tris-HCl at a physiological pH)
-
Stock solution of Al³⁺ (e.g., from AlCl₃)
-
Stock solutions of other metal ions for selectivity studies
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO.
-
Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the desired aqueous buffer.
-
Record the fluorescence emission spectrum of the probe solution.
-
Incrementally add small aliquots of the Al³⁺ stock solution to the probe solution and record the fluorescence spectrum after each addition.
-
For selectivity studies, add solutions of other metal ions to the probe solution at the same concentration as Al³⁺ and record the fluorescence response.
-
To determine the limit of detection (LOD), plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ at low concentrations. The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthesis of a Quinoline-Based Schiff Base Probe.
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
References
- 1. rroij.com [rroij.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 9. A highly selective chemosensor for Al3+ based on 2-oxo-quinoline-3-carbaldehyde Schiff-base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Two 8-hydroxyquinoline-based fluorescent chemosensors for ultra-fast and sensitive detection of water content in strong polar organic solvents with large Stokes shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Confirming the Purity of Synthesized 2-Hydroxy-8-methylquinoline-3-carbaldehyde
For researchers and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe pharmacological data. An impurity, even in trace amounts, can lead to misleading biological results, side reactions, or toxicity, ultimately jeopardizing a drug discovery pipeline. This guide provides an in-depth comparison of analytical techniques to rigorously confirm the purity of 2-Hydroxy-8-methylquinoline-3-carbaldehyde (C₁₁H₉NO₂), a heterocyclic aldehyde with significant potential as a scaffold in medicinal chemistry.
We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of confidence in your synthesized material.
The Synthetic Context: Why Purity Matters from the Start
The journey to a pure compound begins with its synthesis. While numerous synthetic routes to quinoline derivatives exist, a common approach involves the formylation of a substituted 8-hydroxyquinoline. For instance, methods like the Vilsmeier-Haack or Duff reactions can be employed to introduce the carbaldehyde group onto the quinoline scaffold.[1] The choice of reagents, reaction conditions, and work-up procedures invariably leads to a crude product containing unreacted starting materials, reagents, and potential side-products.
For this compound, potential impurities could include the starting material (e.g., 8-methyl-quinolin-2-ol), regioisomers from formylation at a different position, or by-products from over-oxidation. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
The Analytical Toolkit: A Comparative Overview
No single technique can unequivocally establish purity. True confidence is achieved by combining orthogonal methods—techniques that measure different chemical and physical properties. The primary methods for assessing the purity of a synthesized organic compound like ours include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis.[2][3]
Workflow for Purity Confirmation
A logical sequence of analysis ensures efficiency and comprehensive validation. The workflow below illustrates how these techniques complement each other to build a complete picture of the compound's purity.
In-Depth Method Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a cornerstone of purity determination.[3] It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase C18 column is the logical choice, where less polar compounds elute later. Purity is assessed by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.
Why this is a critical first step: HPLC provides a quantitative percentage of purity and can detect non-volatile and thermally unstable impurities that might be missed by other methods. It is highly sensitive and serves as an excellent screening tool post-purification.
Experimental Data Interpretation: A pure sample should yield a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The retention time is characteristic of the compound under specific conditions, while the peak area is proportional to its concentration. For aldehydes and ketones, UV detection is typically set around 360-370 nm.[4][5]
| Parameter | Typical Value/Condition | Rationale |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250mm, 5µm) | The non-polar stationary phase is ideal for retaining and separating moderately polar aromatic compounds.[4] |
| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) | A common solvent system providing good separation for a wide range of organic molecules.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time with separation efficiency.[4] |
| Detection | UV at 360 nm | The extended conjugation in the quinoline system results in strong UV absorbance at this wavelength.[4] |
| Purity Criteria | >95% Peak Area | A widely accepted minimum purity level for compounds used in biological assays.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C). It provides detailed information about the molecular structure, connectivity, and the relative number of each type of proton, making it the most powerful tool for structural confirmation.[7] For purity assessment, quantitative ¹H NMR (qNMR) can be used, but a standard ¹H NMR is often sufficient to identify the presence of impurities by spotting signals that do not belong to the target molecule.[2][6]
Why it's essential for identity: While HPLC might show a single peak, it cannot confirm that the peak corresponds to the correct molecule. An isomer, for example, could co-elute or have a similar retention time. NMR provides the definitive structural fingerprint.[7]
Predicted ¹H NMR Spectrum for this compound: Based on data from analogous quinoline carbaldehydes, the following proton signals are expected.[1][8]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ~10.1 | Singlet (s) | Aldehyde (-CHO) | Aldehyde protons are highly deshielded and appear far downfield.[1] |
| ~9.0 - 7.2 | Multiplets (m) | Aromatic Protons | Protons on the quinoline ring system.[1] |
| ~2.6 | Singlet (s) | Methyl (-CH₃) | Protons on the methyl group attached to the aromatic ring. |
| Variable (broad) | Singlet (s) | Hydroxyl (-OH) | The chemical shift of the hydroxyl proton can vary and the peak is often broad. |
The absence of unexpected signals is a strong indicator of high purity. The integration of the peaks should also correspond to the number of protons in the structure (e.g., the integration of the aldehyde proton should be 1 relative to the 3 protons of the methyl group).
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of the compound, providing a crucial piece of evidence for its identity.[7] High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with such high precision that it allows for the calculation of the exact molecular formula.
Why it's a necessary check: MS provides a rapid and highly accurate confirmation of the molecular weight. For this compound (C₁₁H₉NO₂), the expected monoisotopic mass is approximately 187.0633 g/mol .[9] Observing this molecular ion peak ([M+H]⁺ at 188.0706 in ESI+) provides strong evidence that the main component of the sample is indeed the target compound.
Elemental Analysis
Principle: Elemental analysis determines the mass percentage of each element (Carbon, Hydrogen, Nitrogen, etc.) in a compound.[10][11] The experimental percentages are then compared to the theoretical values calculated from the molecular formula.
Why it's the final arbiter of composition: This technique confirms that the empirical formula of the synthesized compound is correct.[12] It is particularly effective at detecting inorganic impurities or residual solvents that may not be visible by NMR or HPLC. For a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the theoretical values.
Theoretical Values for C₁₁H₉NO₂:
-
Molecular Weight: 187.19 g/mol [9]
-
Carbon (C): 70.58%
-
Hydrogen (H): 4.85%
-
Nitrogen (N): 7.48%
-
Oxygen (O): 17.09%
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| HPLC | Quantitative purity, number of components | High sensitivity; excellent for quantification; resolves isomers.[3] | Does not provide structural information; requires a suitable chromophore. |
| ¹H NMR | Structural confirmation, impurity identification | Unambiguous structure elucidation; can detect a wide range of impurities.[6] | Can be insensitive to impurities with no proton signals (e.g., inorganic salts); peak overlap can complicate analysis.[6] |
| MS | Molecular weight, molecular formula (HRMS) | High accuracy and sensitivity; confirms molecular weight.[1] | Isomers have the same mass; fragmentation can be complex. |
| Elemental Analysis | Elemental composition, empirical formula | Confirms correct elemental ratios; detects non-chromophoric and non-protonated impurities.[10] | Insensitive to isomeric impurities; requires a relatively larger sample size and high purity.[7] |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrument Setup:
-
Analysis: Inject the sample and run the analysis for a sufficient time (e.g., 15-20 minutes) to ensure all components have eluted.
-
Data Processing: Integrate all peaks in the resulting chromatogram. Calculate purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate all peaks and assign them to the corresponding protons in the structure.
Protocol 3: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Dilute the HPLC stock solution 1:100 with the mobile phase.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass spectrometer. Acquire data in positive ion mode.
-
Data Interpretation: Look for the [M+H]⁺ ion corresponding to the molecular weight of the compound plus a proton (188.07 m/z).
Protocol 4: Elemental Analysis
-
Sample Preparation: Provide 2-5 mg of the highly purified, dry sample to an analytical services laboratory. The sample must be free of residual solvents.
-
Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of C, H, and N.
-
Data Interpretation: Compare the experimental percentages to the theoretical values. A deviation of <0.4% is considered acceptable for a pure compound.
By systematically applying this integrated workflow, researchers can move forward with confidence, knowing their synthesized this compound meets the rigorous purity standards required for advanced research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identity determination and purity testing [chemcon.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. epa.gov [epa.gov]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 11. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating Selectivity: A Comparative Guide to the Cross-Reactivity of 2-Hydroxy-8-methylquinoline-3-carbaldehyde Based Sensors
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular recognition, the quest for highly selective and sensitive sensors is paramount. Among the myriad of molecular scaffolds employed for this purpose, quinoline derivatives have emerged as a versatile and powerful platform. This guide delves into the nuanced landscape of sensors based on the 2-Hydroxy-8-methylquinoline-3-carbaldehyde framework, offering a comparative analysis of their cross-reactivity, performance metrics, and the underlying chemical principles that govern their function. While direct and extensive experimental data on sensors derived specifically from this compound remains an area of active research, this guide will draw upon established principles and comparative data from structurally analogous quinoline-based chemosensors to provide a robust and insightful overview for the discerning researcher.
The Quinoline Scaffold: A Privileged Framework for Sensing
The quinoline moiety, a bicyclic aromatic heterocycle, serves as an excellent foundation for fluorescent chemosensors. Its rigid, planar structure contributes to high quantum yields, while the nitrogen atom and a strategically placed hydroxyl group can act as a bidentate chelation site for metal ions. This chelation event is often the trigger for a change in the molecule's photophysical properties, leading to a detectable signal.
The sensing mechanism of many quinoline-based fluorescent sensors can be attributed to several key photophysical processes, including Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT). In many 8-hydroxyquinoline derivatives, the ESIPT process is responsible for a non-fluorescent state in the absence of a target analyte. Upon coordination with a metal ion, this pathway is inhibited, leading to a "turn-on" fluorescent response.
The Influence of Substitution: Decoding the Role of the Methyl and Aldehyde Groups
The specific substitution pattern on the quinoline ring plays a critical role in tuning the sensor's selectivity and sensitivity. In the case of this compound, the key functional groups influencing its potential sensing capabilities are:
-
2-Hydroxy Group: Acts as a proton donor and a crucial part of the metal chelation site.
-
8-Methyl Group: This electron-donating group can influence the electronic properties of the quinoline ring, potentially affecting the sensor's photophysical characteristics and its affinity for certain analytes.
-
3-Carbaldehyde Group: This reactive aldehyde group is a key synthetic handle. It allows for the straightforward formation of Schiff base derivatives by condensation with various amines. This modularity enables the creation of a diverse library of sensors with tailored selectivities. The imine nitrogen of the resulting Schiff base often participates in metal ion coordination, enhancing the stability of the complex.
The strategic placement of the aldehyde at the 3-position, adjacent to the hydroxyl group, creates a well-defined binding pocket for target analytes.
Comparative Analysis of Cross-Reactivity: Insights from Analogue Systems
While comprehensive cross-reactivity data for sensors derived directly from this compound is still emerging, we can draw valuable insights from closely related and well-characterized quinoline-based sensors. The following table summarizes the performance of several quinoline-based fluorescent sensors, highlighting their selectivity for various metal ions. This comparative data serves as a benchmark for predicting the potential cross-reactivity profiles of sensors based on the this compound scaffold.
| Sensor Derivative (Analogue) | Target Ion(s) | Limit of Detection (LOD) | Cross-Reactivity Profile | Reference |
| Schiff base of 8-hydroxyquinoline-2-carbaldehyde and isatin derivative | Al³⁺ | 7.38 x 10⁻⁶ M | High selectivity for Al³⁺ over other common metal ions. | [1] |
| Schiff base of 8-hydroxyquinoline-2-carbaldehyde and isatin derivative | Fe²⁺ / Fe³⁺ | 4.24 x 10⁻⁷ M (Fe²⁺), 5.60 x 10⁻⁷ M (Fe³⁺) | Colorimetric response to Fe²⁺ and Fe³⁺. | [1] |
| Quinoline derivative (Sensor 1) | Fe³⁺ | 8.67 x 10⁻⁵ M | Good selectivity for Fe³⁺ with a clear fluorescence quenching response. | [2] |
| Quinoline-based Chemosensor (DDTQ) | Cd²⁺ | 126 nM | Significant fluorescence enhancement for Cd²⁺. | [2] |
| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | 0.16841 µM | High selectivity for Fe³⁺ in complex systems. | [3][4] |
Interpreting the Data: The data from these analogue systems suggest that quinoline-based sensors can be engineered to exhibit high selectivity for specific metal ions. The choice of the amine component in the Schiff base formation is a critical determinant of this selectivity. For instance, the isatin-based Schiff base shows a preference for Al³⁺ and iron ions, while other derivatives are more selective for Fe³⁺ or Cd²⁺. It is plausible that sensors derived from this compound could be tailored to target a similar range of metal ions, with the 8-methyl group potentially modulating the binding affinity and photophysical response.
Experimental Protocols: A Practical Guide to Synthesis and Selectivity Testing
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of Schiff base sensors and the evaluation of their cross-reactivity.
Protocol 1: Synthesis of a Schiff Base Sensor from this compound
This protocol describes a general procedure for the condensation reaction to form a Schiff base sensor.
Materials:
-
This compound
-
Selected primary amine (e.g., aniline, ethanolamine, etc.)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 mmol of this compound in 20 mL of absolute ethanol.
-
Addition of Amine: To this solution, add 1.1 mmol of the chosen primary amine.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified Schiff base product in a vacuum oven.
-
Characterization: Characterize the synthesized sensor using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure.
Protocol 2: Evaluation of Sensor Selectivity (Cross-Reactivity Assay)
This protocol outlines the procedure for testing the fluorescence response of the synthesized sensor to a panel of different metal ions.
Materials:
-
Synthesized Schiff base sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺) at a concentration of 10 mM in deionized water or the same solvent as the sensor.
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.
-
Spectrofluorometer and cuvettes.
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the sensor (e.g., 10 µM) in the chosen buffer solution.
-
Baseline Measurement: Record the fluorescence emission spectrum of the sensor solution alone to establish a baseline.
-
Addition of Metal Ions: To separate cuvettes containing the sensor solution, add a specific concentration (e.g., 2 equivalents) of each metal ion from the stock solutions.
-
Incubation: Allow the solutions to incubate for a short period (e.g., 5-10 minutes) to ensure complex formation.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution containing a different metal ion.
-
Data Analysis: Compare the fluorescence intensity of the sensor in the presence of each metal ion to the baseline. A significant change in fluorescence (enhancement or quenching) indicates a response to that particular ion.
-
Visualization: Plot the fluorescence response as a bar graph to visually represent the selectivity of the sensor.
Visualizing the Workflow and Sensing Mechanism
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the general signaling pathway.
Caption: Experimental workflow for the synthesis and selectivity testing of a this compound based sensor.
Caption: General signaling pathway for a "turn-on" quinoline-based fluorescent sensor.
Conclusion and Future Directions
Sensors derived from the this compound scaffold hold significant promise for the development of novel chemosensors for a variety of analytes, particularly metal ions. The inherent modularity of this system, allowing for the facile synthesis of a diverse range of Schiff base derivatives, provides a powerful platform for tuning selectivity and sensitivity. While this guide has drawn upon data from analogous systems to provide a comparative framework, further dedicated research is needed to fully elucidate the cross-reactivity profiles of sensors based specifically on this promising molecular backbone. The experimental protocols provided herein offer a solid foundation for researchers to embark on this exciting area of investigation, contributing to the ever-expanding toolbox of analytical chemistry and its applications in environmental science, materials science, and drug development.
References
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-8-methylquinoline-3-carbaldehyde for Pharmaceutical Research
Introduction: The Significance of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents and functional materials. Its quinoline scaffold is a common motif in numerous bioactive molecules, and the presence of the hydroxyl and carbaldehyde groups at positions 2 and 3, respectively, provides reactive handles for further molecular elaboration. This compound is a key building block in the development of novel anti-inflammatory and anti-cancer drugs.[1] Furthermore, its unique electronic properties make it a valuable precursor for the design of fluorescent probes used in biological imaging to visualize intricate cellular processes.[1]
Given its importance, the efficient and scalable synthesis of this compound is of paramount interest to researchers in medicinal chemistry and drug development. This guide provides a comprehensive evaluation of the primary synthetic strategies to this key intermediate, offering a critical comparison of their performance based on established experimental data. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be broadly approached through two main strategies: a two-step synthesis commencing with a Vilsmeier-Haack reaction followed by hydrolysis, and direct formylation methods such as the Reimer-Tiemann and Duff reactions on a pre-formed 2-hydroxy-8-methylquinoline nucleus.
Route 1: The Vilsmeier-Haack Approach - A Two-Step Synthesis
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of synthesizing our target molecule, this approach involves the cyclization and formylation of an appropriate acetanilide precursor to yield an intermediate, 2-chloro-8-methylquinoline-3-carbaldehyde, which is subsequently hydrolyzed to the desired 2-hydroxy derivative.
Step 1: Vilsmeier-Haack Cyclization of N-(o-tolyl)acetamide
The initial step involves the reaction of N-(o-tolyl)acetamide with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction proceeds through an electrophilic aromatic substitution mechanism, leading to the formation of the quinoline ring system with concomitant formylation at the 3-position and chlorination at the 2-position.
Experimental Protocol: Synthesis of 2-Chloro-8-methylquinoline-3-carbaldehyde
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, N,N-dimethylformamide (DMF, 5 equivalents) is cooled to 0 °C in an ice bath.
-
Phosphorus oxychloride (POCl₃, 3-4 equivalents) is added dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C. The mixture is stirred for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.
-
N-(o-tolyl)acetamide (1 equivalent) is then added portion-wise to the reaction mixture.
-
The reaction mixture is gradually warmed to room temperature and then heated to 80-90 °C for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated aqueous solution of sodium bicarbonate or sodium acetate to a pH of 5-6.
-
The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to afford 2-chloro-8-methylquinoline-3-carbaldehyde as a pale yellow solid.
Step 2: Hydrolysis of 2-Chloro-8-methylquinoline-3-carbaldehyde
The second step involves the nucleophilic substitution of the chlorine atom at the 2-position with a hydroxyl group. This is typically achieved by heating the 2-chloro intermediate in an acidic aqueous medium.
Experimental Protocol: Synthesis of this compound
-
2-Chloro-8-methylquinoline-3-carbaldehyde (1 equivalent) is suspended in a 70% aqueous acetic acid solution.
-
The mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by TLC.
-
After completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with water and then dried to yield this compound.
Route 2: Direct Formylation of 2-Hydroxy-8-methylquinoline
Direct formylation methods offer a more convergent approach, introducing the aldehyde group onto the pre-existing 2-hydroxy-8-methylquinoline scaffold. The two classical methods for this transformation are the Reimer-Tiemann and Duff reactions.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[2][3] The reaction involves the treatment of a phenol with chloroform in a basic solution. The electrophilic species in this reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base.[2]
Generalized Experimental Protocol: Reimer-Tiemann Formylation
-
2-Hydroxy-8-methylquinoline (1 equivalent) is dissolved in an aqueous solution of a strong base, such as sodium hydroxide (4-8 equivalents).
-
Chloroform (2-3 equivalents) is added to the solution, and the biphasic mixture is heated to 60-70 °C with vigorous stirring for several hours.
-
After the reaction is complete, the mixture is cooled, and the excess chloroform is removed by distillation.
-
The remaining aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
The Duff Reaction
The Duff reaction is another method for the ortho-formylation of phenols, which utilizes hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, typically in a glycerol or acetic acid medium.[4][5] The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes electrophilic attack on the aromatic ring.[4]
Generalized Experimental Protocol: Duff Reaction
-
2-Hydroxy-8-methylquinoline (1 equivalent) is mixed with hexamethylenetetramine (1.5-2 equivalents) in a suitable solvent such as glycerol or a mixture of acetic acid and water.
-
The mixture is heated to 140-160 °C for several hours.
-
After cooling, the reaction mixture is hydrolyzed by the addition of a dilute acid (e.g., sulfuric acid).
-
The product is then isolated by steam distillation or extraction with an organic solvent.
-
Purification is typically achieved by column chromatography or recrystallization.
Performance Evaluation and Comparison
| Parameter | Vilsmeier-Haack Route | Reimer-Tiemann Reaction | Duff Reaction |
| Yield | Generally good to high (typically >70% over two steps) | Low to moderate, often with side products | Generally low and variable |
| Regioselectivity | Highly selective for the 3-position | Can lead to a mixture of ortho and para isomers | Primarily ortho-selective, but can be influenced by substrate |
| Reaction Conditions | Step 1: 80-90 °C; Step 2: Reflux | 60-70 °C, strong base | High temperatures (140-160 °C) |
| Scalability | Readily scalable | Can be challenging to scale up due to biphasic nature and exothermicity | Difficult to scale due to high temperatures and viscous reaction medium |
| Substrate Scope | Broad, applicable to various substituted acetanilides | Limited to phenols and other electron-rich aromatics | Limited to phenols and anilines |
| Ease of Purification | Generally straightforward crystallization | Often requires chromatographic separation of isomers | Can be challenging due to the formation of polymeric byproducts |
| Environmental Impact | Use of POCl₃ and organic solvents | Use of chloroform (a chlorinated solvent) | Use of high-boiling solvents like glycerol |
Expert Insights and Recommendations
From a practical standpoint, the Vilsmeier-Haack route emerges as the most reliable and efficient method for the synthesis of this compound. Although it is a two-step process, the high yields and excellent regioselectivity make it a superior choice for producing the target molecule in significant quantities. The starting materials are readily available, and the purification procedures are generally straightforward.
The Reimer-Tiemann and Duff reactions , while classic methods for phenol formylation, are often plagued by low yields and the formation of multiple products when applied to complex substrates like hydroxyquinolines. The harsh reaction conditions of the Duff reaction and the use of hazardous chloroform in the Reimer-Tiemann reaction are additional drawbacks. For the Duff reaction, studies on the formylation of the isomeric 8-hydroxyquinoline have reported the formation of impure products, suggesting that this method may not be suitable for achieving the desired product in high purity.[6] The Reimer-Tiemann reaction is known to be sensitive to the electronic and steric properties of the substrate, and achieving high selectivity for the desired 3-position on the 2-hydroxy-8-methylquinoline ring could be challenging.
Characterization Data for this compound
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton around δ 10.0-10.5 ppm. The aromatic protons will appear in the region of δ 7.0-8.5 ppm, and the methyl protons will be a singlet at approximately δ 2.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde is expected to resonate around δ 190-195 ppm. The aromatic carbons will appear in the range of δ 110-160 ppm, and the methyl carbon will be observed at approximately δ 20-25 ppm.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1670-1690 cm⁻¹. A broad absorption band for the O-H stretch of the hydroxyl group will be present in the region of 3200-3400 cm⁻¹.
Conclusion
Diagrams
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Direct Formylation Routes
Caption: Comparison of direct formylation routes.
References
- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. thescholarship.ecu.edu [thescholarship.ecu.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-8-methylquinoline-3-carbaldehyde
This document provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-8-methylquinoline-3-carbaldehyde (CAS No. 101382-54-1). As drug development professionals and researchers, our commitment to safety and environmental stewardship necessitates a rigorous approach to waste management. This guide is designed to ensure that all handling and disposal procedures are executed with the highest degree of scientific integrity and in full compliance with regulatory standards. The procedures outlined are grounded in the chemical's known properties and established best practices for hazardous waste management.
Hazard Assessment and Regulatory Framework
Before initiating any disposal protocol, a thorough understanding of the compound's hazards and the governing regulations is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available for every research chemical, hazard assessment can be based on aggregated data and the known risks of its constituent functional groups—a quinoline ring and an aldehyde.
1.1. Known and Inferred Hazard Profile
Based on available data, this compound presents specific hazards that dictate its handling and disposal as regulated hazardous waste.
-
Eye Irritation : The European Chemicals Agency (ECHA) inventory classifies this compound as causing serious eye irritation (H319).[1]
-
Quinoline Moiety : The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[2] While substitution can alter toxicity, it is prudent to treat quinoline derivatives with caution.
-
Aldehyde Group : Aldehydes as a class can be irritants and sensitizers.[3] Many are also toxic and volatile.[4]
1.2. Governing Regulations
All disposal activities must comply with federal, state, and local regulations. In the United States, the primary frameworks are:
-
Occupational Safety and Health Administration (OSHA) : The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a written Chemical Hygiene Plan (CHP) .[5][6] This plan must outline procedures for procurement, storage, handling, and disposal of all hazardous chemicals.[6][7]
-
Environmental Protection Agency (EPA) : The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[8] This includes proper identification, labeling, storage, and disposal.[9]
The core principle derived from these regulations is that chemical waste must be treated as hazardous unless definitively proven otherwise. Never dispose of this compound down the sanitary sewer or in regular solid waste .[10][11]
| Property/Hazard | Information | Source |
| CAS Number | 101382-54-1 | [1][12] |
| Molecular Formula | C₁₁H₉NO₂ | [1][12] |
| Molecular Weight | 187.19 g/mol | [1] |
| GHS Classification | H319: Causes serious eye irritation | [1] |
| Inferred Hazards | Potential skin/respiratory irritant, potential toxicity based on quinoline and aldehyde groups. | [2][3][4] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring safety and compliance at each stage. The workflow begins at the point of generation and concludes with transfer to your institution's Environmental Health and Safety (EHS) personnel.
2.1. Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the chemical in any form (pure, in solution, or as waste), ensure the following are worn:
-
Eye Protection : Chemical splash goggles are required.[3][10]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are mandatory.[3]
-
Body Protection : A standard laboratory coat must be worn to protect skin and clothing.[3]
-
Ventilation : All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[10]
2.2. Waste Segregation and Containment
Proper segregation prevents dangerous reactions and ensures compliant disposal.
-
Pure or Concentrated Compound : Collect unused or expired this compound in its original container or a new, compatible, and sealable container clearly labeled for waste.
-
Contaminated Solid Waste : Items such as gloves, weighing papers, and pipette tips that are contaminated with the compound must be collected separately in a designated solid chemical waste container.[3] This often involves double-bagging and placing inside a labeled pail.[3]
-
Dilute Solutions : Aqueous or solvent-based solutions containing the compound must be collected in a designated liquid hazardous waste container.
Caption: Waste disposal workflow for this compound.
2.3. Waste Container Labeling
Proper labeling is a critical compliance point. As soon as the first drop of waste is added, affix a hazardous waste tag to the container.[3] The label must include:
-
The words "Hazardous Waste ".[8]
-
Full Chemical Name : "this compound". Do not use abbreviations or formulas.[4][8]
-
All Constituents : List all components of a mixture with approximate percentages (e.g., "Methanol ~90%, Dichloromethane ~5%").[3]
-
Hazard Warnings : Check the appropriate hazard boxes (e.g., "Irritant," "Toxic").
-
Generator Information : Your name, lab number, and contact information.[8]
2.4. Satellite Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory until it is collected.[3][13]
-
Location : The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][14]
-
Containment : Keep liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential spills.[3][8]
-
Closure : Containers must be tightly sealed at all times, except when adding waste.[3][13] Funnels should not be left in the container opening.[4]
-
Segregation : Store the waste away from incompatible materials.
Spill and Emergency Procedures
In the event of a spill, prioritize personnel safety. Your response should be dictated by the size and nature of the spill.
3.1. Small Spill (Contained within a fume hood)
-
Alert Personnel : Notify others in the immediate area.
-
Maintain PPE : Ensure you are wearing the appropriate PPE.
-
Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3]
-
Collect : Carefully scoop the absorbent material into a designated container for hazardous solid waste.
-
Decontaminate : Clean the spill area with soap and water. Collect the cleaning materials as contaminated solid waste.
3.2. Large Spill (Outside of a fume hood)
-
Evacuate : Immediately evacuate the area.
-
Alert : Notify your supervisor and your institution's EHS department.
-
Isolate : If safe to do so, close the doors to the area to contain any vapors.
-
Do Not Attempt to Clean : Allow trained emergency response personnel to manage the cleanup.
The Causality of Disposal Choices: Why Not Other Methods?
Understanding the scientific reasoning behind disposal protocols reinforces their importance.
-
No Drain Disposal : The quinoline structure suggests potential aquatic toxicity.[2] Disposing this chemical down the drain could harm aquatic ecosystems and disrupt wastewater treatment processes.[2] Municipal water treatment facilities are generally not equipped to remove such complex organic molecules.
-
No Chemical Deactivation in the Lab : While some aldehydes can be chemically deactivated (e.g., through oxidation to less toxic carboxylic acids or reduction), these procedures are themselves chemical reactions that generate new waste products and potential hazards.[4][15] Unless your institution has a specific, validated, and approved protocol for deactivating this particular compound, it is safer and more compliant to dispose of it as hazardous waste. On-site treatment of dangerous waste is a regulated activity that often requires a permit.[15]
By adhering to this comprehensive guide, you ensure the safe and compliant disposal of this compound, upholding your professional responsibility to protect yourself, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS department for final guidance.
References
- 1. This compound | C11H9NO2 | CID 788660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. md.rcm.upr.edu [md.rcm.upr.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scbt.com [scbt.com]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]
A Senior Application Scientist's Guide to Handling 2-Hydroxy-8-methylquinoline-3-carbaldehyde: Essential Safety and Operational Protocols
For the diligent researcher, scientist, and drug development professional, the introduction of a novel compound into the laboratory workflow necessitates a rigorous and proactive approach to safety. 2-Hydroxy-8-methylquinoline-3-carbaldehyde, a specialized quinoline derivative, presents a unique set of handling challenges due to its chemical structure. This guide provides an in-depth, experience-driven framework for its safe handling, storage, and disposal, ensuring the integrity of your research and the well-being of your team.
Hazard Assessment and Risk Mitigation
The primary hazards associated with handling this compound are anticipated to be:
-
Oral Toxicity : Many quinoline derivatives are toxic if ingested.[1][2][4]
-
Skin and Eye Irritation : Aldehyde groups and quinoline structures can cause significant irritation upon contact.[1][5][6][7]
-
Respiratory Irritation : Inhalation of the powdered compound may lead to respiratory tract irritation.[5][6]
-
Unknown Long-term Effects : As a research chemical, the chronic toxicological properties are not well-established.
Given these potential hazards, a multi-layered personal protective equipment (PPE) strategy is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, grounded in the known hazards of its chemical class.
| Body Part | Recommended PPE | Rationale |
| Hands | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a variety of chemicals, including many solvents in which the compound may be dissolved.[8] Double-gloving provides an additional barrier against potential pinholes or tears. |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles provide a seal around the eyes to protect against dust and splashes.[5][9] A face shield offers a broader barrier of protection for the entire face, especially during weighing and transfer operations.[8][10] |
| Body | A lab coat with long sleeves, buttoned completely. An additional chemical-resistant apron is recommended when handling larger quantities or solutions. | A lab coat protects the skin and personal clothing from accidental spills.[5][10] A chemical-resistant apron provides an extra layer of protection against corrosive or irritating substances. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary if working outside of a certified chemical fume hood or if the material is being aerosolized. | Due to the potential for respiratory irritation from the fine powder, respiratory protection is crucial in the absence of engineering controls.[2][5][11] |
Operational Workflow for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow is designed to be a self-validating system, with built-in checks and best practices.
Step-by-Step Handling Protocol:
-
Preparation :
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Before handling the compound, put on all required PPE as outlined in the table above.
-
Ensure that an eyewash station and safety shower are readily accessible.[9]
-
-
Handling :
-
When weighing the solid, use a spatula and handle it gently to avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly. Some quinoline derivatives can be dissolved in organic solvents like DMSO.[12]
-
Use appropriate glassware and ensure all transfers are conducted within the fume hood.
-
-
Post-Handling :
Storage and Disposal Plan
Proper storage and disposal are critical to maintaining a safe laboratory environment and complying with regulations.
Storage
-
Store this compound in a tightly sealed container to prevent exposure to moisture and air.[5][11]
-
The storage area should be cool, dry, and well-ventilated.[5]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[9]
-
Label the container clearly with the full chemical name and any relevant hazard warnings.[5]
Disposal
The disposal of this compound and its associated waste must be treated as hazardous.
Disposal Protocol:
-
Segregation : Do not mix waste containing this compound with other waste streams unless specifically instructed to do so by your institution's EHS department.
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Regulatory Compliance : Never dispose of this chemical down the drain or in the regular trash.[1][5] Adhere strictly to local, state, and federal regulations for hazardous waste disposal.[13]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for final removal.[5][14]
By adhering to these protocols, you can confidently and safely incorporate this compound into your research, upholding the highest standards of laboratory safety and scientific integrity.
References
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. benchchem.com [benchchem.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. fishersci.com [fishersci.com]
- 10. cdc.gov [cdc.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
- 13. biosynce.com [biosynce.com]
- 14. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
